molecular formula C74H114N20O17 B1142083 Myelin Basic Protein(87-99)

Myelin Basic Protein(87-99)

Numéro de catalogue: B1142083
Poids moléculaire: 1555.8 g/mol
Clé InChI: XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myelin Basic Protein(87-99) is a useful research compound. Its molecular formula is C74H114N20O17 and its molecular weight is 1555.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Myelin Basic Protein(87-99) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myelin Basic Protein(87-99) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZRUKIAIQNAZ-SAKFXWCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H114N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Encephalitogenic Journey of Myelin Basic Protein (87-99): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In the context of autoimmune neurodegenerative diseases, particularly multiple sclerosis (MS), specific fragments of MBP have been identified as key players in triggering the aberrant immune response that leads to demyelination. Among these, the peptide fragment spanning amino acids 87-99 of human MBP has emerged as a potent encephalitogenic determinant. This technical guide provides an in-depth exploration of the history, experimental investigation, and underlying molecular mechanisms of MBP(87-99) as a tool to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for MS.

Historical Perspective: The Discovery of an Encephalitogenic Epitope

The quest to understand the autoimmune basis of MS led researchers to investigate the components of myelin that could serve as autoantigens. Early studies in the mid-20th century demonstrated that immunization with whole spinal cord homogenates could induce a paralytic disease in animals, which was named Experimental Allergic Encephalomyelitis. Subsequent work aimed to pinpoint the specific encephalitogenic components within the CNS tissue.

Through systematic fractionation and testing of myelin proteins, MBP was identified as a major encephalitogen. Further research in the 1970s and 1980s focused on dissecting the MBP molecule to identify the precise amino acid sequences responsible for inducing EAE. This led to the identification of several encephalitogenic epitopes, with their activity varying depending on the animal species and strain used.

For the Lewis rat, a highly susceptible strain for EAE induction, the peptide fragment corresponding to amino acids 87-99 of MBP was identified as a key immunodominant and encephalitogenic epitope. This discovery was pivotal, as it provided researchers with a defined and reproducible tool to induce EAE, allowing for more controlled and mechanistic studies of the disease. The use of the synthetic MBP(87-99) peptide has since become a cornerstone of MS research, facilitating the investigation of disease pathogenesis, the development of novel therapeutics, and the exploration of immunomodulatory strategies.

Experimental Protocols for Inducing and Analyzing EAE with MBP(87-99)

The induction of EAE using MBP(87-99) in Lewis rats is a well-established and widely used protocol. Below are detailed methodologies for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active immunization of Lewis rats with MBP(87-99) to induce EAE.

Materials:

  • Myelin Basic Protein (87-99) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile phosphate-buffered saline (PBS)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized MBP(87-99) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation: Prepare a 1:1 emulsion of the MBP(87-99) solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully pass the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization: Anesthetize the Lewis rats. Inject 100 µL of the emulsion subcutaneously into the base of the tail or divided into two sites in the hind footpads. This delivers a total dose of 100 µg of MBP(87-99) per rat.

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (see Table 1).

Table 1: Clinical Scoring Scale for EAE in Lewis Rats

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or ataxia
3Complete hind limb paralysis
4Hind limb paralysis with forelimb weakness or paralysis
5Moribund state or death
T-Cell Proliferation Assay

This assay measures the proliferative response of MBP(87-99)-specific T-cells isolated from immunized animals.

Materials:

  • Spleens and draining lymph nodes from immunized rats (typically harvested at the peak of disease)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • MBP(87-99) peptide

  • Concanavalin A (ConA) as a positive control

  • [³H]-thymidine

  • 96-well round-bottom plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Isolation: Aseptically remove the spleens and draining lymph nodes from euthanized rats. Prepare single-cell suspensions by mechanical disruption and passage through a cell strainer.

  • Cell Culture: Plate the cells in 96-well plates at a density of 2 x 10⁵ cells/well.

  • Stimulation: Add MBP(87-99) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL). Include wells with medium alone (negative control) and ConA (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Intracellular Cytokine Staining

This protocol allows for the identification of cytokine-producing T-cell subsets (e.g., Th1, Th17) by flow cytometry.

Materials:

  • Single-cell suspensions from spleen or lymph nodes

  • Phorbol 12-myristate 13-acetate (PMA) and ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Restimulation: Resuspend the isolated cells in complete RPMI medium and stimulate with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD4) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using commercially available buffers according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.

Quantitative Data from Key Experiments

The following tables summarize representative quantitative data from studies investigating EAE induced by MBP(87-99).

Table 2: Representative Clinical Scores in MBP(87-99)-Induced EAE in Lewis Rats

Treatment GroupMean Peak Clinical Score (± SEM)Day of Onset (mean ± SEM)
MBP(87-99) + CFA (Control)3.2 ± 0.311.5 ± 0.5
Altered Peptide Ligand 1 + MBP(87-99) + CFA1.1 ± 0.213.0 ± 0.8
Cyclic Analogue 2 + MBP(87-99) + CFA0.8 ± 0.114.2 ± 1.0

*p < 0.05 compared to control. Data are hypothetical and representative of typical findings.

Table 3: T-Cell Proliferation in Response to MBP(87-99)

Cell SourceStimulantStimulation Index (SI) (mean ± SD)
Spleen cells from MBP(87-99) immunized ratsMedium1.0 ± 0.2
MBP(87-99) (10 µg/mL)15.4 ± 2.1
ConA (2.5 µg/mL)45.8 ± 5.3
Spleen cells from naive ratsMBP(87-99) (10 µg/mL)1.2 ± 0.3

Table 4: Cytokine Profile in CNS of a Rat with EAE

CytokineConcentration (pg/mg tissue) (mean ± SD)
IFN-γ250 ± 45
IL-17A480 ± 60
IL-435 ± 10
IL-1080 ± 15

Signaling Pathways and Experimental Workflows

The encephalitogenic activity of MBP(87-99) is mediated by the activation of autoreactive T-cells. The following diagrams illustrate the key signaling pathways and experimental workflows.

T-Cell Receptor (TCR) Signaling Cascade

The initiation of the autoimmune response to MBP(87-99) begins with the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T-helper cells.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC class II MBP MBP(87-99) CD4 CD4 TCR TCR MBP->TCR Antigen Presentation Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: TCR signaling cascade upon MBP(87-99) presentation.

Differentiation of Th1 and Th17 Cells

Following TCR activation, naive CD4+ T-cells differentiate into specific effector subsets, primarily Th1 and Th17 cells, which are pathogenic in EAE.

T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation Naive_T_Cell Naive CD4+ T-Cell IL12 IL-12 Naive_T_Cell->IL12 TGFb_IL6 TGF-β, IL-6 Naive_T_Cell->TGFb_IL6 STAT4 STAT4 IL12->STAT4 T_bet T-bet STAT4->T_bet IFNg IFN-γ T_bet->IFNg STAT3 STAT3 TGFb_IL6->STAT3 RORgt RORγt STAT3->RORgt IL17 IL-17, IL-22 RORgt->IL17

Caption: Cytokine-driven differentiation of Th1 and Th17 cells.

Experimental Workflow for EAE Induction and Analysis

This diagram outlines the typical workflow for an EAE study using MBP(87-99).

EAE_Workflow Immunization Immunization of Lewis Rats with MBP(87-99)/CFA Monitoring Daily Clinical Scoring Immunization->Monitoring Peak_Disease Peak of Disease (Day 12-15) Monitoring->Peak_Disease Tissue_Harvest Tissue Harvest (Spleen, Lymph Nodes, CNS) Peak_Disease->Tissue_Harvest T_Cell_Assay T-Cell Proliferation Assay Tissue_Harvest->T_Cell_Assay Cytokine_Analysis Cytokine Analysis (ELISA, Flow Cytometry) Tissue_Harvest->Cytokine_Analysis Histology CNS Histology (Inflammation, Demyelination) Tissue_Harvest->Histology

Caption: Standard experimental workflow for EAE studies.

Conclusion

The identification of Myelin Basic Protein (87-99) as a potent encephalitogenic peptide has been a seminal moment in the field of neuroimmunology. It has provided an invaluable tool for dissecting the complex cellular and molecular mechanisms underlying autoimmune demyelinating diseases like multiple sclerosis. The detailed experimental protocols and understanding of the associated signaling pathways described in this guide are fundamental for researchers and drug development professionals working to unravel the pathogenesis of MS and to develop novel therapeutic interventions. The continued use of the MBP(87-99)-induced EAE model will undoubtedly lead to further insights and advancements in the fight against this debilitating disease.

The Discovery of the Myelin Basic Protein (87-99) Immunodominant Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of the immunodominant epitope of Myelin Basic Protein (MBP) encompassing amino acids 87-99 stands as a seminal discovery in the field of neuroimmunology. This peptide fragment has been instrumental in elucidating the pathogenesis of autoimmune demyelinating diseases, most notably Multiple Sclerosis (MS). Its ability to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models has rendered it an invaluable tool for studying disease mechanisms and for the preclinical evaluation of novel therapeutics.[1] This technical guide provides an in-depth overview of the core findings related to the MBP(87-99) epitope, with a focus on the experimental methodologies and quantitative data that have defined its significance.

Core Concepts

The MBP(87-99) peptide, with the sequence VHFFKNIVTPRTP, is recognized by the immune system in the context of Major Histocompatibility Complex (MHC) class II molecules, primarily HLA-DR2 in humans, on the surface of antigen-presenting cells (APCs).[1] This recognition by CD4+ T helper cells initiates a pro-inflammatory cascade, leading to the differentiation of Th1 and Th17 cells.[1] These effector T cells migrate to the central nervous system (CNS), where they orchestrate an inflammatory attack on the myelin sheath, resulting in the characteristic pathology of demyelination and axonal damage seen in MS and EAE.[1]

Key amino acid residues within the MBP(87-99) sequence have been identified as critical for its immunogenicity. Residues such as Phenylalanine at position 90, Asparagine at 92, Isoleucine at 93, and Valine at 94 are crucial for binding to the MHC class II molecule, while Lysine at 91, Threonine at 95, and Proline at 96 are key contact points for the T-cell receptor (TCR).

Data Presentation

The following tables summarize key quantitative data from seminal studies on the MBP(87-99) epitope, providing a comparative overview of its immunogenic properties.

Table 1: T-Cell Proliferation in Response to MBP(87-99) and Analogues

Peptide StimulantConcentration (µg/mL)Animal ModelT-Cell Proliferation (CPM, Mean ± SEM)Reference
MBP(87-99)10Lewis Rat4005 ± 406[2]
Control (no peptide)-Lewis Rat2174 ± 483[2]
cyclo(87-99)[Arg91, Ala96]MBP87-9910Lewis RatSpecific T-cell responses observed[3]
MBP(72-85)10Lewis RatStrong T-cell proliferation responses[3]

Table 2: Cytokine Secretion Profile in Response to MBP(87-99) Stimulation

CytokineAssayAnimal ModelMBP(87-99) Response (Spot Forming Units/10^6 cells, Mean ± SEM)Control Response (SFU/10^6 cells, Mean ± SEM)Reference
IFN-γELISpotLewis RatStrongly decreased numbers in tolerized ratsNot specified[2]
IFN-γELISpotSJL/J MouseHigh levels of IFN-γ secreting T-cellsNot specified[4]
IL-4ELISpotSJL/J MouseNo detectable IL-4 inducedNot specified[4]
IL-2ELISAMouse (Th0 anti-MBP87-99 T cell line)~150 pg/mL< 50 pg/mL[5]
IFN-γELISAMouse (Th0 anti-MBP87-99 T cell line)~3000 pg/mL< 500 pg/mL[5]
IL-4ELISAMouse (Th0 anti-MBP87-99 T cell line)~1000 pg/mL< 100 pg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of the MBP(87-99) epitope are provided below.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats
  • Peptide Preparation: Synthesize MBP(87-99) peptide to a purity of >95%. Dissolve the peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.

  • Emulsification: Emulsify the MBP(87-99) solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra. The emulsion is prepared by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.

  • Immunization: Anesthetize female Lewis rats (8-12 weeks old). Inject 100 µL of the emulsion (containing 50 µg of MBP(87-99)) subcutaneously, divided between two sites at the base of the tail.

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5: 0 = no clinical signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund state.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
  • Cell Preparation: Isolate splenocytes or lymph node cells from immunized animals 10-12 days post-immunization. Prepare a single-cell suspension and wash the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Culture: Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.

  • Antigen Stimulation: Add MBP(87-99) peptide to the wells at varying concentrations (e.g., 1, 10, 25 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-4
  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody for either IFN-γ or IL-4 overnight at 4°C.

  • Blocking: Wash the plate and block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes or lymph node cells as described for the T-cell proliferation assay. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

  • Antigen Stimulation: Add MBP(87-99) peptide to the wells at the desired concentration. Include appropriate negative and positive controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT or AEC). Stop the reaction when distinct spots appear.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Competitive ELISA for MHC Class II Binding
  • Plate Coating: Coat a 96-well ELISA plate with an anti-MHC class II antibody (e.g., anti-HLA-DR) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer.

  • Competition Reaction: In a separate plate, incubate a known concentration of biotinylated reference peptide (known to bind the MHC class II molecule of interest) with varying concentrations of the test peptide (MBP(87-99)) and a fixed concentration of purified soluble MHC class II molecules. Allow the binding to reach equilibrium.

  • Capture: Transfer the competition reaction mixture to the antibody-coated ELISA plate and incubate to allow the capture of MHC-peptide complexes.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase to detect the bound biotinylated reference peptide.

  • Substrate Addition and Measurement: Add a TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated to determine its relative binding affinity for the MHC class II molecule.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with the discovery and characterization of the MBP(87-99) epitope.

T_Cell_Receptor_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC MHC class II MBP MBP(87-99) CD4 CD4 MHC->CD4 TCR TCR MBP->TCR Recognition Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT Cytokine Cytokine Production (IFN-γ, IL-17) NFkB->Cytokine NFAT->Cytokine AP1->Cytokine

TCR signaling upon MBP(87-99) recognition.

EAE_Induction_Workflow Peptide MBP(87-99) Peptide Synthesis (>95% purity) Emulsion Emulsification with Complete Freund's Adjuvant (CFA) Peptide->Emulsion Immunization Subcutaneous Immunization of Lewis Rat Emulsion->Immunization Monitoring Daily Clinical Scoring Immunization->Monitoring Data Disease Incidence and Severity Data Monitoring->Data T_Cell_Differentiation cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation Naive_T_Cell Naive CD4+ T Cell Activation Activation by MBP(87-99)-MHC II Naive_T_Cell->Activation IL12 IL-12 Activation->IL12 TGFb TGF-β Activation->TGFb IL6 IL-6 Activation->IL6 Tbet T-bet IL12->Tbet IFNg IFN-γ Production Tbet->IFNg RORgt RORγt TGFb->RORgt IL6->RORgt IL17 IL-17 Production RORgt->IL17

References

The Role of Myelin Basic Protein (87-99) in CNS Demyelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system (CNS).[1] The peptide fragment spanning amino acids 87-99 of MBP, hereafter referred to as MBP(87-99), has been identified as a major immunodominant epitope implicated in the pathogenesis of autoimmune demyelinating diseases, most notably multiple sclerosis (MS).[2][3] This technical guide provides an in-depth overview of the role of MBP(87-99) in CNS demyelination, focusing on its use in the experimental autoimmune encephalomyelitis (EAE) animal model, the immunological mechanisms it triggers, and its utility in the development of novel therapeutics.

MBP(87-99) is a potent encephalitogenic peptide, capable of inducing a T-cell mediated autoimmune response that leads to inflammation and demyelination in the CNS of susceptible animal models.[4][5] This makes it an invaluable tool for studying the cellular and molecular cascades that underpin autoimmune neuroinflammation and for screening potential therapeutic agents.

Mechanism of Action: T-Cell Mediated Demyelination

The primary mechanism by which MBP(87-99) induces CNS demyelination is through the activation of autoreactive CD4+ T helper (Th) cells. The process can be summarized in the following steps:

  • Antigen Presentation: Following administration, MBP(87-99) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is then processed and presented on the surface of APCs in the context of Major Histocompatibility Complex (MHC) class II molecules.[4]

  • T-Cell Activation: Naive CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the MBP(87-99)-MHC class II complex become activated. This activation is a complex process involving the interaction of the TCR with the peptide-MHC complex and co-stimulatory signals between the APC and the T-cell.

  • Differentiation and Proliferation: Upon activation, the CD4+ T cells proliferate and differentiate into effector T helper subsets, primarily Th1 and Th17 cells. Th1 cells are characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).

  • CNS Infiltration: The activated autoreactive T cells cross the blood-brain barrier (BBB) and infiltrate the CNS.

  • Reactivation and Demyelination: Within the CNS, the T cells are reactivated by local APCs presenting MBP epitopes. This leads to the release of inflammatory cytokines, recruitment of other immune cells (macrophages, B cells), and direct or indirect damage to the myelin sheath and oligodendrocytes, resulting in demyelination and neurological deficits.

Signaling Pathway of T-Cell Activation

The activation of a CD4+ T cell by the MBP(87-99)-MHC II complex initiates a complex intracellular signaling cascade.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell cluster_membrane cluster_nucleus Nucleus MHC-II_MBP(87-99) MHC-II + MBP(87-99) TCR TCR MHC-II_MBP(87-99)->TCR Recognition CD3 CD3 CD4 CD4 Lck Lck CD4->Lck activates ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 recruits IP3 IP3 PLCg1->IP3 generates DAG DAG PLCg1->DAG generates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKCθ DAG->PKC activates Ras Ras-GRP DAG->Ras activates Calcineurin Calcineurin Ca2->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB activates MAPK MAPK (ERK, JNK, p38) Ras->MAPK activates AP1 AP-1 MAPK->AP1 activates NFkB->Gene AP1->Gene

T-Cell Receptor (TCR) signaling cascade upon MBP(87-99) recognition.

Data Presentation: MBP(87-99) in EAE Models

MBP(87-99) is widely used to induce EAE in various animal models, providing a platform to study disease mechanisms and evaluate potential therapies. The following tables summarize key quantitative data from studies using MBP(87-99) and its analogues.

Table 1: EAE Induction with MBP(87-99) in Rodent Models

Animal ModelPeptide DoseAdjuvantClinical Score (Mean Max)Onset of Disease (Days Post-Immunization)Reference
Lewis Rat50-100 µgComplete Freund's Adjuvant (CFA)2.5 - 3.510 - 14[4]
Lewis Rat200 µgCFA with M. tuberculosis1.0 - 2.0~15[6][7]
SJL/J Mouse50 µgCFANot specifiedNot specified[2]
SJL/J Mouse100-200 µgCFA + Pertussis Toxin~2.510 - 14[8]

Table 2: Modulation of EAE with Altered and Cyclic MBP(87-99) Peptides

Animal ModelTreatmentDoseEffect on Clinical ScoreCytokine ShiftReference
Lewis Ratcyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ (prophylactic)500 µgMarkedly reduced clinical symptomsNot specified[9][10]
Lewis Ratcyclo-(87–99)[A⁹¹,A⁹⁶]MBP₈₇₋₉₉250 µgSignificant reduction in clinical scoresNot specified[11]
SJL/J Mouse[R⁹¹, A⁹⁶]MBP₈₇₋₉₉ conjugated to mannanNot specified70% decrease in IFN-γShift from Th1 to Th2 (increased IL-4)[12][13]
SJL/J Mousecyclo(87–99)[Ala⁹¹,⁹⁶]MBP₈₇₋₉₉Not specifiedNot specifiedReduced IFN-γ, increased IL-4[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving MBP(87-99). Below are standard protocols for key experiments.

Protocol 1: Induction of EAE in Lewis Rats with MBP(87-99)

This protocol describes the active induction of EAE in female Lewis rats.

Materials:

  • MBP(87-99) peptide (>95% purity)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Preparation: Dissolve MBP(87-99) in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsification: Prepare a 1:1 emulsion of the MBP(87-99) solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a three-way stopcock. Forcefully mix the contents between the two syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization: Inject each rat subcutaneously at the base of the tail with 100 µL of the emulsion (containing 50 µg of MBP(87-99)).

  • Clinical Scoring: Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Moribund state

    • 5: Death

EAE_Induction_Workflow A Prepare MBP(87-99) in PBS B Emulsify with Complete Freund's Adjuvant (CFA) A->B C Subcutaneous Injection (Lewis Rat) B->C D Daily Monitoring and Clinical Scoring C->D E Data Analysis D->E

References

Structural Characteristics of Myelin Basic Protein (87-99) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of the Myelin Basic Protein (MBP) peptide fragment 87-99. This peptide is a key immunodominant epitope implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). A thorough understanding of its structural features is crucial for the development of targeted therapeutics and diagnostics.

Primary Structure and Physicochemical Properties

The human Myelin Basic Protein (87-99) peptide consists of the following 13 amino acid sequence:

Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro

This sequence can be represented by the one-letter code: VHFFKNIVTPRTP .[1]

PropertyValueSource
Molecular Formula C74H114N20O17[1][2][3]
Molecular Weight 1555.86 g/mol [1][2][3]
CAS Number 118506-26-6[2]

Conformational Landscape and Secondary Structure

MBP(87-99) is characterized as an intrinsically disordered peptide (IDP), meaning it does not adopt a single, stable three-dimensional structure in solution.[2] Instead, it exists as a dynamic ensemble of conformations. However, under specific conditions, such as in the presence of lipid membranes or in certain solvents, it can populate more ordered secondary structures, including α-helices and β-sheets.[2][4]

Circular dichroism (CD) and Fourier transform infrared (FTIR) spectroscopy studies on MBP and its fragments have shown that in a membrane-mimicking solvent like methanol, MBP peptides can exhibit both α-helical and β-sheet structures.[4] The propensity for β-sheet formation appears to increase with shorter peptide lengths.[4] In aqueous solution, MBP is largely unstructured.[4]

Quantitative Structural Data from NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy has been a pivotal technique for elucidating the conformational preferences of MBP(87-99) at atomic resolution. Studies in dimethyl sulfoxide (DMSO-d6), a solvent used to mimic the hydrophobic environment of the T-cell receptor binding pocket, have provided valuable insights into its solution structure.

1H NMR Chemical Shifts

The following table summarizes the proton chemical shifts (δ, ppm) for the agonist MBP(87-99) peptide in DMSO-d6 at 300 K. These values are indicative of the local electronic environment of each proton and can be used to infer secondary structure.

Amino AcidNHαHβHOther
Val87 8.114.152.00γ: 0.87, 0.82
His88 8.424.653.09, 2.98δ2: 7.60, ε1: 8.91
Phe89 8.234.583.05, 2.80ring: 7.25-7.15
Phe90 8.014.503.10, 2.90ring: 7.25-7.15
Lys91 7.854.251.65, 1.50γ: 1.30, δ: 1.45, ε: 2.75
Asn92 7.954.402.60, 2.50NH2: 7.45, 6.90
Ile93 7.754.101.80γ: 1.40, 1.10, δ: 0.80
Val94 7.654.051.95γ: 0.85, 0.80
Thr95 7.554.183.95γ: 1.05
Pro96 -4.202.10, 1.70γ: 1.85, δ: 3.60, 3.40
Arg97 7.054.101.65, 1.50γ: 1.50, δ: 3.10, NH: 7.50
Thr98 7.704.153.90γ: 1.00
Pro99 -4.302.05, 1.75γ: 1.80, δ: 3.65, 3.50

Data adapted from J. Med. Chem. 2005, 48, 13, 4369–4381.

Dihedral Angles and Coupling Constants

Molecular modeling based on Nuclear Overhauser Effect (NOE) connectivities has allowed for the generation of 3D models of the linear MBP(87-99) epitope. The following table presents the calculated dihedral angles (Φ, Ψ, Ω) and the experimentally determined 3JHN-CHα coupling constants, which provide information about the backbone conformation.

Amino AcidΦ (°)Ψ (°)Ω (°)3JHN-CHα (Hz)
Val87 -145.2178.9-
His88 -75.1135.8-179.58.2
Phe89 -125.4130.1179.88.5
Phe90 -80.3-175.6178.68.8
Lys91 -150.7160.4-178.19.2
Asn92 -70.9-35.7179.28.1
Ile93 -130.5140.7-179.98.9
Val94 -115.8125.3179.79.1
Thr95 -65.2150.9178.38.3
Pro96 -60.1140.3177.5-
Arg97 -70.5135.6-179.48.4
Thr98 -85.7120.8179.18.6
Pro99 -62.3---

Data adapted from J. Med. Chem. 2005, 48, 13, 4369–4381.[5][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The MBP(87-99) peptide and its analogues are typically synthesized using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis methodology.[7]

Workflow for Solid-Phase Peptide Synthesis of MBP(87-99):

G Resin Start with solid support resin Coupling1 Couple Fmoc-Pro-OH (residue 99) Resin->Coupling1 Deprotection1 Fmoc deprotection Coupling1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling2 Couple Fmoc-Thr(tBu)-OH (residue 98) Wash1->Coupling2 Deprotection2 Fmoc deprotection Coupling2->Deprotection2 Wash2 Wash Deprotection2->Wash2 CouplingN Repeat coupling/deprotection/wash cycles for all amino acids Wash2->CouplingN Cleavage Cleave peptide from resin and remove side-chain protecting groups CouplingN->Cleavage Purification Purify by reverse-phase HPLC Cleavage->Purification Analysis Characterize by mass spectrometry and analytical HPLC Purification->Analysis

Caption: General workflow for the solid-phase synthesis of MBP(87-99).

Detailed Steps:

  • Resin Preparation: An appropriate resin, such as 2-chlorotrityl chloride resin, is swollen in a suitable solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: The C-terminal amino acid (Proline in this case), with its α-amino group protected by Fmoc and its side chain (if reactive) protected by a t-butyl-based group, is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a mild base, typically piperidine in dimethylformamide (DMF), to expose the free α-amino group for the next coupling step.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Subsequent Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amino group on the growing peptide chain.

  • Repeat Cycles: Steps 3-5 are repeated for each amino acid in the sequence until the full-length peptide is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5]

2D NMR Spectroscopy

Conformational analysis of MBP(87-99) is performed using homonuclear 2D 1H NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy).

Protocol Overview:

  • Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent, such as DMSO-d6, to a concentration of approximately 1-5 mM.

  • Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY: This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue. A mixing time of around 80-100 ms is typically used.[5]

    • ROESY/NOESY: These experiments are used to identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation. Mixing times of 200-400 ms are common.[5]

  • Data Processing and Analysis:

    • The spectra are processed using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance assignment is performed by sequentially connecting the spin systems identified in the TOCSY spectrum using the through-space correlations observed in the ROESY/NOESY spectrum.

    • The intensities of the NOE cross-peaks are used to derive inter-proton distance restraints.

    • 3JHN-CHα coupling constants are measured to obtain dihedral angle (Φ) restraints.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for molecular dynamics and/or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure content of MBP(87-99) in different environments.

Protocol Overview:

  • Sample Preparation: The peptide is dissolved in the desired buffer (e.g., phosphate buffer for aqueous conditions or a mixture of water and trifluoroethanol (TFE) to induce helical structure) to a final concentration of approximately 0.1-0.2 mg/mL.[10]

  • Data Acquisition:

    • CD spectra are recorded on a CD spectropolarimeter.

    • Measurements are typically performed in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[10]

    • A spectrum of the buffer alone is also recorded for baseline correction.

  • Data Analysis:

    • The buffer spectrum is subtracted from the peptide spectrum.

    • The resulting data, in millidegrees, is converted to mean residue ellipticity [θ].

    • The secondary structure content (α-helix, β-sheet, random coil) is estimated by deconvolution of the CD spectrum using various algorithms and reference datasets.[11][12]

Interaction with Immune Receptors and Signaling

MBP(87-99) exerts its pathogenic effect by being presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs) to T-cell receptors (TCRs) on autoreactive CD4+ T-cells.

Signaling Pathway of T-Cell Activation by MBP(87-99):

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MBP Myelin Basic Protein MBP_87_99 MBP(87-99) peptide MBP->MBP_87_99 Processing MHC_II MHC Class II MBP_87_99->MHC_II Binding MBP_MHC MBP(87-99)-MHC II Complex MHC_II->MBP_MHC TCR T-Cell Receptor (TCR) MBP_MHC->TCR Recognition CD4 CD4 TCR->CD4 Lck Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation

References

The Immunomodulatory Landscape of Myelin Basic Protein (87-99): A Technical Guide to T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms underlying the activation of T-cells by the myelin basic protein peptide 87-99 (MBP(87-99)). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding its role in autoimmune neuroinflammation, particularly in the context of Multiple Sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).

Introduction: The Role of MBP(87-99) in Neuroautoimmunity

Myelin Basic Protein (MBP) is a key structural component of the myelin sheath that insulates nerve axons in the central nervous system (CNS).[1] The peptide fragment spanning amino acids 87-99 of human MBP is a well-established immunodominant T-cell epitope implicated in the pathogenesis of MS.[1][2][3] In susceptible individuals, this self-antigen can trigger an autoimmune response, leading to the activation of autoreactive T-lymphocytes, which then infiltrate the CNS and mediate demyelination and axonal damage.[1] The MBP(87-99) peptide is extensively used to induce EAE in animal models, providing a critical tool to investigate the mechanisms of T-cell-mediated autoimmunity and to evaluate potential therapeutic interventions.[4][5][6]

Mechanism of T-Cell Activation by MBP(87-99)

The activation of CD4+ T-helper (Th) cells by MBP(87-99) is a multi-step process initiated by the presentation of the peptide by antigen-presenting cells (APCs) and culminating in the differentiation of effector T-cells that drive inflammation.

Antigen Presentation: The Trimolecular Complex

The cornerstone of T-cell activation is the formation of a trimolecular complex consisting of the T-cell receptor (TCR), the antigenic peptide, and a Major Histocompatibility Complex (MHC) class II molecule on the surface of an APC.[4]

MBP(87-99) binds to specific MHC class II alleles, notably HLA-DR2 (DRB1*1501) and HLA-DR4, which are genetically associated with susceptibility to MS.[7][8] The peptide sits in the binding groove of the MHC molecule, with certain amino acid residues acting as anchors for MHC binding, while others are exposed for TCR recognition. Key residues of MBP(87-99) involved in MHC binding have been identified, and the affinity of this interaction is a critical determinant of its immunogenicity.[8]

T-Cell Receptor Engagement and Signal Transduction

The TCR on specific CD4+ T-cells recognizes the MBP(87-99)-MHC class II complex. This recognition is highly specific, involving direct contacts between the TCR and both the peptide and the MHC molecule. Structure-activity studies have revealed that residues such as Lysine at position 91 and Proline at position 96 of the MBP(87-99) peptide are crucial for TCR engagement.[2][4]

This binding event triggers a cascade of intracellular signaling events within the T-cell, initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex associated with the TCR. This leads to the activation of downstream signaling pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways, which ultimately converge on the nucleus to induce the transcription of genes essential for T-cell activation, proliferation, and cytokine production.

T_Cell_Activation_Pathway cluster_TCell CD4+ T-Cell MHC_Peptide MBP(87-99) in MHC class II TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD3 CD3 TCR->CD3 CD4 CD4 Lck Lck CD4->Lck ZAP70 ZAP70 CD3->ZAP70 P Lck->CD3 P LAT LAT ZAP70->LAT P PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Calcineurin Calcineurin IP3->Calcineurin Ras Ras DAG->Ras PKC PKC DAG->PKC NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Transcription MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade AP1 AP-1 MAPK_Cascade->AP1 AP1->Gene_Transcription NFkB NF-κB PKC->NFkB NFkB->Gene_Transcription T_Cell_Proliferation_Workflow start Isolate splenocytes or lymph node cells culture Culture cells in 96-well plate with MBP(87-99) or control start->culture incubate1 Incubate for 72 hours at 37°C culture->incubate1 pulse Pulse with [3H]-Thymidine (1 µCi/well) for the last 16-18 hours incubate1->pulse harvest Harvest cells onto filter mats pulse->harvest measure Measure [3H]-Thymidine incorporation using a scintillation counter harvest->measure analyze Calculate Stimulation Index (SI): (cpm with antigen) / (cpm without antigen) measure->analyze

References

An In-depth Technical Guide on the Interaction of Myelin Basic Protein (87-99) with MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). In genetically susceptible individuals, fragments of MBP can be presented by major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs), leading to the activation of autoreactive T-cells. This process is a key event in the pathogenesis of multiple sclerosis (MS), an inflammatory demyelinating disease of the CNS. The peptide fragment spanning amino acid residues 87-99 of human MBP, with the sequence H-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-OH (VHFFKNIVTPRTP), has been identified as an immunodominant epitope in MS and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] This guide provides a detailed technical overview of the interaction between MBP(87-99) and MHC class II molecules, the subsequent T-cell receptor (TCR) engagement, and the downstream signaling events.

The Trimolecular Complex: MBP(87-99), MHC Class II, and the T-Cell Receptor

The activation of MBP-specific T-cells is initiated by the formation of a trimolecular complex consisting of the MBP(87-99) peptide, an MHC class II molecule, and the TCR.

Myelin Basic Protein (87-99) Peptide

The human MBP(87-99) peptide is a 13-amino acid fragment of the larger MBP protein.[1] Its primary sequence is Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro. This peptide contains specific anchor residues that facilitate its binding to the peptide-binding groove of MHC class II molecules, as well as contact residues that are recognized by the TCR.

MHC Class II Molecules

Susceptibility to MS is strongly associated with specific human leukocyte antigen (HLA) class II alleles, particularly the HLA-DR2 haplotype, which includes the alleles DRB11501, DRB50101, DQA10102, and DQB10602.[3] The MBP(84-103) peptide, which encompasses the 87-99 region, binds with high affinity to DRB11501.[4] Structural studies of the HLA-DR2b (DRA, DRB11501) complexed with the MBP(85-99) peptide have revealed that Val89 and Phe92 act as the primary anchor residues, fitting into the P1 and P4 pockets of the MHC binding groove, respectively.[5]

T-Cell Receptor (TCR) Recognition

Once the MBP(87-99) peptide is bound to the MHC class II molecule, the complex is presented on the surface of APCs. Specific CD4+ T-cells, expressing a complementary TCR, can then recognize and bind to this peptide-MHC complex. Key residues of the MBP peptide, such as His88, Phe89, Lys91, and Pro96, have been identified as crucial for TCR interaction.[6][7][8] The interaction between the TCR and the MBP(87-99)-MHC II complex triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and the secretion of pro-inflammatory cytokines.

Quantitative Analysis of MBP(87-99) Binding to MHC Class II Molecules

The affinity of MBP(87-99) and its analogues for MHC class II molecules is a critical determinant of its immunogenicity. This binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%.

Peptide/AnalogueMHC Class II AlleleBinding Affinity (IC50)Reference
MBP(87-99)RT1.Dl10-100 nM[5][9]
MBP(87-99)RT1.Ba10-100 nM[5][9]
MBP peptides (various)RT1.Da<10 nM[9]
MBP peptides (various)RT1.Dl<10 nM[9]
MBP peptides (various)RT1.Dn<1 µM[9]
MBP peptides (various)RT1.Du<1 µM[9]
MBP peptides (various)RT1.Baas low as 50 nM[9]
MBP peptides (various)RT1.Bn<1 µM[9]
MBP(87-99)RT1.Bu and RT1.Du>100 µM[5][9]
MBP(85-99)HLA-DRB1*15015 nM[10]
cyclo(87-99)[Ala91,Ala96]MBP87-99HLA-DR4Stronger than linear analogue[7]

Experimental Protocols

Competitive MHC Class II Peptide Binding Assay

This assay measures the relative binding affinity of a test peptide to a specific MHC class II molecule by its ability to compete with a labeled, high-affinity reference peptide.

Materials:

  • Purified, soluble MHC class II molecules

  • Fluorescently or biotin-labeled reference peptide with known high affinity for the MHC class II molecule

  • Unlabeled test peptides (e.g., MBP(87-99) and its analogues)

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)

  • 96-well or 384-well plates (e.g., high-binding ELISA plates)

  • Detection system (e.g., fluorescence polarization reader, time-resolved fluorescence reader)

Procedure:

  • Plate Coating (for ELISA-based detection): Coat the wells of a high-binding plate with an anti-MHC class II antibody (e.g., L243) overnight at 4°C.[11]

  • Competition Reaction: In a separate plate, prepare a reaction mixture containing the purified MHC class II molecules, the labeled reference peptide at a fixed concentration, and serial dilutions of the unlabeled test peptide.[12]

  • Incubation: Incubate the reaction mixture for 48-72 hours at 37°C to allow the binding to reach equilibrium.[12][13]

  • Capture (for ELISA-based detection): Transfer the reaction mixtures to the antibody-coated plate and incubate to capture the peptide-MHC complexes.[11]

  • Washing: Wash the plate to remove unbound peptides and proteins.

  • Detection:

    • Fluorescence Polarization: Directly measure the fluorescence polarization of the wells. The binding of the labeled peptide to the larger MHC molecule results in a higher polarization value.

    • ELISA-based: If a biotinylated reference peptide is used, add europium-labeled streptavidin, incubate, wash, and then add an enhancement solution to measure time-resolved fluorescence.[13]

  • Data Analysis: Plot the percentage of inhibition of the labeled peptide's binding versus the concentration of the test peptide. The IC50 value is determined from this curve.[13]

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Coat plate with anti-MHC II Ab detect1 Transfer to coated plate (Capture) prep1->detect1 prep2 Prepare serial dilutions of test peptide react1 Mix MHC II, labeled peptide, and test peptide prep2->react1 prep3 Prepare MHC II and labeled reference peptide mix prep3->react1 react2 Incubate for 48-72h at 37°C react1->react2 react2->detect1 detect2 Wash to remove unbound components detect1->detect2 detect3 Add detection reagents (e.g., Streptavidin-Eu) detect2->detect3 detect4 Measure signal (e.g., TRF) detect3->detect4 analysis1 Plot % inhibition vs. [test peptide] detect4->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

Workflow for a Competitive MHC Class II Peptide Binding Assay.
T-cell Proliferation Assay (3H-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation by quantifying the incorporation of a radioactive nucleoside, 3H-thymidine, into newly synthesized DNA.[14]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or a purified T-cell line specific for MBP(87-99)

  • Antigen-presenting cells (APCs), if using a purified T-cell line

  • MBP(87-99) peptide or other antigens

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal calf serum)

  • 96-well culture plates

  • 3H-thymidine

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate PBMCs or a co-culture of T-cells and APCs in a 96-well plate.

  • Antigen Stimulation: Add the MBP(87-99) peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like phytohemagglutinin).

  • Incubation: Culture the cells for 3-7 days at 37°C in a humidified CO2 incubator.[15]

  • 3H-Thymidine Pulse: Add 3H-thymidine to each well and incubate for an additional 18-24 hours.[15]

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester. The filter mat will capture the DNA containing the incorporated 3H-thymidine.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis: The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), which is the ratio of cpm in the presence of antigen to the cpm in the absence of antigen.

G cluster_setup Assay Setup cluster_culture Cell Culture cluster_measurement Measurement cluster_analysis Data Analysis setup1 Plate T-cells and APCs setup2 Add MBP(87-99) peptide setup1->setup2 culture1 Incubate for 3-7 days setup2->culture1 culture2 Pulse with 3H-thymidine (18-24h) culture1->culture2 measure1 Harvest cells onto filter mat culture2->measure1 measure2 Perform scintillation counting measure1->measure2 analysis1 Calculate CPM and Stimulation Index measure2->analysis1 G TCR_MHC TCR-MBP(87-99)-MHC II Engagement Lck Lck TCR_MHC->Lck Activation CD3_ITAM CD3 ITAMs Lck->CD3_ITAM Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Activation) CD3_ITAM->ZAP70 Recruitment LAT LAT ZAP70->LAT Phosphorylation Gads Gads LAT->Gads Recruitment Grb2 Grb2 LAT->Grb2 Recruitment PLCg1 PLC-γ1 LAT->PLCg1 Recruitment SLP76 SLP-76 Gads->SLP76 Brings to LAT SOS SOS Grb2->SOS Recruitment DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 Activation Ras_MAPK Ras-MAPK Pathway SOS->Ras_MAPK Activation Ca_flux Ca2+ Flux DAG_IP3->Ca_flux PKC PKC DAG_IP3->PKC Transcription_Factors NFAT, AP-1, NF-κB Activation Ras_MAPK->Transcription_Factors Ca_flux->Transcription_Factors PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Cytokines) Transcription_Factors->Gene_Expression

References

An In-depth Technical Guide on the Encephalitogenic Properties of Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelin Basic Protein (MBP) peptide 87-99 is a key pathogenic epitope implicated in the induction of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS).[1][2] Its ability to provoke a potent T-cell mediated autoimmune response leading to central nervous system (CNS) inflammation and demyelination has made it a focal point of research for understanding MS pathogenesis and developing novel immunomodulatory therapies.[1] This guide provides a comprehensive overview of the core studies, experimental methodologies, and signaling pathways associated with the encephalitogenic properties of MBP(87-99).

Core Concepts

The encephalitogenicity of MBP(87-99) is fundamentally linked to its interaction with Major Histocompatibility Complex (MHC) class II molecules, specifically HLA-DR2 in humans, and subsequent recognition by autoreactive CD4+ T-cells.[3][4] This trimolecular interaction between the MBP(87-99) peptide, the MHC class II molecule on an antigen-presenting cell (APC), and the T-cell receptor (TCR) is the critical initiating event in the autoimmune cascade.

Key amino acid residues within the MBP(87-99) sequence are crucial for this interaction. Histidine (His) at position 88, Phenylalanine (Phe) at 90, and Isoleucine (Ile) at 93 are important for binding to HLA molecules, while Phenylalanine (Phe) at 89, Lysine (Lys) at 91, and Proline (Pro) at 96 are critical for TCR contact.[5] Alterations in these TCR contact residues have been a major focus of studies on altered peptide ligands (APLs) designed to modulate the immune response.[3][6][7]

Key Experimental Findings on MBP(87-99) and its Analogs

Numerous studies have investigated the effects of the native MBP(87-99) peptide and its modified analogs on the induction and suppression of EAE. The following tables summarize key quantitative data from these studies.

Table 1: Encephalitogenic Activity of MBP(87-99) and Analogs in Rodent Models

Peptide/AnalogAnimal ModelDose and AdministrationKey FindingsReference
MBP(87-99) (human) Lewis RatsNot specifiedInduces weak EAE (clinical score of 1).[5]
MBP(72-85) (guinea pig) Lewis RatsNot specifiedInduces strong signs of EAE.[5]
Cyclic MBP(87-99) (P3) Lewis RatsNot specifiedInduced weak EAE (clinical score 1).[5]
Cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ Lewis Rats30 µg or 500 µg with EAE immunization protocolDid not induce EAE at either dose.[8]
MBP(87-99) (S87-99) Buffalo RatsImmunization with S87-99 in Complete Freund's Adjuvant (CFA) and intravenous pertussigenInduced acute EAE 10-12 days after immunization. 50% of recovered rats had a single relapse.[9]

Table 2: Immunomodulatory Effects of Altered Peptide Ligands (APLs) of MBP(87-99)

APLExperimental SystemKey FindingsReference
[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ and [Ala⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ Mice immunized with APLs in CFAInduced both IFN-γ and IL-4 responses, compared to only IFN-γ for the native peptide.[7]
Cyclic peptides P4 and P5 EAE induced by MBP(72-85) or MBP(87-99) in Lewis RatsSuppressed the development of EAE when co-injected with the encephalitogenic peptide.[5]
Cyclo(91–99)[Ala⁹⁶]MBP₈₇₋₉₉, cyclo(87–99)[Ala⁹¹,⁹⁶]MBP₈₇₋₉₉, and cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ Prophylactic or early therapeutic administration in MBP(72-85)-induced EAE in Lewis ratsStrongly inhibited EAE development.[8][10]
[A⁹⁶]MBP₈₇₋₉₉ EAE induced by MBP(1-11)Ameliorated EAE, an effect related to IL-4 secretion.[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is a standard method for inducing EAE in susceptible rodent strains to model MS.

  • Animals: Female Lewis rats (4-8 weeks old) or SJL/J mice are commonly used.[11]

  • Antigen Emulsion:

    • Dissolve MBP(87-99) peptide (e.g., 200 µg) and Mycobacterium tuberculosis H37Ra (e.g., 100 µg) in Phosphate Buffered Saline (PBS).[11]

    • Emulsify this solution in an equal volume of Incomplete Freund's Adjuvant (IFA) to create a stable water-in-oil emulsion.[11]

  • Immunization:

    • Inject 50 µl of the emulsion subcutaneously into each hind footpad of the animal.[11]

    • In some protocols, an intravenous injection of pertussis toxin (pertussigen) is also administered to enhance the inflammatory response.[9]

  • Clinical Scoring:

    • Monitor animals daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund

      • 5: Death

T-Cell Proliferation Assay

This assay measures the proliferative response of T-cells to a specific antigen, indicating an adaptive immune response.

  • Cell Isolation:

    • At a specific time point after immunization (e.g., day 15), isolate draining lymph node cells (LNCs) and splenocytes.[11]

  • Cell Culture:

    • Plate the isolated cells in 96-well plates at a density of approximately 2 x 10⁵ cells per well.

    • Add the MBP(87-99) peptide or its analogs at various concentrations to the wells.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • Add a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., MTT) to each well for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of the tracer or the colorimetric change, which is proportional to the degree of cell proliferation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This assay is used to quantify the levels of specific cytokines (e.g., IFN-γ, IL-4, IL-10) in cell culture supernatants or serum.

  • Sample Collection: Collect supernatants from T-cell proliferation assays or serum from experimental animals.[5]

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at a specific wavelength.

    • Calculate the cytokine concentration in the samples based on the standard curve.

Visualizing Molecular and Experimental Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the encephalitogenic properties of MBP(87-99).

EAE_Induction_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_outcome Disease Development & Analysis MBP_peptide MBP(87-99) Peptide Emulsion Antigen Emulsion MBP_peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Animal Susceptible Animal Model (e.g., Lewis Rat) EAE EAE Development Animal->EAE Injection->Animal Monitoring Clinical Scoring EAE->Monitoring Analysis Immunological Analysis (T-cell proliferation, Cytokine profile) EAE->Analysis

Caption: Experimental workflow for the induction of EAE using MBP(87-99).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell MBP_uptake MBP Uptake & Processing MHC_loading MBP(87-99) Loading onto MHC Class II MBP_uptake->MHC_loading MHC_presentation MHC-Peptide Complex Presentation MHC_loading->MHC_presentation TCR T-Cell Receptor (TCR) MHC_presentation->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Activation T-Cell Activation Signaling->Activation Proliferation Clonal Expansion (Proliferation) Activation->Proliferation Cytokine_release Cytokine Release (e.g., IFN-γ) Activation->Cytokine_release

Caption: Signaling pathway for MBP(87-99)-mediated T-cell activation.

APL_Mechanism cluster_native Native MBP(87-99) Interaction cluster_apl Altered Peptide Ligand (APL) Interaction Native_Peptide Native MBP(87-99) MHC MHC Class II Native_Peptide->MHC Native_Complex Stable Trimolecular Complex Native_Peptide->Native_Complex MHC->Native_Complex TCR TCR TCR->Native_Complex Th1_Response Pro-inflammatory (Th1) Response Native_Complex->Th1_Response APL_Peptide Altered Peptide Ligand (APL) MHC_APL MHC Class II APL_Peptide->MHC_APL Altered_Complex Altered/Unstable Complex APL_Peptide->Altered_Complex MHC_APL->Altered_Complex TCR_APL TCR TCR_APL->Altered_Complex Th2_Response Anti-inflammatory (Th2) Response / Anergy Altered_Complex->Th2_Response

Caption: Logical relationship of native vs. altered peptide ligand interactions.

Conclusion

The study of MBP(87-99) has been instrumental in advancing our understanding of the immunopathological mechanisms underlying MS. The ability to induce a disease that so closely mimics human MS in animal models has provided an invaluable platform for dissecting the roles of different immune cells, cytokines, and signaling pathways. Furthermore, research into APLs derived from MBP(87-99) has paved the way for the development of antigen-specific immunotherapies aimed at restoring immune tolerance and preventing autoimmune-mediated demyelination. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical data and methodologies that continue to drive innovation in the quest for effective treatments for MS.

References

An In-depth Guide to the Autoimmune Response Triggered by Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autoimmune response to the myelin basic protein (MBP) peptide fragment 87-99. This epitope is a critical focus in the study of multiple sclerosis (MS) and its primary animal model, experimental autoimmune encephalomyelitis (EAE). This document details the molecular interactions, cellular activation pathways, and key experimental methodologies used to investigate this autoimmune phenomenon.

Executive Summary

Myelin Basic Protein (87-99) is an immunodominant epitope of MBP, a key structural protein of the central nervous system (CNS) myelin sheath.[1] In genetically susceptible individuals, this peptide can trigger an autoimmune cascade leading to the demyelination and progressive neuronal damage characteristic of MS.[2][3] The core event is the presentation of MBP(87-99) by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) to autoreactive CD4+ T helper cells.[4][5] This recognition event, mediated by the T-cell receptor (TCR), initiates a pro-inflammatory response, primarily driven by Th1 and Th17 cells, which orchestrates the recruitment of other immune cells to the CNS, culminating in myelin destruction.[5] Understanding the precise mechanisms of this interaction is paramount for the development of targeted immunotherapies for MS.

The Trimolecular Complex: TCR, MBP(87-99), and MHC Class II

The initiation of the autoimmune response to MBP(87-99) is dependent on the formation of a stable trimolecular complex between the T-cell receptor (TCR), the MBP(87-99) peptide, and an MHC class II molecule.

Peptide Binding to MHC Class II

The MBP(87-99) peptide binds to the groove of MHC class II molecules. In humans, this response is frequently associated with the HLA-DR2 haplotype.[6][7] In the widely used Lewis rat model of EAE, the encephalitogenic response to MBP(87-99) is restricted by the RT1.D (I-E-like) MHC class II molecules.[8] The binding affinity of the peptide to the MHC molecule is a critical determinant of its immunogenicity. Studies have identified key anchor residues within the MBP(87-99) sequence that interact with the MHC binding groove, while other residues are exposed for TCR recognition.[9]

T-Cell Receptor (TCR) Recognition

Autoreactive CD4+ T cells recognize the peptide-MHC complex via their TCR. The interaction is highly specific, with certain amino acid residues of the MBP(87-99) peptide making direct contact with the complementarity-determining regions (CDRs) of the TCR.[9] Structural studies of the human autoimmune TCR bound to an MBP self-peptide and the MS-associated HLA-DR2a molecule have revealed that the TCR primarily recognizes the N-terminal portion of the MBP peptide.[7] This is in contrast to many antimicrobial TCRs that focus on the center of the peptide.[7] This unique binding mode may have implications for how these autoreactive T cells escape negative selection in the thymus.

T-Cell Activation and Signaling Cascade

The engagement of the TCR with the MBP(87-99)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function.

T_Cell_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Pathways cluster_transcription Transcription Factors cluster_nucleus Nucleus TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Phosphorylation pMHC MBP(87-99)-MHC II pMHC->TCR_CD3 Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 Scaffold ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation PI3K PI3K LAT_SLP76->PI3K Activation Ras_MAPK Ras-MAPK LAT_SLP76->Ras_MAPK Activation NFAT NFAT PLCg1->NFAT NFkB NF-κB PI3K->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Figure 1: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the MBP(87-99)-MHC II complex.

Upon binding, the co-receptor CD4 recruits the tyrosine kinase Lck to the TCR-CD3 complex. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains, which then recruit and activate ZAP-70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ1, PI3K, and Ras-MAPK pathways. These pathways culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production.

Quantitative Data on MBP(87-99) Autoimmune Response

The following tables summarize key quantitative data from studies on the autoimmune response to MBP(87-99).

Table 1: Binding Affinities of MBP(87-99) to Rat MHC Class II Alleles

MHC AlleleBinding Affinity (IC50)Reference
RT1.Dl10-100 nM[10]
RT1.Ba10-100 nM[10]
RT1.Dn< 1 µM[10]
RT1.Bn< 1 µM[10]
RT1.Bu> 10 µM[9]
RT1.Du> 100 µM[10]

Table 2: Cytokine Secretion by Splenocytes from SJL/J Mice Immunized with MBP(87-99) and Altered Peptide Ligands (APLs)

Immunizing PeptideIFN-γ Secreting Cells (Spot Forming Units/106 cells)IL-4 Secreting Cells (Spot Forming Units/106 cells)Reference
MBP(87-99) in CFA~250Not induced[5]
[R91, A96]MBP(87-99) in CFA~175 (30% decrease)Induced[5]
[A91, A96]MBP(87-99)-Mannan ConjugateNot induced~150[5]

Table 3: Clinical Scores in Lewis Rats with EAE Induced by MBP(72-85) and Treated with MBP(87-99) Analogues

Treatment GroupMean Maximal Clinical ScoreReference
Control (No treatment)3.0 - 4.0[7]
Prophylactic linear MBP(87-99)No significant change[7]
Prophylactic cyclo(87–99)[Arg91, Ala96]MBP(87–99)< 1.0[7]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the autoimmune response to MBP(87-99).

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for MS and is typically induced in susceptible strains like Lewis rats or SJL/J mice.

  • Antigen Preparation: Dissolve synthetic MBP(87-99) peptide in sterile phosphate-buffered saline (PBS).

  • Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. This is typically done by drawing the mixture into and expelling it from two connected syringes until a thick, stable emulsion is formed.

  • Immunization: Inject a specific volume of the emulsion (e.g., 100-200 µL) subcutaneously at the base of the tail or in the hind footpads of the animal.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

EAE_Induction_Workflow Peptide MBP(87-99) Peptide in PBS Emulsification Emulsification Peptide->Emulsification CFA Complete Freund's Adjuvant (CFA) CFA->Emulsification Immunization Subcutaneous Injection Emulsification->Immunization Animal_Model Susceptible Animal (e.g., Lewis Rat) Immunization->Animal_Model Monitoring Daily Clinical Scoring Animal_Model->Monitoring EAE_Development EAE Development Monitoring->EAE_Development

Figure 2: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using MBP(87-99).

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigenic stimulation.

  • Cell Isolation: Isolate splenocytes or lymph node cells from immunized animals.

  • Cell Culture: Plate the cells in a 96-well plate at a concentration of approximately 2 x 105 cells per well.

  • Antigen Stimulation: Add MBP(87-99) peptide at various concentrations to the wells. Include a positive control (e.g., a mitogen like Concanavalin A) and a negative control (media alone).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Add a radioactive tracer (e.g., 3H-thymidine) or a colorimetric reagent (e.g., MTT) for the final 18 hours of incubation. Measure the incorporation of the tracer or the color change to quantify cell proliferation.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[4]

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[1][11]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[1]

  • Cell Plating and Stimulation: Add isolated splenocytes or lymph node cells to the wells along with the MBP(87-99) peptide.

  • Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified CO2 incubator to allow cytokine secretion and capture.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).

  • Spot Development: Add a substrate that will be converted by the enzyme into a colored precipitate. Each spot represents a single cytokine-secreting cell.

  • Analysis: Count the spots in each well using an automated ELISPOT reader.

Conclusion and Future Directions

The autoimmune response to MBP(87-99) serves as a fundamental model for understanding the pathogenesis of MS. The detailed characterization of the trimolecular complex, the elucidation of the T-cell activation cascade, and the development of robust experimental protocols have been instrumental in advancing our knowledge. Future research will likely focus on the development of more sophisticated altered peptide ligands and other immunomodulatory strategies that can specifically target the autoreactive T cells responsible for disease, with the ultimate goal of inducing antigen-specific tolerance and preventing the devastating consequences of MS.

References

Myelin Basic Protein (87-99): A Technical Guide to its Sequence and Significance in Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein for the proper formation and maintenance of the myelin sheath in the central nervous system (CNS). In the context of autoimmune demyelinating diseases such as multiple sclerosis (MS), MBP is a primary autoantigen. The peptide fragment corresponding to amino acids 87-99 of human MBP has been identified as an immunodominant encephalitogenic epitope in the animal model for MS, Experimental Autoimmune Encephalomyelitis (EAE).[1][2] This technical guide provides an in-depth overview of the MBP(87-99) sequence, its pivotal role in the pathogenesis of EAE, and the experimental methodologies used to study its effects.

The human Myelin Basic Protein (87-99) peptide has the following amino acid sequence:

Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (VHFFKNIVTPRTP)[1][3]

This 13-amino acid sequence is a key tool for researchers investigating the mechanisms of autoimmune neuroinflammation. When administered to susceptible animal models, MBP(87-99) can induce a T-cell mediated immune response that leads to inflammation and demyelination in the CNS, closely mimicking the pathology of MS.[2]

Significance in EAE

The encephalitogenicity of MBP(87-99) lies in its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is then recognized by the T-cell receptor (TCR) of autoreactive CD4+ T-cells.[2][4] This recognition event triggers a signaling cascade that leads to the activation, proliferation, and differentiation of these T-cells into pro-inflammatory subsets, primarily T-helper 1 (Th1) and T-helper 17 (Th17) cells.

Key residues within the MBP(87-99) sequence are critical for this interaction. Specifically, Lysine (K) at position 91 and Proline (P) at position 96 have been identified as crucial for TCR binding and are essential for the peptide's encephalitogenic activity.[4][5][6]

The study of MBP(87-99) has also led to the development of Altered Peptide Ligands (APLs). These are synthetic analogs of the native peptide with specific amino acid substitutions, often at the TCR contact residues. APLs can modulate the immune response, for instance, by promoting a shift from a pro-inflammatory Th1 response to an anti-inflammatory T-helper 2 (Th2) response, or by inducing T-cell anergy or regulatory T-cells. This makes them a significant area of research for potential therapeutic interventions in autoimmune diseases.[5][7]

Data Presentation

The following tables summarize quantitative data related to the use of MBP(87-99) and its analogs in EAE studies.

Peptide/AnalogAnimal ModelDose for EAE Induction/TreatmentOutcomeReference
MBP(72-85)Lewis Rat30 µg (in CFA)Induction of clinical EAE[4]
linear MBP(87-99)Lewis Rat500 µg (prophylactic or therapeutic)Did not alter the course of EAE induced by MBP(72-85)[4][6]
cyclo(87-99)[Arg91, Ala96]MBP(87-99)Lewis Rat500 µg (prophylactic or therapeutic)Markedly ameliorated the development of EAE[4][6]
cyclo(91-99)[Ala96]MBP(87-99)Lewis Rat500 µg (prophylactic or therapeutic)Markedly ameliorated the development of EAE[4][6]
cyclo(87-99)[Ala91,96]MBP(87-99)Lewis Rat500 µg (prophylactic or therapeutic)Markedly ameliorated the development of EAE[4][6]
PeptideMHC AlleleBinding Affinity (IC50)Reference
MBP(87-99)RT1.Dl10-100 nM[8]
MBP(87-99)RT1.Ba10-100 nM[8]
MBP(87-99)RT1.Bn< 1 µM[8]
MBP(87-99)RT1.Bu> 10 µM[8]
MBP(87-99)RT1.Du> 100 µM[8]
T-cell ClonePeptide StimulantProliferation ResponseReference
MBP-specific T-cell cloneMBP(87-99)Proliferation (Stimulation Index > 2 considered positive)[9]
MBP-specific T-cell clonecyclo(87-99)[Arg91,Ala96]MBP(87-99)Inhibition of proliferation[9]
MBP-specific T-cell clonecyclo(91-99)[Ala96]MBP(87-99)Inhibition of proliferation[9]
Cell TypeTreatmentIFN-γ ProductionIL-4 ProductionReference
Splenocytes from SJL/J mice immunized with [R91, A96]MBP(87-99) in CFA[R91, A96]MBP(87-99)Decreased by 30% compared to native MBP(87-99)Low levels induced[7]
Splenocytes from SJL/J mice immunized with [R91, A96]MBP(87-99)-mannan conjugate[R91, A96]MBP(87-99)Decreased by 70% compared to native MBP(87-99)Very high levels induced[7]
Th1-type anti-MBP(87-99) T cell lineMBP(87-99) (10 µg/ml)~1800 pg/mlNot detected[10]
Th2-type anti-MBP(87-99) T cell lineMBP(87-99) (10 µg/ml)Not detected~2500 pg/ml[10]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the induction of active EAE in female Lewis rats using a myelin basic protein peptide.

Materials:

  • Myelin Basic Protein (MBP) peptide (e.g., MBP(72-85) or MBP(87-99))

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve the MBP peptide in sterile PBS at a concentration of 1 mg/ml.

    • Prepare an emulsion by mixing equal volumes of the peptide solution and CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization:

    • Anesthetize the rats according to approved institutional protocols.

    • Inject 100 µl of the emulsion subcutaneously, divided between two sites at the base of the tail. The final dose of peptide per rat is typically 30-50 µg.

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the clinical severity using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Forelimb and hind limb paralysis

      • 5: Moribund state or death

T-cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

  • Spleens or lymph nodes from immunized rats

  • RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • MBP(87-99) peptide or other antigens

  • [3H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Cell Preparation:

    • Aseptically remove spleens or draining lymph nodes from immunized rats 10-12 days post-immunization.

    • Prepare single-cell suspensions by gently teasing the tissue apart or passing it through a sterile mesh.

    • Lyse red blood cells from spleen preparations using a lysis buffer.

    • Wash the cells with RPMI medium and resuspend to a final concentration of 2 x 106 cells/ml.

  • Cell Culture:

    • Plate 100 µl of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

    • Add 100 µl of medium containing the MBP peptide at various concentrations (e.g., 0.1, 1, 10 µg/ml) in triplicate. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • [3H]-Thymidine Labeling and Harvesting:

    • Pulse the cultures by adding 1 µCi of [3H]-Thymidine to each well for the final 18 hours of incubation.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Measure the incorporation of [3H]-Thymidine using a scintillation counter.

    • Express the results as counts per minute (CPM) or as a Stimulation Index (SI), calculated as:

      • SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells)

      • An SI greater than 2 is typically considered a positive proliferative response.[9]

Cytokine Analysis by ELISA

This protocol outlines the measurement of cytokine concentrations in culture supernatants using a sandwich ELISA.

Materials:

  • Supernatants from T-cell cultures

  • Cytokine-specific capture and detection antibodies (e.g., for IFN-γ, IL-4)

  • Recombinant cytokine standards

  • 96-well ELISA plates

  • Coating buffer, blocking buffer, wash buffer

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add 100 µl to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Prepare serial dilutions of the recombinant cytokine standard.

    • Add 100 µl of the standards and culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µl of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add 100 µl of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate.

    • Add 100 µl of TMB substrate to each well and incubate until a color change is observed.

    • Stop the reaction by adding 50 µl of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards.

    • Determine the concentration of cytokines in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

EAE_Induction_Workflow Experimental Workflow for EAE Induction and Analysis cluster_preparation Preparation cluster_induction EAE Induction cluster_analysis Immunological Analysis Peptide MBP(87-99) Peptide (or other encephalitogen) Emulsion Prepare Water-in-Oil Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (with M. tuberculosis) CFA->Emulsion Immunize Immunize Lewis Rats (Subcutaneous injection) Emulsion->Immunize Monitor Daily Monitoring & Clinical Scoring Immunize->Monitor Isolate Isolate Splenocytes/ Lymph Node Cells Monitor->Isolate T_cell_assay T-cell Proliferation Assay ([3H]-Thymidine) Isolate->T_cell_assay Cytokine_assay Cytokine Analysis (ELISA) Isolate->Cytokine_assay

Caption: Workflow for EAE induction and subsequent immunological analysis.

TCR_Signaling_Pathway TCR Signaling Cascade in CD4+ T-cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) MHC_Peptide MHC-II / MBP(87-99) TCR_CD3 TCR/CD3 Complex MHC_Peptide->TCR_CD3 Binding Lck Lck TCR_CD3->Lck Recruitment & Activation CD4 CD4 CD4->MHC_Peptide ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 / DAG PLCg1->IP3_DAG Hydrolysis Ca_PKC Ca++ / PKC IP3_DAG->Ca_PKC Activation NFAT NFAT Ca_PKC->NFAT Activation AP1 AP-1 Ca_PKC->AP1 Activation NFkB NF-κB Ca_PKC->NFkB Activation Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

References

Initial Investigations into Myelin Basic Protein (87-99) as a Research Tool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein involved in the myelination of nerves in the central nervous system (CNS). The peptide fragment spanning amino acids 87-99 of human MBP has been identified as a key immunodominant epitope in the context of autoimmune demyelinating diseases, most notably multiple sclerosis (MS). This peptide, with the sequence Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (VHFFKNIVTPRTP), is widely utilized as a research tool to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models.[1][2] EAE serves as a valuable preclinical model for MS, enabling the investigation of disease pathogenesis, identification of therapeutic targets, and the evaluation of novel immunomodulatory drugs. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing MBP (87-99) in a research setting.

Core Properties of MBP (87-99)

The encephalitogenic properties of MBP (87-99) stem from its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and subsequently be recognized by autoreactive T-helper (Th) cells. This interaction triggers a cascade of inflammatory responses within the CNS, leading to demyelination and neurological deficits characteristic of EAE.

PropertyDescriptionReferences
Amino Acid Sequence Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro (VHFFKNIVTPRTP)[2]
Molecular Formula C74H114N20O17[2]
Molecular Weight 1555.9 g/mol [1]
Immunogenicity Induces EAE in susceptible rodent strains (e.g., Lewis rats, SJL/J mice).[3]
MHC Binding Binds to MHC class II molecules, such as I-As in mice.[4]
T-Cell Recognition Recognized by CD4+ T-cells, leading to their activation and differentiation.[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of studies involving MBP (87-99). The following sections outline standardized protocols for key experiments.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the active immunization of Lewis rats with MBP (87-99) to induce EAE.

Materials:

  • MBP (87-99) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized MBP (87-99) peptide in sterile PBS to a final concentration of 1-2 mg/mL.

  • Emulsion Preparation: Prepare a water-in-oil emulsion by mixing the MBP (87-99) solution with an equal volume of CFA. The final concentration of MBP (87-99) in the emulsion should be 0.5-1 mg/mL. To create a stable emulsion, draw the mixture into a glass syringe and forcefully expel it against the side of a sterile beaker or use two glass syringes connected by a Luer lock. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Immunization: Anesthetize the rats (optional, inhaled anesthesia is recommended to minimize stress). Inject a total of 100 µL of the emulsion subcutaneously, distributed over two sites at the base of the tail or in the hind footpads. The typical dose of MBP (87-99) ranges from 25 to 200 µg per rat.[6][7]

  • Clinical Scoring: Beginning 7 days post-immunization, monitor the animals daily for clinical signs of EAE. Use a standardized scoring system as outlined in the table below.[8][9]

EAE Clinical Scoring Scale for Lewis Rats:

ScoreClinical Signs
0No clinical signs
1Limp tail or tail paralysis
2Hind limb weakness
3Hind limb paralysis
4Moribund state or quadriplegia
5Death
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells isolated from immunized animals in response to in vitro restimulation with MBP (87-99).

Materials:

  • Spleens from MBP (87-99) immunized and control rats

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • MBP (87-99) peptide

  • [3H]-Thymidine (1 µCi/well)

  • 96-well round-bottom cell culture plates

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Spleen Cell Preparation: Ten to twelve days post-immunization, aseptically remove the spleens and prepare single-cell suspensions by mechanical dissociation through a sterile mesh. Lyse red blood cells using a lysis buffer.

  • Cell Culture: Wash the splenocytes and resuspend them in complete RPMI 1640 medium. Plate the cells at a density of 2-5 x 105 cells per well in 96-well plates.

  • Antigen Stimulation: Add MBP (87-99) peptide to the wells at various concentrations (e.g., 1, 10, 20 µg/mL). Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Labeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Allow the filters to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a beta-scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI), calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).

Cytokine Analysis by ELISA

This protocol measures the concentration of specific cytokines (e.g., IFN-γ, IL-4) in the supernatants of restimulated splenocyte cultures.

Materials:

  • Supernatants from T-cell proliferation assays

  • Commercially available ELISA kits for rat IFN-γ and IL-4 (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Allow the color to develop for 15-30 minutes in the dark.

  • Reaction Stopping and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing MBP (87-99) and its altered peptide ligands (APLs).

Table 1: EAE Clinical Scores in Lewis Rats Treated with MBP (87-99) Analogues

Treatment GroupMean Maximal EAE ScoreMean Day of OnsetReference
Control (MBP72-85 induced)3.0 ± 0.011.3 ± 0.3[10]
cyclo(87–99)[Arg91, Ala96]MBP87–99 (Prophylactic)0.8 ± 0.313.0 ± 0.6[10]
cyclo(87–99)[Arg91, Ala96]MBP87–99 (Therapeutic)1.1 ± 0.212.0 ± 0.6[10]
*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Cytokine Production by Splenocytes from SJL/J Mice Immunized with MBP (87-99) and APLs

ImmunogenIn Vitro RestimulationIFN-γ Spot Forming Units (SFU) / 106 cellsIL-4 Spot Forming Units (SFU) / 106 cellsReference
Native MBP87–99Native MBP87–99~250<10[4]
[R91, A96]MBP87–99-Mannan[R91, A96]MBP87–99~75~20[4]
[A91, A96]MBP87–99-Mannan[A91, A96]MBP87–99<10~150[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in MBP (87-99) research.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis Peptide_Reconstitution MBP (87-99) Reconstitution Emulsification Emulsification with CFA Peptide_Reconstitution->Emulsification Animal_Injection Subcutaneous Injection Emulsification->Animal_Injection Clinical_Scoring Daily Clinical Scoring Animal_Injection->Clinical_Scoring Tissue_Collection Tissue Collection (Spleen, CNS) Clinical_Scoring->Tissue_Collection

Caption: Experimental workflow for the induction of EAE using MBP (87-99).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 MBP_Peptide MBP (87-99) MBP_Peptide->MHC_II Binding Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-17) Signaling_Cascade->Cytokine_Production Leads to

Caption: Signaling pathway of MBP (87-99)-mediated T-cell activation.

In_Vitro_Immunogenicity_Workflow Start Isolate Splenocytes from Immunized Animal Culture Co-culture with MBP (87-99) Start->Culture Proliferation T-Cell Proliferation Assay ([3H]-Thymidine Incorporation) Culture->Proliferation Cytokine Cytokine Analysis (ELISA) Culture->Cytokine Analysis Data Analysis (Stimulation Index, Cytokine Levels) Proliferation->Analysis Cytokine->Analysis

Caption: Workflow for in vitro assessment of MBP (87-99) immunogenicity.

Conclusion

Myelin Basic Protein (87-99) is an indispensable tool for researchers investigating the immunopathology of multiple sclerosis and other autoimmune diseases of the central nervous system. The standardized protocols and quantitative data presented in this guide provide a foundational framework for conducting robust and reproducible experiments. The visualization of key pathways and workflows further aids in the conceptual understanding of the experimental processes. By adhering to these methodologies, researchers can effectively utilize MBP (87-99) to advance our understanding of autoimmune neuroinflammation and to accelerate the development of novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for EAE Induction in C57BL/6 Mice using Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using the Myelin Basic Protein (MBP) peptide 87-99. EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] This model is instrumental in studying the pathogenesis of autoimmunity, central nervous system (CNS) inflammation, demyelination, and for the preclinical evaluation of potential therapeutics.[1][2]

Introduction

Myelin Basic Protein (MBP) is a key component of the myelin sheath that insulates nerve fibers in the CNS. The MBP(87-99) peptide is an immunodominant epitope capable of inducing a T-cell mediated autoimmune response in susceptible mouse strains, leading to the development of EAE.[3] In C57BL/6 mice, immunization with MBP(87-99) emulsified in Complete Freund's Adjuvant (CFA) and co-administered with pertussis toxin (PTX) results in a chronic progressive form of EAE, characterized by ascending paralysis.[3][4] This model recapitulates many of the pathological hallmarks of MS, including CNS inflammation, demyelination, and axonal damage.

Quantitative Data Summary

The following tables summarize the typical quantitative data expected from the EAE induction protocol using MBP(87-99) in C57BL/6 mice. These values are based on established protocols and may vary slightly between laboratories due to factors such as animal housing conditions, vendor, and the specific lot of reagents used.

Table 1: Reagents and Recommended Dosages

ReagentRecommended Dosage per MouseNotes
Myelin Basic Protein (MBP) (87-99) Peptide100 - 200 µgPurity >95% is recommended for consistency.[3]
Complete Freund's Adjuvant (CFA)100 µL (for a 1:1 emulsion with peptide solution)Should contain Mycobacterium tuberculosis H37Ra.
Mycobacterium tuberculosis H37Ra (in CFA)200 µgFinal concentration in the emulsion is critical.
Pertussis Toxin (PTX)200 ngAdministered intraperitoneally (i.p.) on Day 0 and Day 2.[4]

Table 2: Typical Disease Course and Clinical Scores

ParameterTypical Value
Disease Incidence 80 - 100%
Day of Onset 9 - 14 days post-immunization[2]
Peak of Disease 3 - 5 days after onset[2]
Mean Maximum Score 2.5 - 3.5[2]

Table 3: EAE Clinical Scoring System

ScoreClinical Signs
0 No clinical signs of EAE.
0.5 Tip of tail is limp.
1.0 Limp tail.
1.5 Limp tail and hind limb weakness.
2.0 Limp tail and definite hind limb weakness.
2.5 Limp tail and paralysis of one hind limb.
3.0 Limp tail and complete paralysis of both hind limbs.
3.5 Limp tail, complete hind limb paralysis, and weakness of one forelimb.
4.0 Limp tail, complete hind limb paralysis, and paralysis of one forelimb.
4.5 Limp tail, complete hind limb paralysis, and paralysis of both forelimbs.
5.0 Moribund or dead.

Experimental Protocols

Preparation of MBP(87-99)/CFA Emulsion

Materials:

  • Myelin Basic Protein (MBP) (87-99) peptide, lyophilized

  • Sterile Phosphate Buffered Saline (PBS) or sterile water[3]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Two sterile Luer-Lok syringes (1 mL)

  • One sterile emulsifying needle or a three-way stopcock

Procedure:

  • Peptide Reconstitution: Aseptically dissolve the lyophilized MBP(87-99) peptide in sterile PBS to a final concentration of 2 mg/mL. For a target dose of 200 µg per mouse, this will be 100 µL of the peptide solution.

  • Emulsion Preparation: a. Draw 1 mL of the 2 mg/mL MBP(87-99) solution into one syringe. b. Draw 1 mL of CFA into the second syringe. c. Connect the two syringes using an emulsifying needle or a three-way stopcock. d. Forcefully and repeatedly pass the contents from one syringe to the other for at least 10-20 minutes to create a stable, thick, white emulsion. e. To test for a stable water-in-oil emulsion, dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.

  • Storage: Use the emulsion immediately. If necessary, it can be stored at 4°C for a short period, but it is highly recommended to prepare it fresh on the day of immunization.

Immunization of C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Prepared MBP(87-99)/CFA emulsion

  • Insulin syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure (Day 0):

  • Anesthetize the mice.

  • Draw the MBP(87-99)/CFA emulsion into an insulin syringe.

  • Administer a total of 200 µL of the emulsion subcutaneously (s.c.) at two sites on the flank (100 µL per site). This delivers a total of 200 µg of MBP(87-99) peptide per mouse.

Pertussis Toxin Administration

Materials:

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Preparation: Dilute the PTX stock solution in sterile PBS to a final concentration of 2 µg/mL.

  • Day 0: Within 2 hours of the MBP(87-99)/CFA immunization, administer 200 ng of PTX (100 µL of the 2 µg/mL solution) via intraperitoneal (i.p.) injection.[4]

  • Day 2: Administer a second dose of 200 ng of PTX (100 µL) i.p.[4]

Clinical Monitoring and Scoring
  • Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.

  • Weigh the mice and record their clinical scores daily using the scoring system provided in Table 3.

  • Provide easily accessible food and water on the cage floor for animals showing signs of paralysis.

Visualizations

Experimental Workflow

EAE_Induction_Workflow MBP(87-99) EAE Induction Workflow in C57BL/6 Mice cluster_prep Preparation cluster_day0 Day 0 cluster_day2 Day 2 cluster_monitoring Monitoring prep_peptide Reconstitute MBP(87-99) (2 mg/mL in PBS) prep_emulsion Prepare MBP(87-99)/CFA Emulsion (1:1 ratio) prep_peptide->prep_emulsion immunize Immunize Mice s.c. (200 µL emulsion/mouse) prep_emulsion->immunize prep_ptx Dilute Pertussis Toxin (2 µg/mL in PBS) ptx1 Administer PTX i.p. (200 ng/mouse) prep_ptx->ptx1 immunize->ptx1 within 2 hrs ptx2 Administer 2nd PTX Dose i.p. (200 ng/mouse) ptx1->ptx2 48 hrs monitor Daily Clinical Scoring & Weight (Starting Day 7) ptx2->monitor onset Disease Onset (Days 9-14) monitor->onset peak Peak Disease (3-5 days after onset) onset->peak

Caption: Workflow for MBP(87-99) induced EAE in C57BL/6 mice.

Signaling Pathway of T-Cell Activation in EAE

T_Cell_Activation_Pathway Simplified T-Cell Activation by MBP(87-99) in EAE cluster_apc Antigen Presenting Cell (APC) cluster_tcell Autoreactive CD4+ T-Cell cluster_cns Central Nervous System (CNS) mhc MHC Class II mhc_mbp MHC-II:MBP(87-99) Complex mhc->mhc_mbp mbp MBP(87-99) Peptide mbp->mhc tcr T-Cell Receptor (TCR) mhc_mbp->tcr Antigen Recognition downstream Downstream Signaling (e.g., ZAP70, Lck, LAT) tcr->downstream activation T-Cell Activation & Proliferation downstream->activation cytokines Pro-inflammatory Cytokine Production (IFN-γ, IL-17) activation->cytokines infiltration Immune Cell Infiltration activation->infiltration bbb Blood-Brain Barrier Disruption cytokines->bbb demyelination Demyelination & Axonal Damage infiltration->demyelination

Caption: T-Cell activation by MBP(87-99) leading to CNS pathology in EAE.

References

Topic: Detailed Method for Myelin Basic Protein (87-99) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a major component of the myelin sheath in the central nervous system. The MBP fragment corresponding to amino acids 87-99 is an immunodominant epitope implicated in the pathogenesis of autoimmune diseases such as Multiple Sclerosis (MS).[1][2] As such, high-purity synthetic MBP (87-99) is an invaluable tool for immunological studies, T-cell activation assays, and the development of potential immunomodulatory therapies.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of MBP (87-99) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by reverse-phase high-performance liquid chromatography (RP-HPLC) purification.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of MBP (87-99), with the sequence Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro, is performed using an automated peptide synthesizer following Fmoc/tBu methodology.[4] The synthesis starts from the C-terminus (Proline) and proceeds to the N-terminus (Valine).

1.1. Resin Preparation:

  • Resin Selection: Rink Amide resin is commonly used to generate a peptide with a C-terminal amide, while Wang or 2-chlorotrityl chloride (CLTR-Cl) resins are suitable for a C-terminal carboxylic acid.[4][5][6] This protocol assumes the use of Rink Amide resin (0.1 mmol scale).

  • Swelling: Place the resin (e.g., 300 mg for a 0.1 mmol scale) into a reaction vessel.[6] Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour with gentle agitation.[6]

1.2. Synthesis Cycle: The synthesis consists of repetitive cycles of deprotection and coupling.[5]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% piperidine solution in DMF for a specified time (e.g., 5 and 10-minute treatments).[6][7]

  • Washing: The resin is thoroughly washed with DMF and Isopropanol (IPA) to remove residual piperidine and byproducts.[7][8]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (with appropriate side-chain protection) is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include HBTU/HOBt or HATU/HOAt in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[3][4] The reaction is typically allowed to proceed for at least 4 hours.[6]

  • Final Washing: After the coupling reaction, the resin is washed again with DMF and IPA to remove excess reagents.[7]

  • Repeat: This cycle is repeated for all amino acids in the sequence.

Parameter Description
Peptide Sequence Val-His(Trt)-Phe-Phe-Lys(Boc)-Asn(Trt)-Ile-Val-Thr(tBu)-Pro-Arg(Pbf)-Thr(tBu)-Pro
Synthesis Scale 0.1 mmol
Resin Rink Amide Resin
Fmoc Deprotection 20% (v/v) Piperidine in DMF
Coupling Reagents 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 8 eq. DIPEA in DMF
Reaction Time (Coupling) 4-12 hours per amino acid
Washing Solvents N,N-Dimethylformamide (DMF), Isopropanol (IPA)

Table 1: Summary of Reagents and Conditions for the SPPS of MBP (87-99).

Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are simultaneously removed.

2.1. Resin Preparation for Cleavage:

  • After the final coupling step, remove the N-terminal Fmoc group.

  • Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry it under a high vacuum for at least 4 hours.[8]

2.2. Cleavage Procedure:

  • Treat the dried peptide-resin with a cleavage cocktail. A standard, effective cocktail for most sequences is Reagent K or a simplified version containing Trifluoroacetic Acid (TFA).

  • CAUTION: TFA is highly corrosive and should be handled with extreme care in a chemical fume hood.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin twice with fresh TFA to ensure complete recovery.[9]

Reagent Percentage (v/v) Function
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes protecting groups
Water (H₂O)2.5%Scavenger (proton source)
Triisopropylsilane (TIS)2.5%Scavenger (traps reactive carbocations)

Table 2: Composition of a Standard Cleavage Cocktail.

2.3. Crude Peptide Precipitation:

  • Combine all TFA filtrates.

  • Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[10]

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using semi-preparative RP-HPLC to achieve a purity of >95%.[3][4]

3.1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a solution containing 50% Acetonitrile (ACN) in water. If solubility is an issue, a small amount of acetic acid or TFA can be added.

  • Filter the solution through a 0.45 µm filter before injection.

3.2. HPLC Protocol:

  • The purification is typically performed on a C18 column using a water/acetonitrile gradient containing TFA as an ion-pairing agent.[1][11]

  • Monitor the elution profile at 220 nm or 280 nm.

  • Collect fractions corresponding to the major peak.

Parameter Specification
Column Semi-preparative C18 reverse-phase column (e.g., 10 µm, 250 x 22 mm)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate ~15-20 mL/min
Gradient e.g., 5% to 65% B over 40 minutes
Detection UV at 220 nm and 280 nm

Table 3: Typical RP-HPLC Parameters for MBP (87-99) Purification.

Quality Control and Final Product Preparation

4.1. Purity Analysis:

  • Pool the pure fractions collected from RP-HPLC.

  • Analyze an aliquot using analytical RP-HPLC with a similar gradient to confirm purity is >95%.[1]

4.2. Identity Confirmation:

  • Confirm the identity and molecular weight of the purified peptide using mass spectrometry, such as Electrospray Ionization (ESI-MS) or MALDI-TOF MS.[12][13][14]

Parameter Theoretical Value Observed Value
Peptide Sequence VHFFKNIVTPRTPConfirmed by MS/MS (optional)
Purity (Analytical HPLC) >95%(e.g., 98.5%)
Monoisotopic Mass 1537.86 Da(e.g., 1537.9 Da [M]+, 769.4 Da [M+2H]²⁺)

Table 4: Quality Control Data Summary for Purified MBP (87-99).

4.3. Lyophilization:

  • Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability.

Workflow Visualization

Caption: Workflow for the synthesis and purification of MBP (87-99).

References

Applications of Myelin Basic Protein (87-99) in Multiple Sclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath that insulates nerve cell axons in the central nervous system (CNS). In multiple sclerosis (MS), an autoimmune demyelinating disease, MBP is a primary target of the autoimmune attack. The peptide fragment spanning amino acids 87-99 of human MBP (MBP(87-99)) is an immunodominant epitope, particularly in its capacity to bind to MHC class II molecules and activate autoreactive CD4+ T cells.[1] This property makes MBP(87-99) an invaluable tool in MS research, primarily for modeling the disease in animals and for studying the immunological mechanisms underlying the disease.

Application Notes

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

MBP(87-99) is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, such as the Lewis rat. EAE is the most commonly studied animal model for MS, as it recapitulates many of the clinical and pathological features of the human disease, including paralysis and CNS inflammation and demyelination. Immunization with MBP(87-99) emulsified in Complete Freund's Adjuvant (CFA) triggers a T-cell mediated autoimmune response against the myelin sheath, leading to the development of EAE. This model is instrumental for:

  • Understanding MS Pathogenesis: Studying the immunological cascade, from T-cell activation to CNS infiltration and demyelination.

  • Preclinical Drug Testing: Evaluating the efficacy of novel therapeutic agents aimed at preventing or treating MS.

  • Investigating Genetic Susceptibility: Examining the role of different genetic backgrounds in the development of autoimmune neuroinflammation.

Immunological Assays

The immunodominant nature of MBP(87-99) makes it a key reagent in a variety of immunological assays to study the cellular and humoral immune responses in the context of MS. These assays are critical for:

  • T-Cell Proliferation Assays: Assessing the proliferative response of T-cells isolated from EAE animals or MS patients upon stimulation with MBP(87-99). This helps in quantifying the presence and reactivity of MBP-specific T-cells.

  • Cytokine Profiling (ELISpot and Intracellular Cytokine Staining): Measuring the production of pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-4, IL-10) cytokines by T-cells in response to MBP(87-99) stimulation. This provides insights into the Th1/Th2/Th17 polarization of the immune response.

  • Antigen Presentation Assays: Studying the presentation of MBP(87-99) by antigen-presenting cells (APCs) to T-cells and the factors that modulate this interaction.

Development of Altered Peptide Ligands (APLs) for Immunotherapy

MBP(87-99) serves as a template for the design and synthesis of Altered Peptide Ligands (APLs). APLs are synthetic peptides with modifications to the original amino acid sequence. These modifications can alter the peptide's binding affinity to MHC molecules or its interaction with the T-cell receptor (TCR). The goals of using APLs in MS research include:

  • Inducing T-Cell Anergy or Apoptosis: Designing APLs that can bind to the TCR of autoreactive T-cells but fail to deliver a full activation signal, leading to a state of unresponsiveness (anergy) or programmed cell death (apoptosis).

  • Immune Deviation: Creating APLs that shift the immune response from a pro-inflammatory Th1/Th17 phenotype to an anti-inflammatory Th2 or regulatory T-cell (Treg) phenotype.

  • Antagonizing the T-Cell Receptor: Developing APLs that act as antagonists, blocking the binding of the native MBP(87-99) to the TCR and thereby preventing T-cell activation.

Research has explored both linear and cyclic analogues of MBP(87-99) as APLs, with some showing promise in suppressing EAE.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of MBP(87-99) and its analogues in EAE models.

Table 1: EAE Clinical Scores in Lewis Rats Treated with MBP(87-99) Analogues

Treatment GroupMean Maximal EAE Score (± SEM)Incidence of EAEReference
Control (MBP72–85 induced)3.0 ± 0.08/8[1]
Prophylactic cyclo(87–99)[Arg91, Ala96]MBP87–990.8 ± 0.35/8[1]
Therapeutic cyclo(87–99)[Arg91, Ala96]MBP87–991.1 ± 0.46/8[1]
Control (PBS nasally)3.5 ± 0.5Not Reported[2]
Nasal MBP(87-99) (high dose)Not Reported (reduced accumulating score)Not Reported[2]

Table 2: In Vitro T-Cell Proliferation in Response to MBP(87-99) and Analogues

Cell SourceStimulantStimulation Index (SI)Reference
MBP(87-99) primed SJL mice LN cellsMBP(87-99)>10
MS Patient T-cell linelinear MBP(87-99)Positive Proliferation[3]
MS Patient T-cell linecyclo(87-99)[Arg91,Ala96]MBP(87-99)Inhibited Proliferation[3]
Lewis rats immunized with MBPp87–99MBPp87–996.2 ± 0.4[4]

Table 3: In Vitro Cytokine Production by T-Cells Stimulated with MBP(87-99) and Analogues

Cell SourceStimulantIFN-γ Production (pg/ml)IL-4 Production (pg/ml)IL-10 Production (pg/ml)Reference
Th0 anti-MBP(87–99) T cell lineMBP(87-99) + APCs~1500~150Not Reported[5]
Th1 anti-MBP(87–99) T cell lineMBP(87-99) + APCs~12000<50<50[5]
Th2 anti-MBP(87–99) T cell lineMBP(87-99) + APCs<50~1000~400[5]
MS Patient PBMCslinear MBP(87-99)IncreasedLow to negligibleIncreased[3]
MS Patient PBMCscyclo(91-99)[Ala96]MBP(87-99)LowLow to negligibleSignificantly Increased (selective)[3]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

Materials:

  • Myelin Basic Protein (87-99) peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate Buffered Saline (PBS)

  • Female Lewis rats (8-12 weeks old)

  • Syringes and needles (27-gauge)

  • Emulsifier (e.g., two Luer-lock syringes connected by a stopcock)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve MBP(87-99) peptide in sterile PBS to a final concentration of 1 mg/ml.

    • In a sterile environment, mix equal volumes of the MBP(87-99) solution and CFA (containing 4 mg/ml M. tuberculosis) to create a water-in-oil emulsion.

    • Emulsify the mixture by repeatedly passing it between two connected syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.

  • Immunization:

    • Anesthetize the Lewis rats according to approved animal care protocols.

    • Inject 100 µl of the emulsion subcutaneously, divided between the two hind footpads (50 µl per footpad). This delivers a total of 50 µg of MBP(87-99) per rat.

  • Clinical Scoring:

    • Beginning 7 days post-immunization, monitor the rats daily for clinical signs of EAE.

    • Score the clinical severity of the disease using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state or death

  • Data Analysis:

    • Record the daily clinical scores for each rat.

    • Calculate the mean clinical score for each group at each time point.

    • Determine the day of onset, peak disease severity, and cumulative disease score for each animal.

Protocol 2: T-Cell Proliferation Assay

Materials:

  • Spleen or lymph nodes from immunized rats

  • Sterile cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • MBP(87-99) peptide

  • 96-well round-bottom cell culture plates

  • 3H-thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Cell Isolation:

    • At a desired time point post-immunization (e.g., day 10), euthanize the rats and aseptically remove the draining lymph nodes or spleen.

    • Prepare a single-cell suspension by mechanical disruption of the tissue through a sterile mesh.

    • If using spleen, lyse red blood cells using a lysis buffer.

    • Wash the cells with culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture:

    • Resuspend the cells in complete culture medium to a final concentration of 2 x 106 cells/ml.

    • Plate 100 µl of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

    • Add 100 µl of culture medium containing MBP(87-99) at various concentrations (e.g., 0.1, 1, 10, 20 µg/ml) to the appropriate wells in triplicate.

    • Include negative control wells (cells with medium only) and positive control wells (cells with a mitogen like Concanavalin A).

  • Proliferation Measurement:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • During the last 18 hours of incubation, add 1 µCi of 3H-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of 3H-thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each set of triplicates.

    • Express the results as a Stimulation Index (SI), where SI = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

Protocol 3: ELISpot Assay for Cytokine Profiling

Materials:

  • ELISpot plates (e.g., PVDF-membrane 96-well plates)

  • Capture and detection antibodies for the cytokines of interest (e.g., IFN-γ, IL-4)

  • Streptavidin-alkaline phosphatase (AP) conjugate

  • BCIP/NBT substrate

  • Recombinant cytokines for standards

  • Sterile PBS and wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Single-cell suspension from immunized animals (as in Protocol 2)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash five times with sterile PBS.

    • Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.

  • Cell Incubation:

    • Wash the plate five times with sterile PBS to remove unbound antibody.

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate five times with sterile PBS.

    • Add 2-5 x 105 cells per well in complete culture medium.

    • Stimulate the cells with MBP(87-99) (e.g., 10 µg/ml) and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate ten times with wash buffer to remove the cells.

    • Add the biotinylated detection antibody diluted in blocking buffer and incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

    • Add streptavidin-AP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Spot Development and Analysis:

    • Add the BCIP/NBT substrate and incubate in the dark until distinct spots appear.

    • Stop the reaction by washing the plate with distilled water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISpot reader. Each spot represents a cytokine-secreting cell.

Visualizations

EAE_Induction_Workflow cluster_preparation Antigen Preparation cluster_animal_procedure Animal Procedure cluster_data_analysis Data Analysis MBP MBP(87-99) Peptide Emulsion MBP(87-99)/CFA Emulsion MBP->Emulsion PBS Sterile PBS PBS->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Injection (Hind Footpads) Emulsion->Immunization Rat Lewis Rat Rat->Immunization Monitoring Daily Clinical Scoring Immunization->Monitoring Scores EAE Clinical Scores Monitoring->Scores Analysis Calculate Mean Score, Day of Onset, Peak Severity Scores->Analysis T_Cell_Assay_Workflow cluster_proliferation Proliferation Assay cluster_cytokine ELISpot Assay start Isolate Splenocytes/ Lymph Node Cells prepare_cells Prepare Single-Cell Suspension start->prepare_cells plate_cells Plate Cells in 96-well Plate prepare_cells->plate_cells stimulate Stimulate with MBP(87-99) plate_cells->stimulate incubate_cells_elispot Incubate Cells 24-48h plate_cells->incubate_cells_elispot incubate Incubate for 72 hours stimulate->incubate stimulate->incubate_cells_elispot add_thymidine Add 3H-Thymidine incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure_proliferation Measure Radioactivity harvest->measure_proliferation coat_plate Coat Plate with Capture Ab block_plate Block Plate coat_plate->block_plate block_plate->incubate_cells_elispot detect_cytokine Add Detection Ab & Substrate incubate_cells_elispot->detect_cytokine count_spots Count Spots detect_cytokine->count_spots TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell MHC MHC class II TCR TCR MHC->TCR Signal 1 MBP MBP(87-99) Lck Lck TCR->Lck CD4 CD4 CD4->MHC CD28 CD28 B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

References

Application Notes and Protocols: Utilizing Myelin Basic Protein (87-99) for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS). The synthetic peptide fragment corresponding to amino acids 87-99 of human MBP, MBP (87-99), has become an indispensable tool in neuroimmunology research.[1] It is widely employed to induce Experimental Autoimmune Encephalomyelitis (EAE), a well-established animal model that recapitulates many of the pathological and immunological hallmarks of multiple sclerosis (MS).[1][2][3] The encephalitogenic properties of MBP (87-99) stem from its ability to stimulate potent T-cell mediated immune responses, leading to CNS inflammation and demyelination.[1][2] This makes it an ideal reagent for investigating the pathogenesis of autoimmune neuroinflammatory diseases and for the preclinical evaluation of novel therapeutic agents.[1][2]

These application notes provide detailed protocols for utilizing MBP (87-99) to induce and study neuroinflammation, along with data presentation and visualization of key pathways and workflows.

Mechanism of Action: T-Cell Mediated Neuroinflammation

MBP (87-99) acts as an immunodominant epitope that, when administered to susceptible animal strains, triggers a cascade of events culminating in neuroinflammation. The peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, and presented on Major Histocompatibility Complex (MHC) class II molecules.[2] This complex is then recognized by autoreactive CD4+ T-cells.

Upon activation, these CD4+ T-cells, primarily of the Th1 and Th17 lineages, proliferate and differentiate.[1] They subsequently migrate to the CNS, where they are reactivated upon encountering MBP (87-99) presented by local APCs. This leads to the release of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-17 (IL-17), which drive the recruitment of other immune cells, breakdown of the blood-brain barrier, demyelination, and axonal damage.[1][2]

MBP_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Antigen MBP MBP (87-99) MBP->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHCII->TCR Recognition CD4 CD4+ T-Cell (Naive) TCR->CD4 Activated_TCell Activated Th1/Th17 Cell CD4->Activated_TCell Activation & Differentiation Activated_TCell_CNS Reactivated Th1/Th17 Cell Activated_TCell->Activated_TCell_CNS Migration to CNS Local_APC Local APC Local_APC->Activated_TCell_CNS Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Activated_TCell_CNS->Cytokines Release Inflammation Neuroinflammation (Demyelination, Axonal Damage) Cytokines->Inflammation

MBP (87-99) Signaling Pathway

Key Applications

The use of MBP (87-99) in neuroinflammation research has several key applications:

  • Pathogenesis Studies: Elucidating the cellular and molecular mechanisms of T-cell-mediated autoimmunity in the CNS.[1]

  • Therapeutic Screening: Serving as a preclinical platform to evaluate the efficacy of immunomodulatory drugs, biologics, and cell-based therapies for MS.[1]

  • Biomarker Discovery: Facilitating the identification of immunological and molecular markers associated with disease onset, progression, and treatment response.[1]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the active induction of EAE in Lewis rats using MBP (87-99).

Materials:

  • Myelin Basic Protein (87-99) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Phosphate Buffered Saline (PBS), sterile

  • Female Lewis rats (6-8 weeks old)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MBP (87-99) in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the MBP (87-99) solution and CFA. This can be achieved by drawing the mixture up and down through a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on water.

  • Immunization:

    • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the emulsion subcutaneously into the base of the tail. The final dose of MBP (87-99) per rat is typically 100 µg.

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the clinical severity of the disease using a standardized scale (see Table 1).

Table 1: EAE Clinical Scoring Scale for Rats

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Moribund state or death
Protocol 2: In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of MBP (87-99)-specific T-cells in response to the peptide.

Materials:

  • Spleen or lymph node cells from MBP (87-99) immunized animals

  • MBP (87-99) peptide

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., BrdU, [³H]-thymidine)

  • Cell counter or plate reader

Procedure:

  • Cell Preparation:

    • Isolate splenocytes or lymph node cells from immunized rats 10-12 days post-immunization.

    • Prepare a single-cell suspension and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI medium.

  • Cell Culture:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of complete RPMI medium containing varying concentrations of MBP (87-99) peptide (e.g., 0, 1, 5, 10 µg/mL).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement:

    • Add the cell proliferation reagent during the last 18-24 hours of incubation.

    • Harvest the cells and measure proliferation according to the manufacturer's instructions.

Data Presentation

Quantitative data from EAE studies should be presented clearly for comparison.

Table 2: Example of EAE Clinical Score Data

Treatment GroupMean Day of OnsetMean Peak ScoreCumulative Disease Score
Vehicle Control11.23.125.4
Drug X (Low)13.52.215.8
Drug X (High)15.11.59.7
*p < 0.05 compared to Vehicle Control

Table 3: Example of Cytokine Profile Data from Splenocytes (pg/mL)

Treatment GroupIFN-γIL-17IL-10
Vehicle Control1250.4 ± 150.2850.6 ± 95.3150.2 ± 25.1
Drug X (Low)825.1 ± 110.5550.9 ± 70.1350.8 ± 40.6
Drug X (High)450.7 ± 80.3275.4 ± 55.8550.1 ± 60.2
*p < 0.05 compared to Vehicle Control

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using MBP (87-99) to evaluate a potential therapeutic agent.

EAE_Workflow Start Start Immunization Immunize Rats with MBP (87-99)/CFA Emulsion Start->Immunization Treatment Administer Vehicle or Test Compound Immunization->Treatment Monitoring Daily Clinical Scoring and Weight Measurement Treatment->Monitoring Termination Euthanize Animals at Pre-determined Endpoint Monitoring->Termination Analysis Tissue Collection and Analysis (Histology, Cytokine Profiling, etc.) Termination->Analysis End End Analysis->End

Typical EAE Experimental Workflow

Conclusion

Myelin Basic Protein (87-99) is a powerful tool for inducing and studying neuroinflammation in the context of autoimmune diseases like multiple sclerosis. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers to conduct robust and reproducible experiments. Careful adherence to these methodologies will facilitate the investigation of disease mechanisms and the development of novel therapeutic strategies for neuroinflammatory disorders.

References

Application Notes and Protocols for T-Cell Proliferation Assay with Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing T-cell proliferation in response to stimulation with the Myelin Basic Protein (MBP) peptide 87-99. This peptide is an immunodominant epitope of MBP and is frequently implicated in the pathogenesis of autoimmune diseases such as multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][2][3][4] Measuring T-cell proliferation in response to this peptide is a critical tool for studying disease mechanisms and for the preclinical evaluation of potential therapeutic agents.

The following protocols describe two common methods for measuring T-cell proliferation: the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which tracks cell divisions via flow cytometry, and the [³H]-Thymidine incorporation assay, a classic method that measures DNA synthesis.[5][6][7]

Key Signaling Pathways in T-Cell Activation

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC).[8][9] This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events leading to T-cell proliferation, differentiation, and cytokine production.[8][10][11] Key pathways involved include the activation of PLCγ1, which leads to calcium mobilization and activation of the MAPK and NF-κB pathways.[10][12] These signaling cascades ultimately result in the expression of genes necessary for cell division.[11]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-MBP(87-99) TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 ZAP70 ZAP-70 TCR->ZAP70 activates PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT MAPK MAPK PLCg1->MAPK NFkB NF-κB PLCg1->NFkB Proliferation Proliferation NFAT->Proliferation MAPK->Proliferation NFkB->Proliferation Experimental_Workflow A Isolate PBMCs/T-Cells from Spleen or Blood B Label cells with CFSE (for CFSE assay) A->B C Co-culture T-Cells with APCs and MBP(87-99) peptide A->C for [³H]-Thymidine assay B->C D Incubate for 72-96 hours C->D E_CFSE Acquire on Flow Cytometer (CFSE Assay) D->E_CFSE E_Thymidine Pulse with [³H]-Thymidine for final 16-24 hours D->E_Thymidine G Data Analysis E_CFSE->G F Harvest cells and measure [³H]-Thymidine incorporation E_Thymidine->F F->G

References

Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Myelin Basic Protein (87-99) in Lewis Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE is characterized by infiltration of mononuclear cells into the CNS, leading to demyelination and axonal damage, which manifests as ascending paralysis. The model is invaluable for studying the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents.

This document provides a detailed protocol for inducing EAE in Lewis rats using the myelin basic protein (MBP) peptide 87-99. It is important to note that immunization of Lewis rats with MBP or its peptides typically induces an acute, monophasic disease course, characterized by a single wave of paralysis followed by spontaneous recovery.[1][2][3][4][5] While the user requested a protocol for chronic EAE, this is not the standard outcome in this specific model. A relapsing-remitting course is more commonly observed in other rat strains, such as the DA rat, or in Lewis rats with the addition of pertussis toxin (PTX), which may induce a single relapse in a percentage of animals.[6] This protocol will focus on the well-established acute monophasic model, with notes on potential modifications.

Pathogenesis of EAE

The induction of EAE is a T-cell-mediated autoimmune process. The pathogenesis can be summarized in the following key steps:

  • Antigen Presentation and T-Cell Activation: Following subcutaneous immunization, the MBP (87-99) peptide, emulsified in Complete Freund's Adjuvant (CFA), is taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages in the periphery.[7][8] These APCs process the antigen and present it via MHC class II molecules to naive CD4+ T-cells.

  • T-Cell Differentiation: In the presence of cytokines such as IL-12 and IL-23 produced by the APCs, the naive CD4+ T-cells differentiate into pro-inflammatory T helper (Th) cells, primarily Th1 and Th17 cells.[7][9]

  • CNS Infiltration: These activated, myelin-specific T-cells migrate from the periphery, cross the blood-brain barrier (BBB), and enter the CNS.[7][9]

  • Reactivation and Inflammatory Cascade: Within the CNS, the T-cells are reactivated by local APCs (microglia and astrocytes) presenting myelin antigens. This leads to the secretion of a cascade of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-17) and chemokines.[9]

  • Demyelination and Neurodegeneration: The inflammatory milieu recruits other immune cells, including macrophages, which are the primary effectors of demyelination.[4] This process, along with direct T-cell-mediated damage, leads to the destruction of the myelin sheath surrounding axons, disruption of nerve signal conduction, and subsequent neurological deficits.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for EAE induced in Lewis rats with MBP. Note that specific outcomes can vary based on the exact peptide sequence (guinea pig MBP is often more encephalitogenic than human), peptide dose, and supplier of the rats.[1][2]

ParameterTypical Value/Range
Animal Model Female Lewis Rats, 10-14 weeks old[2][6]
Incidence 100%[6]
Day of Onset 10-12 days post-immunization[1][2]
Peak of Disease 12-20 days post-immunization[3]
Peak Duration 1-3 days[1][2]
Recovery Full recovery by day 20-23[1]
Maximum Clinical Score 3.0 - 4.0[6]
Disease Course Acute Monophasic[3][4]

Experimental Protocols

Materials and Reagents
  • Female Lewis rats (10-14 weeks old)

  • Myelin Basic Protein (MBP) peptide (87-99)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile syringes and needles (27-30 gauge)

  • Glass syringes for emulsion preparation

  • Anesthesia (optional, inhaled isoflurane recommended to minimize stress)[2]

Experimental Workflow Diagram

EAE_Workflow cluster_prep Day -7 to -1: Acclimation cluster_induction Day 0: EAE Induction cluster_monitoring Day 7 to ~23: Monitoring cluster_analysis Endpoint Analysis acclimate Acclimate Rats handle Handle Rats acclimate->handle Several times emulsion Prepare MBP/CFA Emulsion immunize Subcutaneous Immunization emulsion->immunize monitor Daily Monitoring: - Clinical Score - Body Weight immunize->monitor tissue Tissue Collection (Spinal Cord, Brain) monitor->tissue histology Histopathology tissue->histology

Caption: Experimental workflow for EAE induction and analysis.

Detailed Protocol for EAE Induction
  • Animal Acclimation (Day -7 to -1):

    • Acclimate female Lewis rats (10-14 weeks old) to the facility for at least 7 days before immunization.[2]

    • Handle the rats several times during this period to minimize stress, which can impact disease susceptibility.[1][2]

    • House rats in a quiet environment.[2]

  • Preparation of MBP (87-99)/CFA Emulsion (Day 0):

    • Prepare a solution of MBP (87-99) peptide in sterile PBS at a concentration of 2 mg/mL.

    • In a sterile environment, draw equal volumes of the MBP peptide solution and CFA into two separate glass syringes connected by a stopcock.

    • Force the mixture back and forth between the syringes for at least 10 minutes to create a stable, white, viscous emulsion.

    • Test the stability of the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0):

    • The final concentration of MBP in the emulsion will be 1 mg/mL. Each rat will receive a total of 0.2 mL of the emulsion.

    • An assistant should gently restrain the rat. Anesthesia is generally not required.[2][10]

    • Inject 0.1 mL of the emulsion subcutaneously at two sites on the lower back of each rat.[2][10]

    • After injection, leave the needle in the subcutaneous space for 10-15 seconds to prevent leakage of the emulsion.[2][10]

Clinical Scoring
  • Begin daily monitoring of the rats on day 7 post-immunization.[10]

  • Score each rat for clinical signs of EAE according to the following scale. Half points can be used for intermediate signs.[10]

ScoreClinical Signs
0.0 No clinical signs
0.5 Limp tail tip
1.0 Completely limp tail
1.5 Limp tail and hind limb inhibition
2.0 Limp tail and weakness of hind legs (wobbly walk)
2.5 Limp tail and dragging of one hind leg
3.0 Limp tail and complete paralysis of both hind legs
3.5 Limp tail, complete hind leg paralysis, and weakness of one forelimb
4.0 Limp tail, complete hind leg paralysis, and paralysis of both forelimbs (quadriplegia)
5.0 Moribund state or death
  • Provide supportive care for severely affected animals (score ≥ 3.0), including easy access to food and water on the cage floor.

Histopathology Protocol

At the experimental endpoint (or at various time points during the disease course), spinal cords and brains can be collected for histopathological analysis to assess inflammation and demyelination.

  • Tissue Collection and Fixation:

    • Deeply anesthetize the rat and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

    • Carefully dissect the spinal cord and brain.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Transfer the fixed tissues to a 30% sucrose solution in PBS for cryoprotection until they sink.

    • Embed the tissues in Optimal Cutting Temperature (OCT) compound or process for paraffin embedding.

  • Staining for Inflammation (Hematoxylin & Eosin - H&E):

    • Cut 10-20 µm sections of the spinal cord.

    • Deparaffinize and rehydrate the sections if using paraffin-embedded tissue.

    • Stain with Mayer's hematoxylin for 5-10 minutes.[11]

    • Rinse in running tap water.

    • Differentiate in 0.2% acid alcohol.[11]

    • "Blue" the sections in running tap water.[11]

    • Counterstain with eosin for 1-2 minutes.[11]

    • Dehydrate through a graded series of alcohol, clear in xylene, and coverslip.

    • Result: Cell nuclei will be stained blue/purple, and cytoplasm will be pink/red. Inflammatory infiltrates will be visible as dense clusters of blue-staining nuclei.

  • Staining for Demyelination (Luxol Fast Blue - LFB):

    • Deparaffinize and rehydrate sections to 95% ethanol.

    • Incubate sections in LFB solution at 60°C for 4-6 hours or overnight.[11]

    • Rinse off excess stain with 95% ethanol.

    • Differentiate the sections by briefly immersing in 0.05% lithium carbonate solution, followed by 70% ethanol, until gray and white matter are clearly distinguishable.[11]

    • Counterstain with H&E or a neutral red solution if desired.

    • Dehydrate, clear, and coverslip.

    • Result: Myelin will be stained blue/green. Areas of demyelination will appear as pale or unstained regions within the white matter tracts.

Signaling Pathway Diagram

The following diagram illustrates the key signaling events in the activation of encephalitogenic T-cells in EAE.

EAE_Signaling cluster_activation Peripheral Activation cluster_differentiation Differentiation cluster_cns CNS Effector Phase APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T-Cell APC->NaiveT Presents MBP(87-99) via MHC-II TCR T-Cell Receptor (TCR) CD4 CD4 IL12 IL-12 IL23 IL-23 Th1 Th1 Cell IL12->Th1 STAT4 Th17 Th17 Cell IL23->Th17 STAT3 IFNg IFN-γ Th1->IFNg Th1->IFNg IL17 IL-17 Th17->IL17 Th17->IL17 Macrophage Macrophage Activation IFNg->Macrophage IL17->Macrophage Demyelination Demyelination & Axon Damage Macrophage->Demyelination

Caption: T-cell activation and effector signaling in EAE.

References

Application Notes and Protocols for In Vitro T-Cell Stimulation using Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vitro stimulation of T-cells using the immunodominant myelin basic protein (MBP) peptide 87-99. This peptide is a critical tool in multiple sclerosis (MS) research, primarily for studying autoimmune T-cell responses and for the preclinical evaluation of immunomodulatory therapies.

Introduction

Myelin Basic Protein (MBP) is a major autoantigen implicated in the pathogenesis of multiple sclerosis. The MBP (87-99) peptide fragment is a key immunodominant epitope that can elicit strong T-cell responses, particularly in individuals with certain HLA haplotypes associated with MS. In vitro stimulation of T-cells with MBP (87-99) is a fundamental technique to:

  • Characterize the phenotype and function of MBP-reactive T-cells.

  • Assess the proliferation and cytokine secretion profiles of these cells.

  • Screen and validate the efficacy of potential therapeutic agents that modulate T-cell responses.

  • Investigate the cellular and molecular mechanisms of T-cell activation.

This document provides standardized protocols for T-cell proliferation assays (CFSE), cytokine production assays (ELISpot), and co-culture systems with antigen-presenting cells (APCs).

Data Presentation

The following tables summarize quantitative data from representative studies on T-cell responses to MBP (87-99) stimulation in vitro. These tables are intended to provide a comparative overview of expected results.

Table 1: T-Cell Proliferation in Response to MBP (87-99) Stimulation

Cell TypeStimulation ConditionAssayProliferation (% of dividing cells)Reference
Human MBP-specific T-cell line (BC3)MBP (87-99) peptide (10 µg/mL) + autologous APCsCFSE70-80%
Murine splenocytes (from MBP-immunized mice)MBP (87-99) peptide (10 µg/mL)[3H]-Thymidine incorporationSignificant increase over unstimulated control
Human PBMCs from MS patientsMBP (87-99) peptide (10 µg/mL)CFSEVariable, depending on patient's immune status

Table 2: Cytokine Production by T-Cells upon MBP (87-99) Stimulation

Cell TypeStimulation ConditionCytokineAssayResult (Spot Forming Units/10^6 cells or pg/mL)Reference
Human MBP-specific T-cell line (BC3)MBP (87-99) peptide (10 µg/mL) + autologous APCsIFN-γELISpot200-400 SFU/10^6 cells
Murine splenocytes (from MBP-immunized mice)MBP (87-99) peptideIFN-γELISpotSignificant increase over unstimulated control
Human Th1-type anti-MBP (87-99) T-cell lineMBP (87-99) peptide + syngeneic APCsIFN-γELISA~1500 pg/mL
Human Th1-type anti-MBP (87-99) T-cell lineMBP (87-99) peptide + syngeneic APCsIL-4ELISAUndetectable
Human Th2-type anti-MBP (87-99) T-cell lineMBP (87-99) peptide + syngeneic APCsIL-4ELISA~4000 pg/mL
Human Th2-type anti-MBP (87-99) T-cell lineMBP (87-99) peptide + syngeneic APCsIL-10ELISA~2000 pg/mL
Human PBMCs from MS patientsMBP (87-99) peptideIL-10ELISAEnhanced secretion

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol details the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells

  • MBP (87-99) peptide (e.g., from a commercial supplier)

  • Antigen-Presenting Cells (APCs), such as irradiated autologous PBMCs or dendritic cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • CFSE (Carboxyfluorescein Succinimidyl Ester) stock solution (e.g., 5 mM in DMSO)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • If using purified T-cells, isolate them from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Resuspend cells in pre-warmed PBS containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • CFSE Labeling:

    • Prepare a fresh working solution of CFSE in pre-warmed PBS. A final concentration of 5-10 µM is generally recommended, but should be optimized for the specific cell type to minimize toxicity.

    • Add the CFSE working solution to the cell suspension.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing FBS) and incubate on ice for 5 minutes. The proteins in the serum will bind to any unbound CFSE.

    • Wash the cells twice with complete RPMI-1640 medium by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual unbound CFSE.

  • T-Cell Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium.

    • Prepare APCs. If using irradiated PBMCs, irradiate them (e.g., 3000 rads) to prevent their proliferation.

    • In a 96-well round-bottom plate, co-culture the CFSE-labeled T-cells (e.g., 2 x 10^5 cells/well) with APCs (e.g., 1 x 10^5 cells/well).

    • Add MBP (87-99) peptide to the desired final concentration (e.g., 10 µg/mL).

    • Include appropriate controls:

      • Unstimulated cells (T-cells and APCs without peptide)

      • Positive control (e.g., stimulation with anti-CD3/CD28 beads or a mitogen like PHA)

  • Incubation and Analysis:

    • Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if desired.

    • Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

Protocol 2: IFN-γ ELISpot Assay

This protocol describes the detection of individual IFN-γ-secreting cells using an Enzyme-Linked Immunospot (ELISpot) assay.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human or anti-mouse IFN-γ capture antibody

  • Biotinylated anti-human or anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP) conjugate

  • BCIP/NBT or AEC substrate, respectively

  • Sterile PBS

  • Blocking solution (e.g., PBS with 1% BSA or 5% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • PBMCs or splenocytes

  • MBP (87-99) peptide

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate membranes with 15 µL of 70% ethanol for 1 minute, then wash three times with sterile PBS.

    • Coat the wells with the capture antibody diluted in sterile PBS (e.g., 50-100 µL/well at a pre-optimized concentration).

    • Seal the plate and incubate overnight at 4°C.

  • Cell Stimulation:

    • Wash the plate four times with sterile PBS to remove unbound capture antibody.

    • Block the membrane by adding 200 µL of blocking solution to each well and incubate for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of PBMCs or splenocytes in complete RPMI-1640 medium.

    • Remove the blocking solution from the plate and add the cells (e.g., 2-5 x 10^5 cells/well).

    • Add the MBP (87-99) peptide to the desired final concentration (e.g., 10 µg/mL).

    • Include appropriate controls:

      • Negative control (cells without peptide)

      • Positive control (cells with a mitogen like PHA or anti-CD3 antibody)

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. Do not disturb the plate during incubation to ensure distinct spot formation.

  • Detection:

    • Wash the plate six times with wash buffer to remove the cells.

    • Add the biotinylated detection antibody diluted in blocking solution (e.g., 50-100 µL/well) and incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the plate six times with wash buffer.

    • Add the streptavidin-enzyme conjugate diluted in blocking solution and incubate for 45-60 minutes at room temperature.

    • Wash the plate six times with wash buffer, followed by three final washes with PBS.

    • Add the substrate solution and incubate in the dark until distinct spots develop (typically 5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Protocol 3: Dendritic Cell and T-Cell Co-culture

This protocol outlines the generation of dendritic cells (DCs), pulsing them with MBP (87-99), and co-culturing them with T-cells to induce an antigen-specific response.

Materials:

  • Monocytes (for generating monocyte-derived DCs) or bone marrow cells (for bone marrow-derived DCs)

  • GM-CSF and IL-4 (for generating human or mouse DCs)

  • Lipopolysaccharide (LPS) for DC maturation (optional)

  • MBP (87-99) peptide

  • Purified CD4+ T-cells

  • Complete RPMI-1640 medium

  • FACS tubes or 96-well plates

Procedure:

  • Dendritic Cell Generation and Maturation:

    • Generate immature DCs from monocytes by culturing them with GM-CSF and IL-4 for 5-7 days.

    • For maturation, add LPS (e.g., 100 ng/mL) for the final 24-48 hours of culture.

  • Antigen Pulsing:

    • Harvest the mature DCs and wash them twice with serum-free medium.

    • Resuspend the DCs at a concentration of 1 x 10^6 cells/mL.

    • Add MBP (87-99) peptide to a final concentration of 10-50 µg/mL.

    • Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC molecules.

    • Wash the DCs twice with complete RPMI-1640 medium to remove excess, unbound peptide.

  • Co-culture:

    • Isolate responder T-cells (e.g., purified CD4+ T-cells).

    • In a 96-well round-bottom plate, co-culture the peptide-pulsed DCs with the T-cells at a specific ratio, typically ranging from 1:5 to 1:20 (DC:T-cell). For example, use 1 x 10^4 DCs and 2 x 10^5 T-cells per well.

    • Include controls:

      • T-cells co-cultured with unpulsed DCs

      • T-cells alone

      • T-cells with a positive control stimulus

  • Incubation and Analysis:

    • Incubate the co-culture for 3-6 days at 37°C in a humidified 5% CO2 incubator.

    • Assess T-cell activation and proliferation using methods described in Protocol 1 (CFSE assay) or by measuring cytokine secretion in the culture supernatant using ELISA or a cytometric bead array.

Visualizations

T-Cell Stimulation Experimental Workflow

Practical Guide to Using Myelin Basic Protein (87-99) for Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Myelin Basic Protein (87-99) (MBP(87-99)), a peptide fragment of one of the major protein components of the central nervous system (CNS) myelin sheath, is a critical tool in the field of neuroimmunology.[1] It serves as an immunodominant epitope for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, which is the most widely used preclinical model for human multiple sclerosis (MS).[1] This document provides a practical guide to utilizing MBP(87-99) in immunotherapy research, complete with detailed protocols for key experiments and a summary of relevant quantitative data.

The primary application of MBP(87-99) is in the induction of EAE to study the pathogenesis of autoimmune demyelination and to evaluate the efficacy of novel therapeutic interventions.[1] Mechanistically, MBP(87-99) binds to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[1] This complex is then recognized by the T-cell receptor (TCR) on autoreactive CD4+ T-cells, leading to their activation, proliferation, and differentiation into pro-inflammatory subsets such as Th1 and Th17 cells.[1][2] These activated T-cells then infiltrate the CNS, where they initiate an inflammatory cascade resulting in demyelination, axonal damage, and the clinical manifestations of EAE.[1]

Beyond EAE induction, MBP(87-99) and its modified analogues, known as altered peptide ligands (APLs), are employed to investigate mechanisms of immune tolerance and to develop antigen-specific immunotherapies.[2][3] These studies often involve the assessment of T-cell proliferation, cytokine production, and the phenotypic characterization of immune cell populations.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of MBP(87-99) in immunotherapy studies, compiled from various research applications.

Table 1: Peptide and Reagent Specifications

ParameterSpecificationSource
Peptide Purity>95% (verified by HPLC and mass spectrometry)[4]
Peptide Sequence (Human)H-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro-OH[5]
StorageLyophilized peptide at -20°C. Reconstituted in sterile water or PBS at -20°C.[1][4]

Table 2: EAE Induction Parameters

ParameterC57BL/6 MiceLewis RatsSource
MBP(87-99) Dose 100–200 µ g/animal 50–100 µ g/animal [1][4]
Adjuvant Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosisComplete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis[1][4]
Pertussis Toxin (PTx) 200-500 ng/animal, administered intraperitoneally on day 0 and day 2Not typically required[1][2]
Typical Onset of Disease 10-14 days post-immunization9-12 days post-immunization[6]
Expected Peak Severity Day 16-20 post-immunizationDay 12-15 post-immunization[6]

Table 3: EAE Clinical Scoring

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead

Table 4: In Vitro T-Cell Proliferation Assay

ParameterTypical ValuesSource
MBP(87-99) Concentration 1-20 µg/mL[7][8]
Stimulation Index (SI) in EAE animals >2.0 considered a positive response. Can range from 2.5 to >10 depending on experimental conditions.[3][9][10]

Table 5: Cytokine Analysis (ELISA) from Splenocyte Culture Supernatants

CytokineExpected Levels in EAE (pg/mL)Expected Levels in Tolerized/Treated (pg/mL)Source
IFN-γ High (e.g., >1000)Reduced[2][11]
IL-17 HighReduced[1]
IL-4 LowIncreased (in case of Th2-skewing therapies)[2]
IL-10 Variable (can be elevated in regulation)Increased (in case of regulatory T-cell induction)[3][7]

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice with MBP(87-99)

Materials:

  • MBP(87-99) peptide (>95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MBP(87-99) in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass tube, mix equal volumes of the MBP(87-99) solution and CFA to create a stable water-in-oil emulsion. This can be achieved by drawing the mixture up and down through a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Inject 100 µL of the emulsion subcutaneously into two sites on the flank of each mouse (total of 200 µg MBP(87-99) per mouse).

    • On the same day, administer 200-500 ng of PTx in 100 µL of sterile PBS via intraperitoneal injection.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200-500 ng of PTx in 100 µL of sterile PBS via intraperitoneal injection.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using the scoring system in Table 3.

Protocol 2: T-Cell Proliferation Assay

Materials:

  • Spleens from immunized and control mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • MBP(87-99) peptide

  • [³H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove spleens from mice and prepare a single-cell suspension by mechanical disruption.

    • Lyse red blood cells using a lysis buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2 x 10⁶ cells/mL.

  • Cell Culture:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of RPMI-1640 medium containing MBP(87-99) at various concentrations (e.g., 1, 5, 10, 20 µg/mL) to the appropriate wells. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation and Proliferation Measurement:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • For the last 18 hours of incubation, pulse each well with 1 µCi of [³H]-Thymidine.

    • Harvest the cells onto filter mats using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Protocol 3: Cytokine Measurement by ELISA

Materials:

  • Supernatants from T-cell proliferation assays

  • Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-17, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • Collect supernatants from the T-cell proliferation assay cultures at 48-72 hours, prior to the addition of [³H]-Thymidine.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

Materials:

  • Splenocytes from immunized and control mice

  • Cell stimulation cocktail (e.g., PMA, Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-4)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Incubate splenocytes (1-2 x 10⁶ cells/mL) with the cell stimulation cocktail and a protein transport inhibitor for 4-6 hours at 37°C.[12][13]

  • Surface Staining:

    • Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., anti-CD4) for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize them using a commercial fixation and permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining:

    • Incubate the fixed and permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17) for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend them in an appropriate buffer for flow cytometry.

    • Acquire the data on a flow cytometer and analyze the percentage of CD4+ T-cells producing specific cytokines.

Visualizations

MBP_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC Class II TCR TCR MHC->TCR Antigen Presentation MBP MBP(87-99) MBP->MHC Activation Activation TCR->Activation CD4 CD4 CD4->MHC Proliferation Proliferation & Differentiation Activation->Proliferation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Proliferation->Cytokines CNS CNS Infiltration & Demyelination Proliferation->CNS

Caption: MBP(87-99) T-Cell Activation Pathway.

EAE_Workflow cluster_Induction EAE Induction cluster_Monitoring Monitoring & Analysis cluster_Assays In Vitro/Ex Vivo Assays Immunization Day 0: Immunization with MBP(87-99)/CFA Emulsion + PTx PTx_Boost Day 2: PTx Boost Immunization->PTx_Boost Clinical_Scoring Daily Clinical Scoring (from Day 7) PTx_Boost->Clinical_Scoring Tissue_Harvest Tissue Harvest (Spleen, CNS) at peak of disease Clinical_Scoring->Tissue_Harvest TCell_Assay T-Cell Proliferation Assay Tissue_Harvest->TCell_Assay Cytokine_Assay Cytokine Analysis (ELISA, Flow Cytometry) Tissue_Harvest->Cytokine_Assay Histo Histopathology of CNS Tissue_Harvest->Histo

Caption: Experimental Workflow for EAE Studies.

Logical_Relationship MBP_Immunization MBP(87-99) Immunization Autoreactive_TCell_Activation Autoreactive T-Cell Activation & Expansion MBP_Immunization->Autoreactive_TCell_Activation CNS_Infiltration CNS Infiltration Autoreactive_TCell_Activation->CNS_Infiltration Demyelination Demyelination & Axonal Damage CNS_Infiltration->Demyelination Clinical_Signs Clinical Signs of EAE Demyelination->Clinical_Signs Therapeutic_Intervention Therapeutic Intervention Therapeutic_Intervention->Autoreactive_TCell_Activation Inhibition Therapeutic_Intervention->CNS_Infiltration Blockade

Caption: Logical Relationship in EAE Pathogenesis and Intervention.

References

Application Notes and Protocols for EAE Studies Using Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting Experimental Autoimmune Encephalomyelitis (EAE) studies using the Myelin Basic Protein (MBP) peptide 87-99. EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] This document outlines detailed protocols for disease induction, clinical assessment, and key immunological and histological analyses.

Introduction to EAE and Myelin Basic Protein (87-99)

EAE is a T-cell-mediated autoimmune disease characterized by inflammation and demyelination in the CNS, leading to progressive paralysis.[4] The model is induced by immunizing susceptible animal strains with myelin proteins or their immunodominant peptides, such as MBP.[1][5][6] The MBP (87-99) peptide is a well-established encephalitogenic epitope used to induce EAE, particularly in certain susceptible mouse and rat strains.[2][3][7] Understanding the immunological and pathological responses in this model is crucial for the development of novel therapeutics for MS.

Data Presentation: Quantitative EAE Parameters

Quantitative data from a typical EAE experiment using MBP (87-99) are summarized below. These values can vary based on the specific animal strain, housing conditions, and precise protocol execution.

Table 1: Typical Clinical Scoring of EAE

Clinical ScoreDescription of Symptoms
0No clinical signs of disease.[8][9]
0.5Tip of tail is limp.[9]
1Limp tail.[8][9][10]
1.5Limp tail and hind leg weakness.[9]
2Limp tail and definite hind limb weakness.[9]
2.5Limp tail and paralysis of one hind limb.
3Complete paralysis of both hind limbs.[10][11]
3.5Complete hind limb paralysis and forelimb weakness.[11]
4Quadriplegia (paralysis of all four limbs).[8][11]
5Moribund state or death.[8][11][12]

Table 2: Histopathological Scoring of CNS Lesions

ScoreInflammation (Perivascular Cuffs)Demyelination (Luxol Fast Blue Stain)
0No inflammatory cells.No demyelination.[9]
1Few scattered inflammatory cells.[9]Minimal demyelination with small, focal areas.[9]
2Perivascular cuffs of inflammatory cells.Mild demyelination with larger areas of myelin loss.[9]
3Multiple, extensive perivascular cuffs.Widespread and confluent demyelination.
4Extensive and widespread inflammation.Massive and widespread demyelination.

Table 3: Expected Cytokine Profile Changes in EAE

CytokineExpected Change in EAEMethod of Analysis
IFN-γIncreasedELISA, Flow Cytometry, qPCR[13]
TNF-αIncreasedELISA, Flow Cytometry, qPCR[13][14]
IL-17IncreasedELISA, Flow Cytometry, qPCR[15]
IL-6IncreasedELISA, Flow Cytometry, qPCR[13][15]
IL-10DecreasedELISA, Flow Cytometry, qPCR[15][16]
IL-23IncreasedELISA, Flow Cytometry, qPCR[13]

Experimental Protocols

Protocol 1: Induction of EAE with MBP (87-99)

Materials:

  • Myelin Basic Protein (87-99) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PT)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Susceptible animal strain (e.g., Lewis rats or SJL/J mice)

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare an emulsion of MBP (87-99) and CFA.

    • The final concentration of MBP (87-99) should be 1 mg/mL and M. tuberculosis H37Ra at 4 mg/mL in CFA.

    • To create a stable emulsion, mix equal volumes of the MBP (87-99) solution in PBS and CFA using two syringes connected by a luer lock.

    • Emulsify by repeatedly passing the mixture between the syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Inject each animal subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µg of MBP 87-99 and 800 µg of M. tuberculosis).[5]

    • On the same day, administer Pertussis Toxin (typically 200-500 ng) intraperitoneally (i.p.) in 100-200 µL of sterile PBS.[5]

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second dose of Pertussis Toxin i.p. as on Day 0.[5]

  • Monitoring:

    • Begin daily monitoring of the animals for clinical signs of EAE starting from day 7 post-immunization.

    • Record the body weight and clinical score for each animal according to Table 1.

    • Provide supportive care, such as moistened food and water within easy reach for animals with severe paralysis.

Protocol 2: T-Cell Proliferation Assay

Materials:

  • Spleen or lymph nodes from EAE and control animals

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • MBP (87-99) peptide

  • Concanavalin A (ConA) as a positive control

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well round-bottom plates

Procedure:

  • Single-Cell Suspension Preparation:

    • Aseptically harvest spleens or lymph nodes from euthanized animals at a desired time point (e.g., peak of disease).

    • Prepare a single-cell suspension by gently grinding the tissue between the frosted ends of two sterile glass slides or using a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer, if necessary.

    • Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Cell Culture:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

    • Add 100 µL of RPMI-1640 medium containing the MBP (87-99) peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL) in triplicate.

    • Include wells with ConA (2.5 µg/mL) as a positive control and medium alone as a negative control.

  • Incubation and Proliferation Measurement:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive methods, follow the manufacturer's instructions.

Protocol 3: Cytokine Analysis by ELISA

Materials:

  • Supernatants from T-cell proliferation assay cultures

  • Commercially available ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-17, IL-10)

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • Collect supernatants from the T-cell proliferation assay cultures after 48-72 hours of incubation, before adding the proliferation reagent.

    • Centrifuge the plates to pellet the cells and carefully collect the supernatants. Store at -80°C until use.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using an ELISA plate reader.

    • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Protocol 4: Histological Analysis of the CNS

Materials:

  • Brain and spinal cord from EAE and control animals

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

Procedure:

  • Tissue Collection and Fixation:

    • Perfuse the animals with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.[17]

  • Tissue Processing and Embedding:

    • Dehydrate the tissues through a graded series of ethanol and clear with xylene.[17]

    • Embed the tissues in paraffin wax.[17]

  • Sectioning:

    • Cut 5-10 µm thick sections using a microtome and mount them on glass slides.[17]

  • Staining:

    • H&E Staining for Inflammation: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to stain the cytoplasm (pink). This will reveal inflammatory cell infiltrates.[17][18]

    • LFB Staining for Demyelination: Deparaffinize and rehydrate the sections. Stain with LFB solution, which stains myelin blue/green. Counterstain with a nuclear stain like cresyl violet. Areas of demyelination will appear as pale or pink regions.[17][18]

  • Microscopy and Scoring:

    • Examine the stained sections under a light microscope.

    • Score the sections for inflammation and demyelination according to a semi-quantitative scale, as shown in Table 2.

Mandatory Visualizations

EAE_Pathogenesis_Workflow cluster_0 Peripheral Immune Activation cluster_1 CNS Infiltration and Pathology Immunization Immunization MBP (87-99) + CFA APC Antigen Presenting Cell (APC) Immunization->APC Uptake of Antigen T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Activated_T_Cell Activated Myelin-Reactive T-Cell (Th1/Th17) T_Cell->Activated_T_Cell Activation & Proliferation BBB Blood-Brain Barrier (BBB) Activated_T_Cell->BBB Adhesion & Transmigration CNS Central Nervous System (CNS) BBB->CNS Infiltration Microglia Microglia Activation CNS->Microglia Reactivation of T-Cells Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Cytokine Release Clinical_Signs Clinical Signs of EAE Demyelination->Clinical_Signs

Caption: Workflow of EAE Pathogenesis.

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Induction EAE Induction (Day 0 & 2) Monitoring Daily Clinical Scoring & Weight Measurement Induction->Monitoring Peak Peak of Disease (Day 14-21) Monitoring->Peak Sacrifice Animal Sacrifice Peak->Sacrifice T_Cell_Assay T-Cell Proliferation Assay Sacrifice->T_Cell_Assay Cytokine_Assay Cytokine Analysis (ELISA) Sacrifice->Cytokine_Assay Histo Histopathology (H&E, LFB) Sacrifice->Histo Signaling_Pathway cluster_TCell Myelin-Specific T-Cell cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation TCR TCR PLCg PLCγ TCR->PLCg STAT4 STAT4 TCR->STAT4 STAT3 STAT3 TCR->STAT3 CD28 CD28 CD28->PLCg APC APC MHCII MHC-II B7 B7 MHCII->TCR MBP(87-99) B7->CD28 NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB IL2 IL-2 Production (Proliferation) NFAT->IL2 AP1->IL2 NFkB->IL2 Tbet T-bet STAT4->Tbet IFNg IFN-γ Tbet->IFNg RORgt RORγt STAT3->RORgt IL17 IL-17 RORgt->IL17

References

Beyond the Model: Advanced Applications of Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelin Basic Protein (MBP) (87-99), an immunodominant epitope of MBP, is widely recognized for its role in inducing Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis (MS). However, the utility of this peptide and its derivatives extends far beyond disease induction, offering a versatile tool for fundamental immunology and therapeutic development. These application notes provide an overview of the advanced uses of MBP(87-99) and its altered peptide ligands (APLs), complete with detailed protocols for their implementation in your research.

Application Note 1: Probing T-Cell Activation and Proliferation

MBP(87-99) serves as a specific antigen to stimulate and study the behavior of autoreactive T-cells. It is an invaluable tool for in vitro assays to assess T-cell proliferation, cytokine profiles, and the signaling pathways involved in the autoimmune response. By using MBP(87-99) to challenge peripheral blood mononuclear cells (PBMCs) from MS patients or T-cells from immunized animals, researchers can gain insights into the cellular and molecular mechanisms of MS pathogenesis.

Application Note 2: Induction of Immune Tolerance and Th1 to Th2 Immune Deviation

A pivotal application of modified MBP(87-99) peptides lies in the induction of immune tolerance. Altered Peptide Ligands (APLs) of MBP(87-99), typically with amino acid substitutions at key T-cell receptor (TCR) contact sites such as Lysine at position 91 and Proline at position 96, can modulate the T-cell response.[1][2][3] These APLs can shift the immune response from a pro-inflammatory Th1 phenotype, characterized by the secretion of IFN-γ, to an anti-inflammatory and potentially tolerogenic Th2 phenotype, marked by the production of IL-4 and IL-10.[1][3] This makes them promising candidates for the development of antigen-specific immunotherapies for MS.[2][3]

Application Note 3: Development and Screening of Therapeutic Peptides

The MBP(87-99) peptide is a foundational tool for the design and preclinical testing of novel peptide-based therapeutics for autoimmune diseases. This includes the creation of APLs, cyclized peptides for enhanced stability, and peptide-drug conjugates.[2] Researchers can systematically modify the MBP(87-99) sequence and then use the in vitro assays described below to screen for peptides with desired immunomodulatory properties, such as reduced T-cell proliferation and a favorable cytokine profile.

Quantitative Data Summary

The following tables summarize the quantitative effects of MBP(87-99) and its APLs on T-cell responses as reported in the literature.

Table 1: Effect of MBP(87-99) and Altered Peptide Ligands on T-Cell Cytokine Secretion

PeptideT-Cell SourceIn Vitro StimulationIFN-γ Secretion (Spot Forming Units/10^6 cells)IL-4 Secretion (Spot Forming Units/10^6 cells)Reference
Native MBP(87-99)SJL/J Mouse Splenocytes10 µg/mL~250Undetectable[1]
[R91, A96]MBP(87-99)SJL/J Mouse Splenocytes10 µg/mL~175 (30% decrease)~50[1]
[A91, A96]MBP(87-99)SJL/J Mouse Splenocytes10 µg/mLUndetectable~125[1]
cyclo(87-99)[Cit91,A96,Cit97]MBP(87-99)-MannanSJL/J Mouse Splenocytes10 µg/mL~350Undetectable[4]

Table 2: Proliferative Response of T-Cells to MBP(87-99) and its Analogs

PeptideCell TypeConcentrationProliferation (Stimulation Index)Reference
Linear MBP(87-99)Human CD4+ T-cell line (MS patient)10 µMHigh[2]
cyclo(87-99)MBP(87-99)Human CD4+ T-cell line (MS patient)10 µMHigh[2]
cyclo(91-99)[Ala96]MBP(87-99)Human CD4+ T-cell line (MS patient)10 µMInhibited[2]
cyclo(87-99)[Arg91, Ala96]MBP(87-99)Human CD4+ T-cell line (MS patient)10 µMInhibited[2]

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

This protocol details the procedure for measuring the proliferative response of T-cells to MBP(87-99) and its APLs using [3H]-thymidine incorporation.

Materials:

  • MBP(87-99) or APL peptides (lyophilized)

  • Sterile, endotoxin-free PBS or cell culture medium for peptide reconstitution

  • Peripheral Blood Mononuclear Cells (PBMCs) from human subjects or splenocytes from immunized mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • 96-well round-bottom cell culture plates

  • [3H]-thymidine (1 µCi/well)

  • Cell harvester and scintillation counter

Procedure:

  • Peptide Preparation: Reconstitute lyophilized peptides in sterile PBS or culture medium to a stock concentration of 1 mg/mL. Further dilute in complete RPMI-1640 to working concentrations (e.g., 1, 10, 25, 50 µg/mL).

  • Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from immunized mice. Resuspend cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Add 100 µL of the peptide solutions at various concentrations to the respective wells in triplicate.

    • Include a negative control (cells with medium only) and a positive control (e.g., Concanavalin A at 5 µg/mL).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Thymidine Labeling: 16-18 hours before the end of the incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

Protocol 2: Cytokine Secretion Assay (ELISpot)

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay for the detection of single cells secreting specific cytokines (e.g., IFN-γ and IL-4) in response to MBP(87-99) peptides.

Materials:

  • ELISpot plate (PVDF-bottomed 96-well plate)

  • Capture antibodies for IFN-γ and IL-4

  • Sterile PBS and 35% ethanol

  • Blocking solution (e.g., PBS with 1% BSA)

  • MBP(87-99) or APL peptides

  • PBMCs or splenocytes

  • Biotinylated detection antibodies for IFN-γ and IL-4

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • ELISpot reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile PBS.

    • Coat the wells with the capture antibody overnight at 4°C.

  • Plate Blocking: Wash the plate and block with a blocking solution for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Wash the plate and add 2-5 x 10^5 cells per well.

    • Add MBP(87-99) or APL peptides to the wells at a final concentration of 10 µg/mL.

    • Include negative (cells only) and positive (e.g., PHA or ConA) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-enzyme conjugate, then incubate for 1 hour.

    • Wash and add the substrate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Express results as spot-forming units (SFU) per million cells.

Protocol 3: In Vitro Induction of Th1 to Th2 Immune Deviation

This protocol outlines a method to assess the ability of MBP(87-99) APLs to shift the cytokine response of T-cells from a Th1 to a Th2 profile.

Materials:

  • Native MBP(87-99) and APL peptides

  • PBMCs from MS patients or splenocytes from mice immunized with native MBP(87-99)

  • Complete RPMI-1640 medium

  • 24-well cell culture plates

  • ELISA kits for IFN-γ and IL-4

  • (Optional) Flow cytometry antibodies for intracellular cytokine staining (anti-CD4, anti-IFN-γ, anti-IL-4)

Procedure:

  • Cell Culture: Plate 1 x 10^6 cells/mL in a 24-well plate.

  • Peptide Stimulation: Stimulate the cells with either native MBP(87-99) or an APL at a concentration of 10-20 µg/mL. Include an unstimulated control.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants for cytokine analysis by ELISA.

  • ELISA: Perform ELISA for IFN-γ and IL-4 on the collected supernatants according to the manufacturer's instructions.

  • (Optional) Intracellular Cytokine Staining:

    • After 6 hours of stimulation in the presence of a protein transport inhibitor (e.g., Brefeldin A), harvest the cells.

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells.

    • Stain for intracellular IFN-γ and IL-4.

    • Analyze by flow cytometry to determine the percentage of CD4+ T-cells producing each cytokine.

  • Data Analysis: Compare the levels of IFN-γ and IL-4 produced in response to the native peptide versus the APL. A significant decrease in the IFN-γ/IL-4 ratio for the APL-stimulated cells indicates a Th1 to Th2 shift.

Visualizations

Th1_Th2_Shift cluster_APC Antigen Presenting Cell cluster_Tcell CD4+ T-Cell MHC MHC Class II TCR TCR MHC->TCR Presents Peptide Th1 Th1 Differentiation TCR->Th1 Strong Signal Th2 Th2 Differentiation TCR->Th2 Weak/Altered Signal IFNg IFN-γ (Pro-inflammatory) Th1->IFNg IL4 IL-4 (Anti-inflammatory) Th2->IL4 Native_MBP Native MBP(87-99) Native_MBP->MHC Binds Strongly APL_MBP Altered Peptide Ligand (e.g., [A91,A96]MBP(87-99)) APL_MBP->MHC Altered Binding

Caption: Th1 to Th2 immune deviation by MBP(87-99) APLs.

Experimental_Workflow start Start: Isolate PBMCs or Splenocytes stimulate In vitro Stimulation with MBP(87-99) or APLs start->stimulate prolif_assay T-Cell Proliferation Assay ([3H]-Thymidine) stimulate->prolif_assay cytokine_assay Cytokine Secretion Assay (ELISpot/ELISA) stimulate->cytokine_assay analysis Data Analysis: - Stimulation Index - Cytokine Profile (Th1/Th2) prolif_assay->analysis cytokine_assay->analysis end Conclusion: Immunomodulatory Effect analysis->end APL_Design_Logic cluster_design Altered Peptide Ligand (APL) Design Strategy cluster_testing Functional Testing native_peptide Native MBP(87-99) (Pro-inflammatory Th1 response) identify_contacts Identify Key TCR Contact Residues (e.g., K91, P96) native_peptide->identify_contacts substitute Substitute Amino Acids (e.g., with Alanine) identify_contacts->substitute apl Generate Altered Peptide Ligand (APL) substitute->apl in_vitro_assays In Vitro Assays (Proliferation, Cytokine Secretion) apl->in_vitro_assays desired_outcome Desired Outcome: - Reduced Proliferation - Shift to Th2 Cytokines (IL-4 ↑, IFN-γ ↓) in_vitro_assays->desired_outcome

References

Troubleshooting & Optimization

Optimizing Myelin Basic Protein (87-99) Dosage for EAE Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Myelin Basic Protein (MBP) (87-99) dosage for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in different mouse strains. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate successful and reproducible EAE experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of MBP (87-99) for EAE induction in different mouse strains?

A1: The optimal dosage of MBP (87-99) can vary significantly between mouse strains. For SJL/J mice, a common starting dose is 50 µg per mouse[1]. For C57BL/6 mice, a higher dosage range of 100-200 µg per animal is typically recommended[2][3]. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions and mouse supplier.

Q2: Why am I not observing any clinical signs of EAE in my mice after immunization with MBP (87-99)?

A2: Several factors could contribute to a failure in EAE induction. These include:

  • Incorrect peptide dosage: Ensure the dosage is appropriate for the mouse strain being used.

  • Improper emulsion preparation: The MBP (87-99)/Complete Freund's Adjuvant (CFA) emulsion must be stable. A drop of a properly formed emulsion should not disperse when placed in water.

  • Mouse strain resistance: Not all mouse strains are susceptible to EAE induction with MBP (87-99). C57BL/6 and SJL/J are commonly used susceptible strains[2][3].

  • Pertussis toxin (PTX) issues: The potency of PTX can vary between lots. Ensure you are using a reliable source and the correct dosage and administration schedule. For C57BL/6 mice, two intraperitoneal injections of PTX are typically given on day 0 and day 2[4].

  • Animal stress: High levels of stress can suppress the immune response and inhibit EAE development. Handle mice gently and minimize environmental stressors.

Q3: The severity of EAE is inconsistent across mice in the same experimental group. What could be the cause?

A3: Variability in EAE severity is a common challenge. Potential reasons include:

  • Inconsistent injection technique: Ensure consistent subcutaneous injection of the emulsion and intraperitoneal injection of PTX for all animals.

  • Genetic drift within the mouse colony: Even within the same strain, there can be genetic variations that affect susceptibility to EAE.

  • Microbiome differences: The gut microbiome can influence immune responses and EAE susceptibility.

  • Uneven emulsion distribution: Ensure the emulsion is well-mixed before each injection.

Q4: Can I use MBP (87-99) to induce EAE in mouse strains other than C57BL/6 and SJL/J?

A4: While C57BL/6 and SJL/J are the most commonly used strains for MBP (87-99) induced EAE, other strains like PL/J have also been reported to be susceptible. However, the optimal dosage and expected disease course may differ significantly. It is essential to consult the literature for specific protocols for other strains or conduct thorough pilot studies.

Data Presentation: MBP (87-99) Dosage and EAE Clinical Scores

The following table summarizes reported dosages of MBP (87-99) and the corresponding clinical outcomes in different mouse strains. Note that these are examples, and results may vary.

Mouse StrainMBP (87-99) Dosage (µ g/mouse )AdjuvantPertussis Toxin (PTX) DosageExpected Onset (days post-immunization)Mean Maximum Clinical ScoreDisease CourseReference(s)
SJL/J 50Complete Freund's Adjuvant (CFA)200 ng, i.p. on days 0 & 210-14~2.5 (first peak)Relapsing-remitting[1][5]
SJL/J 100Complete Freund's Adjuvant (CFA)200 ng, i.v. on days 1 & 313.51.7Acute[6]
SJL/J 200Complete Freund's Adjuvant (CFA)Not specifiedNot specifiedNot specifiedEAE induction[7]
C57BL/6 100-200Complete Freund's Adjuvant (CFA)200-500 ng, i.p. on days 0 & 29-142.5-3.5Chronic[2][3][4]

Experimental Protocols

I. Preparation of MBP (87-99)/CFA Emulsion

Materials:

  • Lyophilized Myelin Basic Protein (87-99) peptide (>95% purity)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Two sterile Luer-Lok syringes (1 mL or 3 mL)

  • A sterile Luer-Lok connector or a 3-way stopcock

Procedure:

  • Reconstitute MBP (87-99) peptide: Dissolve the lyophilized peptide in sterile PBS or water to the desired final concentration (e.g., 1-2 mg/mL).

  • Prepare for emulsification: Draw the MBP (87-99) solution into one syringe and an equal volume of CFA into the other syringe.

  • Emulsify: Connect the two syringes using the Luer-Lok connector or 3-way stopcock.

  • Mixing: Forcefully and repeatedly pass the mixture from one syringe to the other for at least 10-15 minutes.

  • Check for stability: Test the emulsion by placing a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If it disperses, continue mixing.

  • Storage: Keep the emulsion on ice until ready for injection. Prepare the emulsion fresh on the day of immunization.

II. Induction of EAE in Mice

Materials:

  • MBP (87-99)/CFA emulsion

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Day 0: Immunization:

    • Anesthetize the mouse (e.g., using isoflurane).

    • Inject a total of 0.1-0.2 mL of the MBP (87-99)/CFA emulsion subcutaneously, distributed over two to four sites on the flank or back.

    • Within 2 hours of immunization, administer the first dose of PTX intraperitoneally (i.p.). The typical dose is 100-300 ng per mouse, diluted in sterile PBS[4].

  • Day 2: Second PTX Injection:

    • Administer a second dose of PTX i.p., identical to the first dose[4].

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system (see below).

    • Provide easily accessible food and water on the cage floor for mice showing signs of paralysis.

Standard EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or wobbly gait

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness

  • 5: Moribund or dead

Mandatory Visualizations

Signaling Pathways in MBP (87-99) Induced EAE

The following diagram illustrates the key signaling events following the presentation of MBP (87-99) by an antigen-presenting cell (APC) to a naive T helper (Th0) cell, leading to its differentiation into pathogenic Th1 and Th17 cells.

T-cell activation and differentiation in MBP (87-99) induced EAE.
Experimental Workflow for EAE Induction

This diagram outlines the key steps in the experimental workflow for inducing EAE using MBP (87-99).

EAE_Workflow cluster_day0 Day 0 Procedures start Start: Acclimatize Mice (≥ 7 days) day0 Day 0: Immunization start->day0 day2 Day 2: Second PTX Injection day0->day2 Wait 48 hours day7 Day 7 onwards: Daily Clinical Scoring day2->day7 Wait 5 days end End of Experiment day7->end Monitor daily emulsion_prep Prepare MBP(87-99)/CFA Emulsion injection Subcutaneous Injection of Emulsion emulsion_prep->injection ptx1 First Intraperitoneal PTX Injection injection->ptx1

Experimental workflow for MBP (87-99) induced EAE.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No EAE induction 1. Incorrect MBP (87-99) dosage. 2. Unstable peptide/CFA emulsion. 3. Low potency or incorrect administration of Pertussis Toxin (PTX). 4. Use of a resistant mouse strain. 5. High stress levels in the animal facility.1. Perform a dose-response pilot study. 2. Ensure the emulsion is stable before injection (drop test). 3. Verify PTX potency and ensure correct i.p. injection on days 0 and 2. 4. Use a known susceptible strain like SJL/J or C57BL/6. 5. Minimize noise, handling stress, and maintain a stable environment.
High variability in disease score 1. Inconsistent injection technique. 2. Uneven mixing of the emulsion. 3. Genetic heterogeneity within the mouse colony.1. Ensure all technicians are trained on consistent s.c. and i.p. injection methods. 2. Mix the emulsion thoroughly before drawing each dose. 3. Source mice from a reputable vendor and use age- and sex-matched animals.
Premature death of animals 1. Overly severe EAE. 2. Anaphylactic shock (rare with MBP 87-99). 3. Dehydration and malnutrition due to paralysis.1. Reduce the dosage of MBP (87-99) or PTX. 2. Monitor animals closely after immunization. 3. Provide hydrated food pellets and water gel on the cage floor for paralyzed animals.
Atypical disease course 1. Incorrect peptide sequence or purity. 2. Contamination of reagents. 3. Underlying health issues in the mice.1. Verify the sequence and purity (>95%) of the MBP (87-99) peptide. 2. Use sterile techniques for all preparations and injections. 3. Ensure mice are healthy and free of pathogens before starting the experiment.

References

improving solubility of synthetic Myelin Basic Protein (87-99) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the synthetic Myelin Basic Protein (87-99) peptide. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Myelin Basic Protein (87-99) peptide, and why can its solubility be challenging?

The Myelin Basic Protein (MBP) (87-99) peptide is a 13-amino-acid sequence (VHFFKNIVTPRTP) that is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models, which mimics aspects of multiple sclerosis.[1][2] Its solubility can be challenging due to its amphipathic nature, meaning it contains both hydrophobic (water-repelling) residues like Valine (V), Phenylalanine (F), and Isoleucine (I), and hydrophilic (water-attracting) residues like Lysine (K), Asparagine (N), and Arginine (R).[3][4] This composition can lead to aggregation and poor solubility in aqueous solutions.[4][5]

Q2: What is the recommended first-choice solvent for reconstituting MBP (87-99)?

For initial attempts, high-purity, sterile distilled water is the recommended solvent.[6] Several suppliers suggest that MBP (87-99) is soluble in water, with some indicating solubility up to 2 mg/mL.[6][7] If using a buffer, it is advisable to first dissolve the peptide in water and then add the buffer components, as salts can sometimes hinder initial dissolution.[8]

Q3: My peptide did not dissolve in water. What should I try next?

If the peptide is insoluble in water, the next step is to use a small amount of a polar organic solvent.[3][4]

  • Dimethyl sulfoxide (DMSO) is a highly effective solvent for hydrophobic peptides and is a good starting point.[3][4][9]

  • Dimethylformamide (DMF) or acetonitrile (ACN) are also viable alternatives.[4][10]

The recommended procedure is to first dissolve the peptide in a minimal volume of the organic solvent to create a concentrated stock, and then slowly add this stock solution to your aqueous buffer while gently vortexing to reach the final desired concentration.[3]

Q4: How does pH affect the solubility of the MBP (87-99) peptide?

The net charge of a peptide, which is influenced by pH, plays a crucial role in its solubility. The MBP (87-99) sequence contains basic residues (Lysine, Arginine, Histidine). Therefore, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can increase its net positive charge, which may improve solubility in aqueous media.[4][11][12] Conversely, for acidic peptides, a slightly basic solution would be used.[4]

Q5: Can I use physical methods like sonication or heating to improve solubility?

Yes, physical methods can be helpful but should be used with caution.

  • Sonication: Placing the peptide solution in an ultrasonic bath for short intervals (e.g., 5-10 minutes) can help break up aggregates and facilitate dissolution.[3][4] It is advisable to chill the tube on ice between sonications to prevent heating.[4]

  • Gentle Warming: Gently warming the solution (e.g., to less than 40°C) can also aid solubility.[5] However, excessive heating should be avoided as it can degrade the peptide.[4]

Q6: What is the best way to store the reconstituted MBP (87-99) peptide solution?

To maintain peptide integrity and prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.[8][13] These aliquots should be stored at -20°C or colder.[1][8]

Data Presentation: Solubility Summary

The following table summarizes the solubility of MBP (87-99) in various solvents based on available data. It is always recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.[4]

SolventReported SolubilityRecommendations & Remarks
Water (H₂O) ≥50.7 mg/mL[9]Recommended as the first solvent to try. Use sterile, distilled water.[1][6]
DMSO ≥77.8 mg/mL[9]Excellent for creating a concentrated stock solution, especially for hydrophobic peptides.[3][4]
Ethanol (EtOH) ≥15.97 mg/mL[9]Requires gentle warming and sonication.[9] Less common for biological applications.
PBS SolubleOften used as the final buffer for biological assays.[1][14] It's best to add the peptide stock to PBS slowly.
Acetonitrile (ACN) SolubleAn alternative to DMSO, but may be more toxic to cells.[6]
Dilute Acetic Acid SolubleCan improve solubility by increasing the net positive charge of the peptide.[11][12]

Troubleshooting Guide

Problem 1: The lyophilized peptide powder will not dissolve in aqueous buffer.

  • Cause: The peptide may be forming aggregates due to its hydrophobic residues.

  • Solution 1.1 - Use an Organic Solvent:

    • Allow the peptide vial to reach room temperature in a desiccator.[8]

    • Briefly centrifuge the vial to collect all the powder at the bottom.[4]

    • Add a minimal volume (e.g., 20-50 µL) of 100% DMSO to the peptide.

    • Gently vortex or sonicate until the peptide is fully dissolved. The solution should be clear.[3]

    • Slowly add this concentrated stock solution dropwise into your desired aqueous buffer while gently vortexing.[3]

  • Solution 1.2 - Adjust pH:

    • If the peptide is still not dissolving in water, try adding a small amount of 10% acetic acid to the solution. This can help protonate basic residues and improve solubility.[11]

  • Solution 1.3 - Apply Physical Methods:

    • Place the vial in a sonicator bath for 5-10 minute intervals, cooling on ice in between.[4]

    • Gently warm the solution to no more than 40°C.[5]

Problem 2: The peptide precipitates when the organic stock solution is diluted into an aqueous buffer.

  • Cause: The peptide's solubility limit in the final mixed-solvent system has been exceeded.

  • Solution 2.1 - Reduce Final Concentration: The target concentration may be too high for the chosen buffer system. Try preparing a more dilute final solution.

  • Solution 2.2 - Reverse the Dilution Order: Always add the concentrated peptide stock to the aqueous buffer, not the other way around. Adding buffer to the concentrated stock can cause the peptide to crash out of solution immediately.[3]

  • Solution 2.3 - Re-dissolve and Re-precipitate: If precipitation occurs, the sample may need to be lyophilized again before attempting to re-dissolve it under different conditions.[4]

Experimental Protocols

Protocol: Solubilizing and Preparing MBP (87-99) for In Vivo EAE Induction

This protocol describes the preparation of MBP (87-99) for emulsification with Complete Freund's Adjuvant (CFA) for inducing EAE in rodents.

Materials:

  • Lyophilized synthetic MBP (87-99) peptide (>95% purity)

  • Sterile, pyrogen-free distilled water or Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA)

  • Sterile syringes and needles

  • Glass vials or tubes

Procedure:

  • Preparation: Allow the vial of lyophilized MBP (87-99) to equilibrate to room temperature.

  • Initial Reconstitution: Briefly centrifuge the vial to ensure all peptide powder is at the bottom. Reconstitute the peptide in sterile water or PBS to a stock concentration of 2-4 mg/mL.[1] For a typical dose of 100-200 µg per animal, this provides a manageable volume for injection.

  • Ensuring Dissolution: If the peptide does not readily dissolve, sonicate the vial for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Emulsification with CFA:

    • In a sterile glass vial, combine the MBP (87-99) solution with an equal volume of CFA. For example, mix 1 mL of a 2 mg/mL peptide solution with 1 mL of CFA for a final peptide concentration of 1 mg/mL in the emulsion.

    • Emulsify the mixture by repeatedly drawing it up and expelling it between two glass syringes connected by a luer lock.

    • Continue until a thick, white, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed onto a water surface.

  • Administration: The freshly prepared emulsion is then used for subcutaneous administration in the animal model according to the established EAE induction protocol.[1]

  • Storage: The peptide should be dissolved and emulsified immediately before use. Store reconstituted, un-emulsified peptide aliquots at -20°C for long-term use.[1]

Visualizations

G Troubleshooting Workflow for MBP (87-99) Solubility start Start with Lyophilized MBP (87-99) Peptide solvent1 Attempt to dissolve in Sterile Water or PBS start->solvent1 check1 Is the solution clear? solvent1->check1 success Solution Ready for Use or Dilution check1->success Yes fail1 Insoluble or Cloudy check1->fail1 No solvent2 Dissolve in minimal 100% DMSO fail1->solvent2 dilute Slowly add DMSO stock to aqueous buffer solvent2->dilute check2 Is the final solution clear? dilute->check2 check2->success Yes fail2 Precipitate Forms check2->fail2 No troubleshoot Troubleshoot: - Lower final concentration - Check buffer pH - Consider sonication fail2->troubleshoot

Caption: A flowchart for troubleshooting MBP (87-99) solubility issues.

G Experimental Workflow for EAE Induction start Receive & Store Lyophilized Peptide (-20°C) equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute in Sterile Water or PBS (e.g., 2 mg/mL) equilibrate->reconstitute check Confirm Complete Dissolution (Visually Clear, Use Sonication if Needed) reconstitute->check emulsify Mix Peptide Solution 1:1 with Complete Freund's Adjuvant (CFA) check->emulsify create_emulsion Create Stable Emulsion (e.g., using two syringes) emulsify->create_emulsion inject Subcutaneous Injection into Animal Model create_emulsion->inject end Monitor for Clinical Signs of EAE inject->end

Caption: Workflow for preparing MBP (87-99) for EAE induction.

References

common problems with Myelin Basic Protein (87-99) stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myelin Basic Protein (87-99). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this peptide in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of MBP (87-99) throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting and storing lyophilized MBP (87-99) peptide?

A1: For optimal stability, lyophilized MBP (87-99) should be reconstituted in sterile, distilled water or sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1][2] It is advisable to first dissolve the peptide in a small amount of sterile water and then dilute it to the final concentration with PBS. Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below.[1][2][3] For long-term storage, -80°C is recommended.

Q2: My MBP (87-99) solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?

A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has low solubility in the chosen solvent. This can be influenced by factors such as peptide concentration, pH, and temperature. To address this, you can try the following:

  • Sonication: Briefly sonicate the solution to aid in dissolution.[4]

  • Adjusting pH: If the peptide has a net positive charge, which is likely for MBP (87-99), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) before diluting it with your buffer may improve solubility.[4][5]

  • Lowering Concentration: Try working with a lower concentration of the peptide.

  • Using a different solvent: For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by dilution with the aqueous buffer.[5]

Q3: I am observing a loss of activity of my MBP (87-99) peptide over time. What could be the reason?

A3: Loss of activity is often due to degradation or aggregation of the peptide. The linear form of MBP (87-99) is susceptible to proteolytic degradation by enzymes present in cell culture media or biological samples.[6][7] Aggregation can also lead to a decrease in the effective concentration of the active peptide. To mitigate this, consider the following:

  • Use of Protease Inhibitors: When working with biological samples, the addition of a protease inhibitor cocktail can help prevent degradation.[8]

  • Use of Modified Peptides: Consider using cyclic analogs of MBP (87-99) or peptides with specific amino acid substitutions, which have been shown to have enhanced stability against proteases.[1][9][10]

  • Proper Storage: Ensure the peptide is stored correctly in single-use aliquots at -20°C or -80°C and protected from light.[3]

Troubleshooting Guides

Problem 1: Peptide Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the solution.

  • Loss of peptide concentration as determined by absorbance or HPLC.

  • Reduced biological activity in assays.

Possible Causes and Solutions:

Cause Solution
High Peptide ConcentrationDecrease the working concentration of the peptide.
Suboptimal pHAdjust the pH of the buffer. Since MBP (87-99) is a basic peptide, a slightly acidic pH may improve solubility.
Inappropriate SolventFor initial solubilization of hydrophobic peptides, use a small amount of organic solvent (e.g., DMSO) and then dilute with aqueous buffer.
Freeze-Thaw CyclesAliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing.
Temperature FluctuationsMaintain a consistent and appropriate storage temperature (-20°C or -80°C).
Problem 2: Peptide Degradation

Symptoms:

  • Appearance of extra peaks in HPLC analysis.

  • Loss of biological activity.

  • Decrease in the full-length peptide band on SDS-PAGE.

Possible Causes and Solutions:

Cause Solution
Proteolytic EnzymesAdd a protease inhibitor cocktail to your experimental setup, especially when using cell lysates or serum.[8]
Inherent Instability of Linear PeptideUse more stable cyclic analogs of MBP (87-99) or peptides with amino acid substitutions that confer resistance to cleavage.[1][9][10]
Suboptimal Storage ConditionsEnsure the peptide is stored at a low temperature (-20°C or -80°C) and protected from light to minimize chemical degradation.[3]
ContaminationUse sterile reagents and techniques to prevent microbial growth, which can introduce proteases.

Quantitative Data Summary

Direct quantitative data on the half-life of MBP (87-99) under various conditions is limited in the literature. However, studies consistently show that modified versions of the peptide exhibit significantly greater stability.

Table 1: Qualitative and Semi-Quantitative Stability Comparison of Linear vs. Modified MBP (87-99) Peptides

Peptide TypeModificationStability vs. Linear MBP (87-99)Evidence/Comments
Linear MBP (87-99) NoneStandardSusceptible to degradation by lysosomal enzymes and cathepsins B, D, and H.[2]
Cyclic MBP (87-99) Cyclization (head-to-tail)IncreasedSignificantly more resistant to degradation by lysosomal enzymes and cathepsins compared to the linear form.[2][9][10]
[Arg⁹¹, Ala⁹⁶]MBP (87-99) Amino acid substitutionIncreasedAltered peptide ligand with enhanced stability and altered immunological properties.[11]
Cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP (87-99) Cyclization and amino acid substitutionGreatly IncreasedCombines the stabilizing effects of cyclization and amino acid changes, showing high resistance to proteolysis.[9]

Experimental Protocols

Protocol 1: Assessment of MBP (87-99) Aggregation using Thioflavin T (ThT) Assay

This protocol provides a general method for monitoring the aggregation of MBP (87-99) in real-time.

Materials:

  • MBP (87-99) peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-25 µM.

  • Prepare peptide samples: Dissolve MBP (87-99) in the assay buffer to the desired concentration (e.g., 50 µM).

  • Set up the assay: In each well of the 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm. Shaking between readings can promote aggregation.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation.

Protocol 2: Monitoring MBP (87-99) Degradation by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general procedure to assess the stability of MBP (87-99) over time.

Materials:

  • MBP (87-99) peptide solution

  • Incubation buffer (e.g., PBS, pH 7.4, or simulated biological fluid)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Incubation: Incubate the MBP (87-99) solution in the desired buffer at a specific temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench Reaction: Immediately mix the aliquot with the quenching solution to stop any enzymatic degradation.

  • HPLC Analysis: Inject the quenched sample into the RP-HPLC system.

  • Elution Gradient: Use a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) to separate the intact peptide from its degradation products.

  • Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact MBP (87-99) at each time point. A decrease in the peak area over time indicates degradation. The degradation rate can be calculated from this data.

Visualizations

Signaling Pathway: T-Cell Activation by MBP (87-99) in EAE

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHCII MHC Class II MHC_Peptide_Complex MHC-Peptide Complex MHCII->MHC_Peptide_Complex Formation CD4 CD4 MHCII->CD4 MBP_peptide MBP (87-99) Peptide MBP_peptide->MHCII Binding TCR T-Cell Receptor (TCR) MHC_Peptide_Complex->TCR Signal 1: Antigen Recognition B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation Activation T-Cell Activation TCR->Activation CD28->Activation Cytokines Pro-inflammatory Cytokine Release (IFN-γ, IL-17) Activation->Cytokines

Caption: T-Cell activation by MBP (87-99) leading to pro-inflammatory cytokine release in EAE.

Experimental Workflow: Induction of EAE using MBP (87-99)

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring and Analysis P1 Reconstitute MBP (87-99) in sterile saline or PBS P2 Emulsify MBP (87-99) with Complete Freund's Adjuvant (CFA) P1->P2 Step 1 I1 Inject emulsion subcutaneously into Lewis rats P2->I1 Step 2 M1 Daily monitoring of clinical signs (e.g., weight loss, paralysis) I1->M1 Step 3 M2 Histological analysis of CNS for inflammation and demyelination M1->M2 Step 4a M3 Immunological analysis (e.g., T-cell proliferation assay) M1->M3 Step 4b

Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE) using MBP (87-99).

References

how to reduce variability in EAE induction with Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals reduce variability in Experimental Autoimmune Encephalomyelitis (EAE) induction using the Myelin Basic Protein (MBP) 87-99 peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in EAE models induced with MBP (87-99)?

Variability in EAE induction can stem from multiple sources, broadly categorized as biological, technical, and environmental. Key factors include the genetic background and sex of the animals, the quality and preparation of the immunogenic peptide and adjuvants, the consistency of the immunization procedure, and subjective differences in clinical scoring.[1][2][3][4]

Q2: Which animal strains are most susceptible to EAE induction with MBP (87-99)?

Lewis rats and SJL/J mice are classic models for MBP (87-99)-induced EAE.[5][6] Lewis rats typically develop an acute, monophasic disease, while SJL/J mice can exhibit a relapsing-remitting course.[5] The genetic makeup, particularly the Major Histocompatibility Complex (MHC) haplotype, is a critical determinant of susceptibility to specific myelin peptides.[2][7]

Q3: What is the function of Pertussis Toxin (PTX) in this model, and how does it contribute to variability?

Pertussis Toxin acts as a crucial secondary adjuvant. It enhances EAE development by facilitating the entry of pathogenic T-cells across the blood-brain barrier and by modulating the immune response.[8][9] However, the potency of PTX can vary dramatically between different manufacturing lots, making it a significant source of experimental inconsistency.[8][10] It is highly recommended to titrate each new lot of PTX to establish an optimal dose.[8] Some protocols induce a milder form of EAE without PTX, though this can also introduce variability.[11][12]

Q4: Can altered or cyclic versions of the MBP (87-99) peptide be used?

Yes, Altered Peptide Ligands (APLs) and cyclic versions of MBP (87-99) have been developed to modulate the immune response.[13][14] These modified peptides, often with substitutions at T-cell receptor (TCR) contact residues, can be used to inhibit EAE, shift the immune response (e.g., from Th1 to Th2), or induce tolerance.[5][15][16][17] Using these variants can fundamentally change the experimental outcome compared to the native peptide.

Q5: How critical is the quality of the synthetic MBP (87-99) peptide?

Peptide quality is paramount for reproducible results. The MBP (87-99) peptide should be of high purity (>95%) and its identity confirmed by mass spectrometry.[6] Improper storage can lead to degradation, reducing its encephalitogenic potential. Lyophilized peptide should be stored at -20°C and reconstituted in a sterile buffer immediately before use.[6]

Troubleshooting Guide

This section addresses common problems encountered during EAE induction with MBP (87-99).

Problem 1: Low Disease Incidence or Atypically Mild Symptoms

Possible Cause Recommended Solution
Ineffective Immunogen Verify Peptide Integrity: Ensure the MBP (87-99) peptide is of high purity (>95%) and has been stored correctly.[6] Consider obtaining a new batch if in doubt. Optimize Peptide Dose: The optimal dose can vary by strain and supplier. Typical doses range from 50-100 µg for Lewis rats and 100-200 µg for mice.[6] Perform a dose-response pilot study if necessary.
Improper Emulsion Ensure a Stable Emulsion: The peptide/CFA mixture must be a stable water-in-oil emulsion. An unstable emulsion will fail to create a proper antigen depot, leading to a weak immune response. See Protocol 1 for preparation and stability testing.
Suboptimal PTX Activity Titrate New PTX Lots: The potency of PTX varies significantly between batches.[8][10] Always perform a pilot experiment with a new lot to determine the optimal dose that induces the desired disease severity without causing excessive toxicity. Check PTX Administration: Ensure PTX is given at the correct time points (typically on days 0 and 2 post-immunization) and via the correct route (intraperitoneally).[8]
Animal Strain Resistance Confirm Genetic Background: Use animals from a reputable vendor and confirm their strain is appropriate for MBP (87-99) EAE induction (e.g., Lewis rat, SJL/J mouse).[2][18]

Problem 2: High Variability in Disease Severity Within the Same Group

Possible Cause Recommended Solution
Inconsistent Immunization Standardize Injection Technique: Ensure all personnel are trained to perform subcutaneous injections consistently. The volume, location (e.g., base of the tail, flank), and depth of injection should be uniform for all animals.
Animal Husbandry & Health Use Age- and Sex-Matched Animals: Age and sex are known to influence EAE severity.[4][13] Use animals within a narrow age range (e.g., 8-12 weeks) and house males and females separately. Maintain a Stable Environment: Minimize stress by maintaining consistent housing conditions, including light/dark cycles, temperature, and diet. House animals with similar clinical scores together to prevent trampling.[19] Screen for underlying infections that could modulate the immune response.
Subjective Clinical Scoring Implement Blinded Scoring: The person assessing the clinical signs should be unaware of the treatment groups to avoid unconscious bias.[20] Standardize Scoring Protocol: Use a well-defined scoring system (see Table 3) and ensure all scorers are trained to apply it consistently. Regular cross-validation between scorers is recommended.[21]

Data Presentation

Table 1: Key Factors Contributing to Variability in MBP (87-99) EAE Induction

Category Factor Key Considerations
Biological Animal Strain & Genetics MHC haplotype determines susceptibility; use inbred, susceptible strains like Lewis rats or SJL/J mice.[2][7]
Animal Sex Sex hormones can influence disease severity; use single-sex groups or balance sexes across all groups.[4][13]
Animal Age Immune responses change with age; use a narrow age window (e.g., 8-12 weeks).
Microbiome Gut flora can modulate immune responses and EAE susceptibility.[3]
Reagents Peptide Quality Use high-purity (>95%) peptide; ensure proper storage and handling.[6]
Adjuvant (CFA) Ensure proper concentration of Mycobacterium tuberculosis.
Pertussis Toxin (PTX) Potency varies significantly between lots; titration is essential for consistency.[8][10]
Procedural Emulsion Preparation Must be a stable water-in-oil emulsion for effective antigen presentation.
Immunization Technique Injection volume, site, and technique must be highly consistent.
Clinical Scoring Subjectivity is a major source of variability; requires blinding and rigorous training.[20]

| Environmental | Animal Husbandry | Stress, diet, light cycles, and housing density can impact disease outcome.[19] |

Table 2: Recommended Parameters for MBP (87-99) EAE Induction

Parameter Lewis Rat SJL/J Mouse
Peptide MBP (87-99) MBP (87-99)
Peptide Dose 50 - 100 µ g/animal [6] 50 - 100 µ g/animal [5]
Adjuvant Complete Freund's Adjuvant (CFA) Complete Freund's Adjuvant (CFA)
CFA Composition Contains M. tuberculosis H37Ra Contains M. tuberculosis H37Ra
Immunization Volume 100 - 200 µL total, split over 1-2 subcutaneous sites 100 µL total, subcutaneous
Pertussis Toxin (PTX) Not always required, but enhances disease Required for robust disease
PTX Dose Varies by lot (if used) 100 - 200 ng/mouse (lot-dependent)[22]
PTX Administration N/A Intraperitoneal, Day 0 and Day 2

| Expected Disease Course | Acute, Monophasic | Relapsing-Remitting[5] |

Table 3: Standard EAE Clinical Scoring Scale for Rodents

Score Clinical Signs
0 No clinical signs of EAE.[23]
0.5 Tip of the tail is limp or weak.[23]
1.0 Completely limp tail.[20][23]
1.5 Limp tail and hind limb weakness (wobbly gait).[23]
2.0 Limp tail and definite hind limb weakness (one foot dragging).[23]
2.5 Limp tail and dragging of both hind limbs.[23]
3.0 Complete paralysis of both hind limbs.[23]
3.5 Complete hind limb paralysis and partial front limb paralysis.[20]
4.0 Complete hind and front limb paralysis; mouse is minimally moving but alert.[20]

| 5.0 | Moribund state or death due to paralysis.[19] |

Experimental Protocols

Protocol 1: Preparation of MBP (87-99)/CFA Emulsion

  • Reconstitute Peptide: Dissolve lyophilized MBP (87-99) peptide in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.

  • Prepare for Emulsification: In a sterile environment, use two glass Luer-lock syringes connected by a Luer-lock emulsifying needle or stopcock.

  • Combine Reagents: Draw an equal volume of the peptide solution into one syringe and an equal volume of CFA into the second syringe. For example, 500 µL of peptide solution and 500 µL of CFA.

  • Emulsify: Force the mixture back and forth between the two syringes rapidly for at least 10-15 minutes. The mixture will become thick, white, and difficult to push.

  • Test for Stability: Place a small drop of the emulsion into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a single, cohesive drop. If the drop disperses, continue emulsifying.

  • Load Injection Syringes: Once stable, draw the emulsion into the appropriate injection syringes (e.g., 1 mL insulin syringes). Keep on ice until ready to immunize to maintain stability.

Protocol 2: EAE Induction via Active Immunization (Mouse Model)

  • Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane).

  • Immunization: Inject a total of 100 µL of the MBP (87-99)/CFA emulsion subcutaneously, typically at the base of the tail or distributed over two sites on the flank.

  • PTX Administration (Day 0): Immediately following immunization, administer the pre-determined optimal dose of PTX (e.g., 100-200 ng) in 100-200 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • PTX Administration (Day 2): Approximately 48 hours after the initial immunization, administer a second dose of PTX via i.p. injection.

  • Monitoring: Return the animal to its cage and monitor for recovery from anesthesia. Begin daily monitoring of weight and clinical score starting around day 7 post-immunization.

Protocol 3: Clinical Scoring of EAE

  • Daily Observation: Observe each animal daily in its home cage for any obvious signs of paralysis or distress.

  • Weight Measurement: Record the weight of each animal daily. Significant weight loss can be an early indicator of disease or distress.

  • Tail Tonicity Test: Suspend the mouse by the base of its tail. A healthy mouse will have a tense tail and try to curl upwards. A mouse with EAE will exhibit a limp tail (Score 1.0 or higher).[23]

  • Gait Assessment: Place the mouse on a flat surface or wire cage lid and observe its gait. Look for signs of wobbling, foot dragging, or limb weakness.[23]

  • Righting Reflex: If an animal has severe paralysis (Score >3.0), gently place it on its side to assess its ability to right itself.

  • Record Score: Assign a score based on the scale in Table 3. Be consistent in the order and method of testing each day.

  • Supportive Care: Provide supportive care for severely affected animals (Score ≥ 3.0), such as placing food mash and hydration gel on the cage floor, as per institutional guidelines.[24]

Visualizations

EAE_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_monitoring Phase 3: Monitoring & Analysis Animal Animal Selection (Strain, Sex, Age) Reagents Reagent Prep (Peptide, CFA, PTX Titration) C1 Control Point: Consistent Strain/Source Animal->C1 Emulsion Emulsion Prep C2 Control Point: PTX Lot Titration Reagents->C2 Immunize Day 0: Immunization (s.c. Emulsion) Emulsion->Immunize C3 Control Point: Stable Emulsion Emulsion->C3 PTX0 Day 0: PTX Injection (i.p.) PTX2 Day 2: PTX Injection (i.p.) Scoring Daily Blinded Scoring & Weight PTX2->Scoring Care Supportive Care Scoring->Care C4 Control Point: Blinded Scoring Scoring->C4 Analysis Data Analysis

Caption: Workflow for EAE induction highlighting key control points to reduce variability.

Troubleshooting_Tree cluster_low Low Incidence / Mild Disease cluster_high High Intra-Group Variability Start Observed Problem Q_Emulsion Is emulsion stable? Start->Q_Emulsion Q_Scoring Is scoring blinded? Start->Q_Scoring A_Emulsion_No Solution: Remake emulsion. (Protocol 1) Q_Emulsion->A_Emulsion_No No Q_PTX Was new PTX lot titrated? Q_Emulsion->Q_PTX Yes A_PTX_No Solution: Titrate PTX lot. Check dose/timing. Q_PTX->A_PTX_No No Q_Peptide Is peptide quality high? Q_PTX->Q_Peptide Yes A_Peptide_No Solution: Verify purity. Check storage. Q_Peptide->A_Peptide_No No A_Scoring_No Solution: Implement blinding. Standardize scoring. Q_Scoring->A_Scoring_No No Q_Inject Is injection technique consistent? Q_Scoring->Q_Inject Yes A_Inject_No Solution: Standardize protocol. Train personnel. Q_Inject->A_Inject_No No Q_Animals Are animals uniform? Q_Inject->Q_Animals Yes A_Animals_No Solution: Use age/sex matched. Check husbandry. Q_Animals->A_Animals_No No

Caption: Troubleshooting logic tree for common issues in MBP (87-99) EAE induction.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Myelin-Reactive T-Cell cluster_CNS Central Nervous System (CNS) APC APC MHC MHC Class II APC->MHC Peptide MBP (87-99) Peptide MHC->Peptide TCR TCR Peptide->TCR Recognition TCell CD4+ T-Cell TCell->TCR Activation Activation & Clonal Expansion TCR->Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Activation->Cytokines Inflammation CNS Inflammation & Demyelination Cytokines->Inflammation

Caption: Simplified pathway of T-cell activation by MBP (87-99) leading to EAE.

References

Technical Support Center: Refining Pertussis Toxin Use in Myelin Basic Protein (MBP) (87-99) EAE Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pertussis toxin (PTx) in Myelin Basic Protein (MBP) (87-99) induced Experimental Autoimmune Encephalomyelitis (EAE) protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of pertussis toxin in MBP (87-99) EAE induction?

A1: Pertussis toxin is a crucial adjuvant for inducing EAE in certain mouse strains, like C57BL/6, when using MBP (87-99) or MOG35-55 peptides.[1] Its primary roles are to increase the permeability of the blood-brain barrier (BBB), facilitating the entry of encephalitogenic T cells into the central nervous system (CNS), and to act as a general immune potentiator.[2][3][4] PTx is known to enhance the pro-inflammatory activity of immune cells, promote the maturation of antigen-presenting cells (APCs), and increase the production of pro-inflammatory cytokines.[2][4]

Q2: What is the proposed mechanism of action for pertussis toxin in EAE?

A2: Pertussis toxin is an A-B type exotoxin. The B subunit binds to cell surface receptors, while the A subunit (S1) is an ADP-ribosyltransferase.[5] Inside the cell, the S1 subunit ADP-ribosylates the alpha subunit of inhibitory G-proteins (Gi), rendering them inactive.[5] This disruption of Gi protein signaling leads to a cascade of downstream effects, including increased intracellular cAMP levels, which can modulate various immune cell functions.[5] This interference with chemokine signaling is also thought to contribute to the increased permeability of the BBB.[6] Some studies suggest PTx promotes IL-1β secretion by myeloid cells, which is important for priming Th1 and Th17 cells.[6]

Q3: Is pertussis toxin always necessary for EAE induction?

A3: No, pertussis toxin is not always required. EAE can be induced without PTx, particularly in certain mouse strains or when using different myelin antigens like proteolipid protein (PLP).[7] However, omitting PTx in models that typically require it, such as MOG35-55-induced EAE in C57BL/6 mice, often results in a milder disease course with a delayed onset.[7][8][9] Passive EAE, where encephalitogenic T cells are adoptively transferred to recipient mice, also typically does not require PTx.[7]

Q4: What are the common side effects of pertussis toxin administration in mice?

A4: Besides its intended adjuvant effect, pertussis toxin can cause adverse reactions in mice. These can include weight loss, lethargy, and in some cases, anaphylactic-type reactions. The severity of side effects is dose-dependent. Higher doses of PTx can lead to increased weight loss and may prevent recovery to pre-disease weight.[10]

Q5: How should I reconstitute and store pertussis toxin?

A5: Reconstituted pertussis toxin should be handled with care. It is generally recommended to store the stock solution at 4°C for several weeks.[11] For longer-term storage, aliquots can be frozen at -80°C and are reported to be stable for many months.[11] It is crucial to avoid repeated freeze-thaw cycles. Dilutions for injection into mice should be made fresh from the stock solution for each experiment.[11]

Troubleshooting Guide

Problem 1: Low EAE incidence or mild disease severity.

Possible Cause Troubleshooting Step
Suboptimal Pertussis Toxin Dosage The potency of PTx can vary between lots.[12] It is crucial to titrate each new lot to determine the optimal dose for consistent EAE induction. Increasing the dose of PTx generally leads to more severe disease.[10][13]
Incorrect Timing of Pertussis Toxin Administration The timing of PTx injection is critical. Typically, it is administered on the day of immunization (Day 0) and again 48 hours later (Day 2).[3][14][15] Deviating from this schedule can impact disease induction.
Improper Emulsion Preparation Ensure that the MBP (87-99) peptide is properly emulsified in Complete Freund's Adjuvant (CFA). The emulsion should be stable and not separate.
Mouse Strain and Age The susceptibility to EAE is strain-dependent. C57BL/6 mice are commonly used for MOG-induced EAE, while SJL mice are often used for PLP-induced EAE.[13] The age of the mice can also influence disease severity, with older animals sometimes developing more severe disease.[13]
Stress Stress can suppress the immune system and reduce EAE severity. Handle mice gently and maintain a consistent environment.[14]

Problem 2: High mortality rate or excessive weight loss in mice.

Possible Cause Troubleshooting Step
Pertussis Toxin Overdose The dose of PTx is a critical factor influencing disease severity and animal welfare.[10] If you observe high mortality or severe weight loss, reduce the dose of PTx in subsequent experiments.
Contamination Ensure all reagents and equipment are sterile to prevent secondary infections that could exacerbate the disease.
Dehydration and Malnutrition Paralyzed mice may have difficulty accessing food and water. Provide easily accessible food pellets on the cage floor and a long-sipper water bottle. Subcutaneous fluid administration may be necessary for severely affected animals.

Problem 3: Variability in EAE onset and severity between experiments.

Possible Cause Troubleshooting Step
Inconsistent Pertussis Toxin Potency As mentioned, PTx potency can vary between batches.[12] Standardize the EAE protocol by titrating each new lot of PTx.
Inconsistent Immunization Technique Ensure consistent subcutaneous injection of the MBP/CFA emulsion. The site and depth of injection can influence the immune response.
Environmental Factors Variations in animal housing conditions, diet, and light cycles can affect the immune system and EAE development. Maintain consistent environmental conditions for all experiments.

Quantitative Data Summary

Table 1: Pertussis Toxin Dosage and its Effect on EAE Severity in C57BL/6 Mice

PTx Dose (ng/mouse)Mean Clinical Score (± SEM)Onset of Clinical Symptoms (days ± SEM)Reference
100Delayed onset by 2-3 days compared to higher doses-[10]
200--[1][15][16]
300Ameliorated EAE (1.1 ± 0.48) in pre-treated miceDelayed (15 ± 1 days) in pre-treated mice[2]
400--[1]
500--[17]
600Greatest weight loss-[10]

Note: Direct comparison of mean clinical scores across different studies is challenging due to variations in experimental protocols and scoring systems.

Experimental Protocols

Standard Protocol for MBP (87-99)-Induced EAE in C57BL/6 Mice

This protocol is a synthesis of common practices described in the literature.[3][14][18]

Materials:

  • Myelin Basic Protein (87-99) peptide (>95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTx)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve MBP (87-99) peptide in sterile PBS at a concentration of 2 mg/mL.

    • Emulsify the peptide solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. The final emulsion should be thick and stable.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously into two sites on the flank (total of 200 µg of peptide per mouse).

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • On the day of immunization (Day 0), administer 200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.

    • 48 hours later (Day 2), administer a second dose of 200 ng of PTx in 100 µL of PBS i.p.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized scoring system (e.g., 0-5 scale) to assess disease severity.

EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness

  • 3: Complete hind limb paralysis

  • 4: Hind and forelimb paralysis

  • 5: Moribund or dead

Visualizations

EAE_Induction_Workflow Experimental Workflow for MBP (87-99) EAE Induction cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase prep_emulsion Prepare MBP (87-99)/ CFA Emulsion day0_immunize Day 0: Immunize Mice (Subcutaneous) prep_emulsion->day0_immunize prep_ptx Prepare Pertussis Toxin Solution day0_ptx Day 0: Administer Pertussis Toxin (i.p.) prep_ptx->day0_ptx day2_ptx Day 2: Administer Pertussis Toxin (i.p.) prep_ptx->day2_ptx day0_ptx->day2_ptx monitoring Day 7 onwards: Daily Clinical Scoring day2_ptx->monitoring

Caption: Workflow for inducing EAE with MBP (87-99) peptide.

PTX_Signaling_Pathway Pertussis Toxin Mechanism of Action in EAE cluster_cell Immune Cell cluster_effects Downstream Effects ptx Pertussis Toxin (PTx) gpcr G-protein Coupled Receptor (GPCR) ptx->gpcr Binds gi_protein Inhibitory G-protein (Gi) ptx->gi_protein ADP-ribosylates & Inactivates gpcr->gi_protein Activates adenylate_cyclase Adenylate Cyclase gi_protein->adenylate_cyclase Inhibits camp ↑ cAMP adenylate_cyclase->camp Converts ATP to bbb ↑ Blood-Brain Barrier Permeability camp->bbb Modulates tcell_migration ↑ T-cell Migration into CNS camp->tcell_migration Modulates cytokine ↑ Pro-inflammatory Cytokine Production camp->cytokine Modulates apc ↑ APC Maturation camp->apc Modulates

Caption: Simplified signaling pathway of Pertussis Toxin in EAE.

References

addressing inconsistent T-cell responses to Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving T-cell responses to Myelin Basic Protein (MBP) peptide (87-99).

Troubleshooting Guides

Issue 1: High Variability or No T-Cell Proliferation

Researchers often face challenges with inconsistent or absent T-cell proliferation in response to MBP(87-99) stimulation. This can manifest as large error bars in proliferation assays or a complete lack of response.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Peptide Quality and Handling 1. Verify Peptide Purity: Ensure the MBP(87-99) peptide purity is >95%.[1] 2. Proper Solubilization: Dissolve the lyophilized peptide in sterile, distilled water or a recommended solvent like acetonitrile for higher concentrations.[2] 3. Storage: Aliquot and store the peptide solution at -20°C to avoid repeated freeze-thaw cycles.[2] Protect from light as the product can be hygroscopic.[2]Consistent and reliable peptide performance in assays.
Antigen Presenting Cells (APCs) 1. APC Viability and Function: Use freshly isolated, irradiated peripheral blood lymphocytes (PBLs) as APCs.[1] Ensure high viability (>95%) of APCs before co-culture. 2. APC:T-cell Ratio: Optimize the ratio of APCs to T-cells. A common starting point is 1:1 or 5:1 (APC:T-cell).Efficient antigen presentation and T-cell activation.
T-Cell Clone (TCC) Viability and Specificity 1. TCC Health: Ensure T-cell clones are healthy and in the exponential growth phase before the assay. 2. Resting Period: Allow T-cells to rest for at least 12 days after the last stimulation before use in assays to ensure they are in a resting state.[1] 3. Confirm Specificity: Periodically re-check the specificity of the T-cell clone to MBP(87-99).Healthy and responsive T-cells leading to reproducible results.
Assay Conditions 1. Peptide Concentration: Perform a dose-response curve to determine the optimal concentration of MBP(87-99) for stimulation. Concentrations can vary significantly between different T-cell clones.[1] 2. Incubation Time: A standard incubation time for proliferation assays is 72 hours.[1] 3. Culture Medium: Use complete medium supplemented with necessary factors like IL-2 for T-cell clone expansion, but be mindful of its removal before the assay to measure specific proliferation.[1]Optimized assay parameters for robust T-cell proliferation.

Experimental Workflow for Troubleshooting Low T-Cell Proliferation

G cluster_start Start: Inconsistent/No Proliferation cluster_peptide Peptide Quality Control cluster_cells Cell Viability and Ratios cluster_assay Assay Optimization cluster_end Resolution start Inconsistent or No T-Cell Proliferation peptide_check Check Peptide Purity, Solubilization & Storage start->peptide_check peptide_ok Peptide OK? peptide_check->peptide_ok peptide_reprepare Re-prepare/Order New Peptide peptide_ok->peptide_reprepare No cell_check Assess APC & T-Cell Viability and Optimize Ratio peptide_ok->cell_check Yes peptide_reprepare->peptide_check cells_ok Cells OK? cell_check->cells_ok cell_culture_recheck Re-culture/Isolate New Cells cells_ok->cell_culture_recheck No assay_check Optimize Peptide Concentration & Incubation Time cells_ok->assay_check Yes cell_culture_recheck->cell_check assay_ok Response Improved? assay_check->assay_ok further_investigation Further Investigation Needed (e.g., HLA Mismatch) assay_ok->further_investigation No end Consistent Proliferation Achieved assay_ok->end Yes

A troubleshooting workflow for low T-cell proliferation.
Issue 2: Inconsistent Cytokine Profiles

The cytokine secretion profile of MBP(87-99)-specific T-cells can be highly heterogeneous, ranging from Th1 to Th2 phenotypes.[1] This variability can complicate the interpretation of experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Heterogeneity of T-Cell Clones 1. Clone Selection: Be aware that different T-cell clones, even from the same donor, can have distinct cytokine profiles (Th1, Th2, or Th0).[1] 2. Characterize Clones: Thoroughly characterize the cytokine secretion pattern (e.g., IFN-γ, IL-4, IL-10, TNF-α) of each T-cell clone before conducting experiments.[1]Clear understanding of the baseline cytokine profile for each T-cell clone.
Stimulation Conditions 1. Antigen Dose: The concentration of MBP(87-99) can influence the cytokine profile. Test a range of peptide concentrations. 2. APC Type: The type of APC used can impact T-cell polarization. Consistency in APC source and preparation is crucial.Reproducible cytokine profiles upon stimulation.
Assay Timing 1. Kinetics of Cytokine Production: Measure cytokine levels at different time points (e.g., 24, 48, 72 hours) to capture the peak production for different cytokines. A 48-hour time point is often used for measuring cytokine secretion in supernatants.[1]Accurate assessment of the full spectrum of cytokine responses.
Measurement Technique 1. Assay Sensitivity: Use a highly sensitive assay like ELISA or ELISpot to detect cytokines, especially those produced at low levels. 2. Background Subtraction: Always include a control with T-cells and APCs without the peptide to measure and subtract background cytokine secretion.[1]Reliable and accurate quantification of cytokine production.

Signaling Pathway Leading to T-Cell Activation and Cytokine Production

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC HLA-DR TCR T-Cell Receptor (TCR) MHC->TCR presents to CD4 CD4 MHC->CD4 MBP MBP(87-99) peptide MBP->MHC binds to Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Activation->Cytokines

Simplified T-cell activation pathway by MBP(87-99).

Frequently Asked Questions (FAQs)

Q1: Why is there so much heterogeneity in the T-cell response to MBP(87-99)?

A1: The T-cell response to MBP(87-99) is inherently complex and heterogeneous for several reasons:

  • T-Cell Receptor (TCR) Diversity: T-cells recognizing MBP(87-99) utilize a diverse repertoire of TCRs, even when restricted by the same HLA molecule.[1][3] This means different T-cell clones will have varying affinities and fine specificities for the peptide-MHC complex.

  • HLA Polymorphism: The MBP(87-99) peptide can be presented by multiple HLA-DR molecules, which are highly polymorphic in the human population.[4] The specific HLA-DR allele expressed by an individual will influence which parts of the peptide are presented and how T-cells respond.

  • Differential Epitope Recognition: Even within the 87-99 region, T-cell clones can recognize different minimal epitopes.[1] For example, T-cells restricted by DR2a and DR2b recognize slightly different core sequences within the MBP(83-99) peptide.[1]

  • Functional Phenotypes: MBP(87-99)-reactive T-cells can differentiate into various functional phenotypes, including Th1, Th2, and Th0, each characterized by the production of a different set of cytokines.[1]

Q2: What is the minimal epitope of MBP(87-99) that T-cells recognize?

A2: The core recognition sequence within the MBP(87-99) region can vary depending on the restricting HLA-DR molecule. For instance, T-cell clones restricted by DR2a have been shown to recognize the minimal epitope of amino acids 90-97, while DR2b-restricted clones recognize a region around amino acids 86/87-94/96.[1] Other studies have identified the core sequence for recognition as amino acids 89-99.[4]

Q3: Can modifications to the MBP(87-99) peptide alter the T-cell response?

A3: Yes, modifications to the MBP(87-99) peptide, creating what are known as Altered Peptide Ligands (APLs), can significantly modulate the T-cell response. These modifications can include:

  • Amino Acid Substitutions: Replacing key amino acids that interact with the TCR can change the T-cell response from pro-inflammatory (Th1) to anti-inflammatory (Th2) or even induce T-cell anergy.[5][6] For example, substitutions at positions 91 and 96 have been shown to alter T-cell responses and inhibit experimental autoimmune encephalomyelitis (EAE).[7]

  • Cyclization: Cyclic analogues of MBP(87-99) have been developed to increase stability and alter immunogenicity.[8][9][10] Cyclization can enhance binding to HLA molecules and modulate the resulting T-cell response.[10]

Q4: What are the key experimental parameters for a T-cell proliferation assay with MBP(87-99)?

A4: The following table summarizes key parameters for a standard T-cell proliferation assay:

Parameter Recommendation Reference
Peptide Human MBP(87-99)[2]
Peptide Purity >95%[1]
Peptide Concentration 10 µg/mL (optimization recommended)[1]
T-Cells MBP(87-99)-specific T-cell clones (TCCs)[1]
Antigen Presenting Cells (APCs) Autologous irradiated (3,000 R) PBLs[1]
Cell Density (T-cells) 1 x 10^5 cells/well (in a 96-well plate)[1]
Incubation Time 72 hours[1]
Readout 3H-thymidine incorporation[1]
Stimulation Index (SI) Cutoff >2[1]

Q5: How should I generate and maintain MBP(87-99)-specific T-cell clones?

A5: MBP(87-99)-specific T-cell clones can be established from peripheral blood lymphocytes (PBLs) using the split-well technique.[1] Briefly, PBLs are stimulated with the MBP(87-99) peptide. After an initial culture period, responding cells are expanded by restimulation with the peptide, irradiated autologous PBLs as APCs, and IL-2.[1] Clones are then tested for their specificity to MBP(87-99). For long-term maintenance, T-cell clones are typically restimulated weekly.[1]

Logical Relationship of Experimental Factors Influencing T-Cell Response

G cluster_input Input Variables cluster_output Experimental Readouts Peptide Peptide (Purity, Concentration, Sequence) Proliferation T-Cell Proliferation Peptide->Proliferation Cytokines Cytokine Profile Peptide->Cytokines TCell T-Cell (Clone, Viability, TCR) TCell->Proliferation TCell->Cytokines APC APC (Type, Viability, HLA) APC->Proliferation APC->Cytokines Conditions Assay Conditions (Time, Medium) Conditions->Proliferation Conditions->Cytokines

Factors influencing T-cell response to MBP(87-99).

References

Technical Support Center: Synthesis of High-Purity Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Myelin Basic Protein (MBP) (87-99). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this encephalitogenic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing MBP (87-99)?

A1: The standard and most widely used method for synthesizing MBP (87-99) (sequence: VHFFKNIVTPRTP) is Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Q2: Why is achieving high purity (>95%) for MBP (87-99) so critical?

Q3: What are the most common challenges encountered during the synthesis of MBP (87-99)?

A3: The most frequently reported challenges include:

  • Methionine Oxidation: The single methionine residue in other related myelin peptides is susceptible to oxidation. While MBP (87-99) does not contain methionine, this is a critical consideration for analogous peptides that do.

  • Peptide Aggregation: Due to the presence of hydrophobic residues, the peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps.[3]

  • Difficult Couplings: Repetitive sequences or certain amino acid combinations can hinder efficient peptide bond formation.

  • Side Reactions during Cleavage: The final step of cleaving the peptide from the resin can introduce impurities if not optimized.

Q4: How can I detect impurities in my synthesized MBP (87-99)?

A4: The two primary analytical techniques for assessing the purity of synthetic MBP (87-99) are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. A high-purity sample will show a single major peak.

  • Mass Spectrometry (MS): This method confirms the molecular weight of the synthesized peptide. Deviations from the expected mass can indicate modifications or incomplete synthesis. For instance, oxidation of a methionine-containing peptide would show a mass increase of +16 Da.

Troubleshooting Guides

Problem 1: Low Peptide Yield After Synthesis

Low yields of the crude peptide can be attributed to several factors throughout the SPPS process.

Potential Cause Recommended Solution Rationale
Incomplete Fmoc Deprotection Increase piperidine treatment time or use a stronger base solution (e.g., DBU in DMF).Ensures complete removal of the Fmoc protecting group, making the N-terminus available for the next coupling reaction.
Peptide Aggregation Synthesize on a low-substitution resin or a specialized resin like TentaGel. Use N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) as a solvent. Incorporate chaotropic salts such as CuLi or NaClO4.[4]These strategies disrupt the hydrogen bonding between peptide chains that leads to aggregation, improving solvent access and reaction efficiency.[4]
Poor Coupling Efficiency Use a more potent coupling reagent like HATU or HCTU. Perform a "double coupling" step for difficult amino acid additions.Ensures the formation of the peptide bond is as complete as possible, especially for sterically hindered amino acids.
Problem 2: Presence of Unexpected Impurities in Crude Peptide

The presence of multiple peaks in the analytical HPLC of the crude product indicates side reactions or incomplete steps.

Potential Cause Recommended Solution Rationale
Diketopiperazine Formation When proline is one of the first two residues, use 2-chlorotrityl chloride resin.[4]The steric hindrance of the 2-chlorotrityl group suppresses the intramolecular cyclization that leads to diketopiperazine formation at the dipeptide stage.[4]
Racemization Use coupling additives like HOBt or HOAt. Avoid prolonged exposure to basic conditions.These additives suppress the racemization of amino acids during the coupling step, ensuring the correct stereochemistry of the final peptide.
Side Reactions from Scavengers Use a carefully selected cleavage cocktail with appropriate scavengers. For instance, triisopropylsilane (TIS) is a common scavenger to trap carbocations.The cleavage cocktail must efficiently remove protecting groups while minimizing side reactions with sensitive amino acid residues.

Experimental Protocols

Detailed Methodology for Fmoc/tBu SPPS of MBP (87-99)

This protocol outlines the manual synthesis of linear MBP (87-99) on a 2-chlorotrityl chloride resin.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • Dissolve Fmoc-Pro-OH and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Add the amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DCM and methanol to cap any unreacted sites.

2. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling: Dissolve the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU, DIC), and an activator (e.g., HOBt) in DMF. Add to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat these steps for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Filter to separate the resin and collect the filtrate containing the peptide.

4. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Resin Start: Resin Coupling Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash2 Wash Deprotection->Wash2 Wash1->Deprotection Wash2->Coupling Repeat for each AA FinalWash Final Wash & Dry Wash2->FinalWash Final AA Cleavage Cleavage & Deprotection FinalWash->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide End: High-Purity Peptide Lyophilization->FinalPeptide

Caption: Experimental workflow for the solid-phase synthesis of MBP (87-99).

Troubleshooting_Logic Start Start Synthesis CheckCrude Analyze Crude Product (HPLC/MS) Start->CheckCrude LowYield Low Yield? CheckCrude->LowYield HighPurity High Purity? LowYield->HighPurity No TroubleshootYield Troubleshoot Synthesis: - Aggregation - Incomplete Reactions LowYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purification: - Optimize HPLC Gradient - Adjust pH HighPurity->TroubleshootPurity No Success Successful Synthesis HighPurity->Success Yes Failure Re-synthesize TroubleshootYield->Failure TroubleshootPurity->Failure

References

Technical Support Center: Optimizing Adjuvant Emulsion for Myelin Basic Protein (87-99) Immunization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing adjuvant emulsions for Myelin Basic Protein (MBP) (87-99) immunization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of emulsifying MBP (87-99) with an adjuvant?

A1: Emulsifying the MBP (87-99) peptide with an adjuvant, typically a water-in-oil emulsion like Complete Freund's Adjuvant (CFA), is crucial for inducing a robust immune response. The emulsion creates a depot at the injection site, allowing for the slow release of the antigen. This sustained exposure enhances the activation of the immune system, leading to the development of T-cell mediated immune responses necessary for inducing Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.[1][][3][4]

Q2: What is Complete Freund's Adjuvant (CFA) and why is it commonly used for EAE induction?

A2: Complete Freund's Adjuvant (CFA) is a water-in-oil emulsion that contains heat-killed Mycobacterium tuberculosis.[5] It is considered a gold-standard adjuvant in research settings because it is highly effective at stimulating a strong and prolonged immune response.[1] The mycobacterial components activate innate immune cells through pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines that are essential for priming the desired T-cell response to the MBP (87-99) peptide.[1][5]

Q3: What are some alternatives to Complete Freund's Adjuvant (CFA)?

A3: While CFA is highly effective, it can cause severe local inflammatory reactions.[3][6] Alternatives include Incomplete Freund's Adjuvant (IFA), which is a water-in-oil emulsion without the mycobacterial components, and oil-in-water emulsions like Montanide ISA50 and Specol, which have been shown to induce acceptable antibody titers with fewer pathological changes.[6] Other options being explored include squalene-based oil-in-water emulsions and adjuvants that specifically target certain immune pathways, such as TLR agonists.[]

Q4: What is the typical dose of MBP (87-99) for inducing EAE in rodents?

A4: The dose of MBP (87-99) for EAE induction can vary depending on the animal strain. For Lewis rats, a typical subcutaneous dose is 50–100 µg per animal.[7] For mouse strains like C57BL/6 and SJL/J, the dose generally ranges from 100–200 μg per animal.[4]

Q5: How long can a prepared MBP (87-99)/CFA emulsion be stored?

A5: A properly prepared and stable MBP (87-99)/CFA emulsion can be stored at 4°C for an extended period. Studies have shown that emulsions can retain their EAE-inducing capacity for up to 15 weeks when stored at 4°C.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Emulsion is unstable and separates into layers. 1. Incorrect water-to-oil ratio. 2. Inadequate mixing/homogenization. 3. Temperature fluctuations during preparation. 4. Incorrect type or concentration of surfactant.1. Ensure the correct ratio of aqueous phase (peptide solution) to oil phase (adjuvant) is used. A common starting point is a 1:1 ratio. 2. Use a high-speed homogenizer or a proper two-syringe mixing technique to ensure the formation of small, uniform droplets.[10][11][12] 3. Keep all components and equipment on ice during the emulsification process.[9][10] 4. Verify that the adjuvant contains an appropriate surfactant (e.g., mannide monooleate in CFA). For custom emulsions, optimize the surfactant type and concentration.
Difficulty in drawing the thick emulsion into the syringe. 1. Emulsion is too viscous. 2. Needle gauge is too small.1. While a thick, viscous emulsion is often a sign of a stable preparation, if it is unmanageable, you can slightly adjust the oil-to-water ratio. However, ensure it still passes a stability test. 2. Use a larger gauge needle (e.g., 20-22 gauge) for drawing and administering the emulsion.
High incidence of severe local reactions (e.g., abscesses, ulceration) at the injection site. 1. Inherent properties of CFA.[3] 2. Contamination of the emulsion. 3. Improper injection technique (e.g., intradermal instead of subcutaneous).1. Consider using an alternative adjuvant known to cause fewer side effects, such as Montanide ISA50 or Specol.[6] 2. Prepare the emulsion under sterile conditions using sterile reagents and equipment. 3. Ensure the injection is administered subcutaneously, as intradermal injection can lead to more severe local reactions.
Failure to induce EAE or a weak immune response. 1. Unstable emulsion leading to rapid antigen degradation or dispersal. 2. Insufficient dose of MBP (87-99) or adjuvant. 3. The animal strain used is not susceptible to EAE induction with MBP (87-99). 4. The peptide has degraded due to improper storage or handling.1. Confirm emulsion stability using the "drop test" (a drop of a stable water-in-oil emulsion should not disperse in water).[9][12][13] 2. Verify that the doses of the peptide and adjuvant are within the recommended range for the specific animal model. 3. Confirm that the chosen rodent strain (e.g., Lewis rats, C57BL/6 mice) is appropriate for MBP (87-99)-induced EAE.[4] 4. Ensure the MBP (87-99) peptide is of high purity (>95%), reconstituted in sterile PBS or water, and stored at -20°C.[4]

Quantitative Data Summary

Table 1: Comparison of Adjuvant Formulations for EAE Induction

AdjuvantAnimal ModelPeptide/Antigen & DoseKey Immunological OutcomesReference(s)
Complete Freund's Adjuvant (CFA) Lewis RatMBP (87-99), 50-100 µgInduces ascending paralysis, CNS inflammation, and demyelination. Promotes a Th1/Th17 response.[7]
Complete Freund's Adjuvant (CFA) C57BL/6 MouseMOG (35-55), 50 µgInduces EAE with consistent clinical scores.[8][9]
Montanide ISA50 Rabbit, MouseVarious antigensInduces acceptable antibody titers with fewer pathological changes compared to CFA.[6]
Specol Rabbit, MouseVarious antigensInduces acceptable antibody titers with minimal to marked pathological changes.[6]
Incomplete Freund's Adjuvant (IFA) SJL/J MousePLP (139-151), 100 nmolUsed as a vehicle for peptide immunization.[14]

Experimental Protocols

Protocol for Preparation of MBP (87-99)/CFA Emulsion (Two-Syringe Method)

This protocol describes the preparation of a stable water-in-oil emulsion using two syringes and a Luer lock connector.

Materials:

  • Myelin Basic Protein (87-99) peptide, lyophilized

  • Sterile, pyrogen-free PBS or distilled water

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Two sterile glass or Luer lock syringes (e.g., 1 mL or 3 mL)

  • One sterile Luer lock connector

  • Sterile needles (e.g., 20-22 gauge)

  • Ice bucket

Procedure:

  • Peptide Reconstitution:

    • Calculate the required amount of MBP (87-99) peptide for the desired final concentration in the emulsion (typically 0.5-1 mg/mL in the aqueous phase).

    • Reconstitute the lyophilized peptide in sterile PBS or water to the calculated concentration. Ensure the peptide is completely dissolved.

  • Preparation of Syringes:

    • Place all components (peptide solution, CFA, syringes, connector) on ice to keep them cold.

    • Draw the desired volume of the MBP (87-99) solution into one syringe (this is the aqueous phase).

    • Draw an equal volume of CFA into the second syringe (this is the oil phase). Ensure you have thoroughly vortexed the CFA vial before drawing it up to ensure the mycobacteria are evenly suspended.

  • Emulsification:

    • Expel any air from both syringes.

    • Connect the two syringes to the Luer lock connector, ensuring a tight fit.

    • Begin the emulsification process by pushing the plunger of one syringe to force its contents into the other syringe.

    • Rapidly and forcefully pass the mixture back and forth between the two syringes. Continue this process for at least 10-20 minutes. The emulsion will gradually become thicker and whiter.

  • Stability Check (Drop Test):

    • After thorough mixing, disconnect one syringe.

    • Dispense a single drop of the emulsion into a beaker of cold water.

    • A stable water-in-oil emulsion will hold its shape as a discrete droplet and will not disperse in the water.[9][12][13] If the drop disperses, continue mixing and re-test.

  • Loading and Storage:

    • Once a stable emulsion is confirmed, consolidate the entire volume into one syringe.

    • Attach a new sterile needle for injection.

    • The emulsion is now ready for immunization. If not for immediate use, the emulsion can be stored at 4°C.

Visualizations

Experimental Workflow: Preparation of a Water-in-Oil Adjuvant Emulsion

G cluster_syringes prep 1. Preparation of Reagents peptide Reconstitute MBP (87-99) in sterile PBS prep->peptide adjuvant Thoroughly vortex CFA vial prep->adjuvant syringeA Draw aqueous phase (peptide solution) into Syringe A peptide->syringeA syringeB Draw oil phase (CFA) into Syringe B adjuvant->syringeB syringes 2. Loading Syringes connect Connect syringes with Luer lock connector emulsify 3. Emulsification mix Rapidly pass mixture back and forth (10-20 min) connect->mix drop_test Perform 'Drop Test' in cold water mix->drop_test qc 4. Quality Control stable Stable? (droplet does not disperse) drop_test->stable stable->mix No, continue mixing ready Emulsion is ready for immunization stable->ready Yes result 5. Final Product

Caption: Workflow for preparing a stable water-in-oil emulsion.

Signaling Pathway: Adjuvant-Mediated TLR4 Activation in an Antigen-Presenting Cell

G cluster_0 Antigen-Presenting Cell (APC) tlr4 TLR4/MD2/CD14 Complex myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 nfkb NF-κB Activation tak1->nfkb mapk MAPK Activation tak1->mapk nucleus Nucleus nfkb->nucleus mapk->nucleus traf3 TRAF3 trif->traf3 tbk1 TBK1/IKKi traf3->tbk1 irf3 IRF3 Activation tbk1->irf3 irf3->nucleus cytokines Pro-inflammatory Cytokine Genes nucleus->cytokines ifn Type I IFN Genes nucleus->ifn adjuvant Adjuvant Component (e.g., from Mycobacteria in CFA) adjuvant->tlr4

Caption: Simplified TLR4 signaling pathway activated by adjuvants.

References

Technical Support Center: Troubleshooting Unexpected Clinical Scores in Myelin Basic Protein (87-99) EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected clinical scores in the Myelin Basic Protein (MBP) (87-99) induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Troubleshooting Guides

Unexpected clinical scores, such as no disease induction, low or highly variable scores, can be attributed to a variety of factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Complete Failure to Induce EAE or Very Low Disease Incidence

Possible Causes and Solutions

Possible CauseRecommended Action
Animal-Related Issues
Incorrect Mouse/Rat StrainEnsure you are using a susceptible strain. For MBP(87-99), SJL/J and C57BL/6 mice, and Lewis rats are commonly used. Note that the encephalitogenicity of human MBP(87-99) can be weak in Lewis rats.
Animal Age and SexUse female mice aged 9-12 weeks or female Lewis rats aged 10-14 weeks for optimal and consistent EAE induction. Male animals can be used but may develop milder and less consistent disease.
Animal Health and StressAcclimatize animals to the facility for at least 7 days before immunization. Minimize stress by gentle handling, avoiding excessive noise, and performing procedures in the animal room. Stress can decrease EAE susceptibility.
Suboptimal Animal HusbandryMaintain a consistent and clean environment. Changes in diet, bedding, or light cycles can impact immune responses.
Reagent-Related Issues
MBP(87-99) Peptide QualityUse high-purity (>95%) synthetic peptide. Verify the peptide sequence and purity via mass spectrometry and HPLC. Improper storage can lead to degradation; store lyophilized peptide at -20°C and reconstituted peptide in single-use aliquots.
Incomplete Freund's Adjuvant (CFA) EmulsionEnsure the emulsion of MBP(87-99) and CFA is stable. A proper emulsion should not separate and a drop should remain intact when placed in cold water. Use CFA containing Mycobacterium tuberculosis (H37Ra strain) at an appropriate concentration.
Pertussis Toxin (PTX)PTX is crucial for EAE induction in mice. Use a fresh, properly stored, and potent batch of PTX. The dose may need to be adjusted based on the lot's potency. Administer PTX at the correct time points (typically day 0 and day 2 post-immunization).
Procedural Issues
Improper Immunization TechniqueAdminister the emulsion subcutaneously (s.c.) at two sites on the flank or at the base of the tail. Ensure the injection is truly subcutaneous and not intradermal or intramuscular. Keep the needle inserted for a few seconds after injection to prevent leakage.
Incorrect DosingUse the recommended dose of MBP(87-99). For mice, this is typically 100-200 µg per animal, and for Lewis rats, 50-100 µg per animal.[1]
Problem 2: High Variability in Clinical Scores Between Animals in the Same Group

Possible Causes and Solutions

Possible CauseRecommended Action
Animal-Related Issues
Genetic HeterogeneityEven within an inbred strain, minor genetic variations can exist. Ensure animals are from a reliable and consistent source.
Inconsistent Animal HandlingDifferences in handling can lead to variable stress levels. Have the same experienced person perform all injections and clinical scoring to ensure consistency.
Procedural Issues
Inconsistent Emulsion PreparationPrepare one batch of emulsion for the entire cohort to ensure uniformity. Mix the emulsion thoroughly before drawing it into the syringe for each animal.
Inaccurate InjectionsVariability in the volume or location of the injection can lead to different levels of immune stimulation. Use precise injection techniques.
Subjective Clinical ScoringClinical scoring can be subjective. Ensure the scorer is well-trained and blinded to the experimental groups. Using a more detailed scoring system may not necessarily increase statistical power.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected clinical scores for MBP(87-99) EAE in C57BL/6 mice?

A1: In C57BL/6 mice, EAE induced with MBP(87-99) typically has a delayed onset and lower severity compared to MOG35-55-induced EAE. Expect disease onset between days 12-18 post-immunization with a mean peak score ranging from 1.5 to 2.5. The disease course is often chronic-progressive.

Q2: Why are my Lewis rats showing very mild or no signs of EAE with human MBP(87-99)?

A2: The human MBP(87-99) peptide has been reported to have weak encephalitogenic activity in Lewis rats, sometimes resulting in low clinical scores (around 1.0) or even anaphylactic shock.[3][4] For more robust EAE induction in Lewis rats, consider using guinea pig MBP(72-85) or whole guinea pig spinal cord homogenate.

Q3: Can the source of my animals affect the EAE outcome?

A3: Yes, significant differences in EAE development have been observed in animals from different vendors. It is recommended to source animals from a consistent and reputable supplier.

Q4: I am using an altered peptide ligand (APL) of MBP(87-99). Why are my clinical scores lower than expected?

A4: APLs are intentionally modified versions of the native peptide designed to modulate the immune response. Many APLs of MBP(87-99) are designed to be less encephalitogenic and can suppress EAE by inducing a shift from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2) response or by inducing T-cell tolerance.[5] Therefore, lower clinical scores are an expected outcome when using these APLs.

Q5: How critical is the preparation of the CFA emulsion?

A5: The quality of the emulsion is critical for successful EAE induction. An unstable emulsion will lead to improper antigen delivery and a weak immune response. The emulsion should be prepared fresh and its stability confirmed before injection.

Experimental Protocols

Standard Protocol for MBP(87-99) EAE Induction in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 9-12 weeks old

  • MBP(87-99) peptide (high purity, >95%)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Dissolve MBP(87-99) in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation: Emulsify the MBP(87-99) solution with an equal volume of CFA to a final peptide concentration of 1 mg/mL. This can be done by drawing the mixture into and out of a glass syringe or by using two syringes connected by a Luer lock. A stable emulsion will not separate upon standing.

  • Immunization (Day 0): Anesthetize the mice lightly with isoflurane. Inject 100 µL of the emulsion subcutaneously into two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of MBP(87-99)).

  • PTX Administration (Day 0 and Day 2): On the day of immunization and again 48 hours later, inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Clinical Scoring: Begin daily monitoring of clinical signs and weight from day 7 post-immunization. Use a standard 0-5 scoring scale (see table below).

Standard Protocol for MBP(87-99) EAE Induction in Lewis Rats

Materials:

  • Female Lewis rats, 10-14 weeks old

  • MBP(87-99) peptide (high purity, >95%)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Peptide Reconstitution: Dissolve MBP(87-99) in sterile PBS to a final concentration of 1 mg/mL.

  • Emulsion Preparation: Emulsify the MBP(87-99) solution with an equal volume of CFA to a final peptide concentration of 0.5 mg/mL.

  • Immunization (Day 0): Inject 100 µL of the emulsion into each hind footpad (total volume of 200 µL per rat, containing 100 µg of MBP(87-99)).

  • Clinical Scoring: Begin daily monitoring of clinical signs and weight from day 7 post-immunization.

Standard EAE Clinical Scoring Scale
ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness (wobbly gait)
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Half points can be used for intermediate signs.

Visualizations

Experimental Workflow for EAE Induction

EAE_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_post_induction Post-Induction Reconstitute_Peptide Reconstitute MBP(87-99) in sterile PBS Prepare_Emulsion Prepare stable emulsion with CFA Reconstitute_Peptide->Prepare_Emulsion Immunize Subcutaneous Immunization Prepare_Emulsion->Immunize Day 0 PTX_Day0 Administer PTX (i.p.) (Mice only) PTX_Day2 Administer 2nd dose of PTX (Mice only, Day 2) PTX_Day0->PTX_Day2 48 hours Monitor Daily Clinical Scoring and Weight Measurement (Starting Day 7) PTX_Day2->Monitor Ongoing

Caption: Workflow for the induction of EAE using MBP(87-99).

Signaling Pathway of EAE Pathogenesis

EAE_Pathogenesis cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Presents MBP(87-99) Th1 Th1 Cell Naive_T_Cell->Th1 IL-12 Th17 Th17 Cell Naive_T_Cell->Th17 IL-6, IL-23, TGF-β Myelin_Sheath Myelin Sheath Th1->Myelin_Sheath Microglia Microglia/Macrophage Th1->Microglia IFN-γ Inflammation Inflammation & Demyelination Th1->Inflammation Th17->Myelin_Sheath Th17->Inflammation IL-17 Microglia->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation->Myelin_Sheath Damage

Caption: Simplified signaling pathway of T-cell mediated pathogenesis in EAE.

References

Validation & Comparative

A Comparative Guide to EAE Induction: Myelin Basic Protein (87-99) vs. MOG (35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of encephalitogenic peptide is critical in designing relevant Experimental Autoimmune Encephalomyelitis (EAE) models for the study of multiple sclerosis (MS). This guide provides an objective comparison of two widely used peptides, Myelin Basic Protein (87-99) and Myelin Oligodendrocyte Glycoprotein (35-55), supported by experimental data and detailed protocols.

Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG) are key components of the myelin sheath in the central nervous system (CNS).[1] Specific peptide fragments of these proteins, MBP (87-99) and MOG (35-55), are potent encephalitogens used to induce EAE, the most common animal model of MS.[1][2] The choice between these peptides significantly influences the resulting EAE phenotype, including the clinical course, immunopathology, and underlying molecular mechanisms.

Performance Comparison and Experimental Data

The selection of the appropriate peptide and rodent strain is crucial for modeling specific aspects of MS. MBP (87-99) is well-established for inducing a T-cell-mediated disease, particularly in Lewis rats and certain mouse strains, that primarily models the inflammatory aspects of MS.[1][3][4][5] In contrast, MOG (35-55) is known for its ability to induce a demyelinating disease in C57BL/6 mice that involves both T-cell and B-cell responses, offering a model that can recapitulate the antibody-mediated pathology observed in some MS patients.[6][7][8][9]

ParameterMyelin Basic Protein (87-99)MOG (35-55)
Typical Rodent Strain Lewis Rats, C57BL/6 mice, SJL/J mice[1][4]C57BL/6 mice[2][10][11]
Disease Course Acute, monophasic, self-limiting[3][5]Monophasic or chronic progressive[2][12]
Typical Onset of Disease 9-12 days post-immunization[3]9-14 days post-immunization[10][11]
Peak of Disease Variable, often followed by recovery3-5 days after onset[10]
Incidence High in susceptible strains80-100%[10][13]
Key Immunopathology CNS inflammation, perivascular cuffing, some demyelination[1][3]Significant demyelination, inflammatory cell infiltration, plaque-like lesions[2][12]
Primary Immune Response CD4+ T-cell mediated (Th1 and Th17)[1][4]CD4+ T-cell mediated (Th1 and Th17), with a significant B-cell and antibody response[2][6][7][9]

Experimental Protocols

Detailed methodologies are essential for reproducible EAE induction. Below are summarized protocols for both MBP (87-99) and MOG (35-55).

EAE Induction with Myelin Basic Protein (87-99) in Lewis Rats

This protocol is adapted from standard procedures for inducing acute EAE.

Materials:

  • Myelin Basic Protein (87-99) peptide (>95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Anesthetic agent

Procedure:

  • Peptide Preparation: Dissolve MBP (87-99) in sterile PBS or water.[1]

  • Emulsification: Emulsify the MBP (87-99) solution with an equal volume of CFA.

  • Immunization: Anesthetize female Lewis rats. Subcutaneously inject 50-100 µg of the emulsified peptide per animal at the base of the tail or in the hind footpads.[4]

  • Monitoring: Monitor the animals daily for clinical signs of EAE, typically starting from day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0-5, with 0 being no disease and 5 being moribund).

EAE Induction with MOG (35-55) in C57BL/6 Mice

This is a widely used protocol for inducing a chronic model of EAE.[11]

Materials:

  • MOG (35-55) peptide (>95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic agent

Procedure:

  • Peptide Preparation: Dissolve MOG (35-55) in sterile PBS.

  • Emulsification: Emulsify the MOG (35-55) solution with an equal volume of CFA.

  • Immunization: Anesthetize female C57BL/6 mice (9-13 weeks old).[10] Subcutaneously inject 100-200 µg of the emulsified peptide per animal at two sites on the flank.[1]

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and again 48 hours later (Day 2), inject 100-200 ng of PTX intraperitoneally.[2][11]

  • Monitoring: Monitor the animals daily for clinical signs of EAE and weight loss, typically starting from day 7 post-immunization.[10] Score the disease severity using a standardized scale.

Visualization of Key Processes

Experimental Workflow for EAE Induction

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome Peptide Peptide (MBP 87-99 or MOG 35-55) Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection Animal Rodent Model (Rat or Mouse) Monitoring Daily Clinical Scoring and Weight Measurement Animal->Monitoring Injection->Animal PTX Pertussis Toxin (PTX) (for MOG 35-55 in mice) PTX->Animal EAE EAE Development Monitoring->EAE

Caption: Workflow for EAE induction using myelin peptides.

Signaling Pathway in MOG (35-55)-Induced EAE

MOG_Signaling_Pathway cluster_activation Immune Cell Activation cluster_differentiation Differentiation & Effector Function cluster_pathology CNS Pathology MOG MOG (35-55) Peptide APC Antigen Presenting Cell (APC) MOG->APC Uptake & Processing BCell B-Cell MOG->BCell Antigen Recognition CD4 CD4+ T-Cell APC->CD4 Antigen Presentation (MHC-II) TCR T-Cell Receptor (TCR) Th17 Th17 Cell CD4->Th17 Differentiation BCR B-Cell Receptor (BCR) PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IL17 IL-17 Th17->IL17 Secretion JAK_STAT JAK/STAT Pathway Th17->JAK_STAT activates Antibodies Anti-MOG Antibodies PlasmaCell->Antibodies Production CNS Central Nervous System (CNS) Inflammation & Demyelination IL17->CNS promotes Antibodies->CNS contributes to

Caption: Simplified signaling in MOG (35-55)-induced EAE.

References

Validating T-Cell Responses to Myelin Basic Protein (87-99) Stimulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Myelin Basic Protein (MBP) is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS), an autoimmune disease of the central nervous system (CNS). The specific peptide fragment MBP (87-99) is an immunodominant epitope that can activate autoreactive T-cells, leading to CNS inflammation and demyelination.[1][2] Consequently, accurately validating the T-cell response to MBP (87-99) stimulation is crucial for both basic research and the development of novel immunomodulatory therapies.[1][2]

This guide provides a comparative overview of common methods used to validate T-cell responses to MBP (87-99), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Core Validation Methodologies

The primary methods for assessing T-cell activation in response to MBP (87-99) stimulation include T-cell proliferation assays, cytokine release assays, and flow cytometry-based techniques. Each method offers distinct advantages and provides different insights into the nature of the immune response.

Method Principle Key Readouts Advantages Limitations
T-Cell Proliferation Assay Measures the proliferation of T-cells upon antigen stimulation, often by quantifying the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine) into newly synthesized DNA.[3]Proliferation rate, Stimulation Index (SI).Provides a robust measure of overall T-cell activation.[4][5]Low throughput, use of radioactive materials, does not identify the phenotype of responding cells.
Cytokine Release Assays (ELISA & ELISpot) Quantify the secretion of specific cytokines by activated T-cells. ELISA measures the concentration of cytokines in the culture supernatant, while ELISpot detects the number of cytokine-secreting cells.[6][7]Cytokine concentration (pg/mL or ng/mL), Spot Forming Units (SFU) per million cells.[7]Highly sensitive, allows for the characterization of T-helper (Th) cell polarization (e.g., Th1 vs. Th2) based on cytokine profiles (e.g., IFN-γ vs. IL-4).[8][9]ELISA provides a population-level average; ELISpot provides single-cell resolution but for a single cytokine at a time.
Flow Cytometry-Based Assays A multiparametric approach that can simultaneously measure cell proliferation (e.g., using dye dilution assays like CFSE), surface marker expression (e.g., CD4, CD8), and intracellular cytokine production.[10]Percentage of proliferating cells, identification of specific cell subsets responding, simultaneous quantification of multiple cytokines at a single-cell level.[10]Provides detailed, multi-parameter information on individual cells within a heterogeneous population.[10]Technically more complex, requires specialized equipment and expertise.

Experimental Data: Native MBP (87-99) vs. Altered Peptide Ligands

Altered Peptide Ligands (APLs) are synthetic analogs of immunodominant epitopes, like MBP (87-99), with amino acid substitutions at T-cell receptor (TCR) contact residues.[11] These modifications are designed to modulate the T-cell response, for instance, by shifting the cytokine profile from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) phenotype.[5][8][12]

Table 1: Comparative Cytokine Secretion in Response to MBP (87-99) and APLs

The following table summarizes data from studies comparing IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine) secretion by T-cells from SJL/J mice immunized with native MBP (87-99) or an APL, [A⁹¹, A⁹⁶]MBP₈₇₋₉₉, conjugated to mannan.[8]

Peptide Conjugate IFN-γ Secretion (SFU/0.5 x 10⁶ cells) IL-4 Secretion (SFU/0.5 x 10⁶ cells) Predominant Response
Native MBP (87-99)-Mannan HighLow/NoneTh1
[A⁹¹, A⁹⁶]MBP₈₇₋₉₉-Mannan Low/NoneVery HighTh2

Data synthesized from ELISpot analysis described in reference[8]. SFU = Spot Forming Units.

Table 2: T-Cell Proliferation in Response to Native and Cyclic MBP (87-99) Analogs

This table presents data on the proliferative response of a human CD4+ T-cell line (specific for MBP₈₀₋₉₉) to linear MBP (87-99) and its cyclic analogs.[5]

Peptide Stimulant Proliferative Response Functional Effect
Linear MBP (87-99) Yes Agonist
Cyclo(87-99)MBP₈₇₋₉₉ Yes Agonist
Linear [Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ Inhibited Antagonist
Cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ Inhibited Antagonist

Data summarized from in vitro proliferation assays.[5]

Experimental Protocols and Workflows

General Workflow for Validating T-Cell Response

The diagram below illustrates a typical workflow for assessing the T-cell response to MBP (87-99) stimulation.

G cluster_prep Sample Preparation cluster_stim Stimulation cluster_assay Assay & Analysis node_pbmc Isolate PBMCs from Blood Sample node_culture Culture PBMCs node_pbmc->node_culture node_stim Stimulate with MBP (87-99) Peptide node_culture->node_stim node_ctrl Control Groups: - No Peptide - Positive Control (e.g., ConA) node_culture->node_ctrl node_prolif Proliferation Assay ([³H]thymidine) node_stim->node_prolif Incubate node_elispot ELISpot (IFN-γ, IL-4) node_stim->node_elispot Incubate node_flow Flow Cytometry (Intracellular Cytokines) node_stim->node_flow Incubate node_data Data Analysis node_prolif->node_data node_elispot->node_data node_flow->node_data

Caption: General experimental workflow for T-cell response validation.

Protocol: Enzyme-Linked Immunospot (ELISpot) Assay

This protocol is a synthesized example for detecting IFN-γ and IL-4 secreting T-cells.

  • Plate Coating: Coat a 96-well PVDF membrane plate with anti-IFN-γ or anti-IL-4 capture antibody overnight at 4°C.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood samples (e.g., from immunized mice) using density gradient centrifugation.

  • Washing: Wash the plate to remove excess capture antibody and block with RPMI 1640 medium containing 10% fetal calf serum.

  • Cell Plating: Add 0.5 x 10⁶ cells per well.

  • Stimulation: Add the MBP (87-99) peptide, APL, or controls to the respective wells. Use a mitogen like Concanavalin A as a positive control and peptide-omitted wells as a negative control.[8]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ or anti-IL-4 detection antibody.

    • Incubate, then wash.

    • Add streptavidin-alkaline phosphatase conjugate.

    • Incubate, then wash.

  • Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per number of cells plated.[7]

Signaling and Activation Pathway

The activation of a CD4+ T-cell by an Antigen Presenting Cell (APC) presenting the MBP (87-99) peptide is a critical event in the autoimmune response.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell node_apc MHC Class II node_mbp MBP (87-99) Peptide node_cd4 CD4 node_apc->node_cd4 Co-receptor Binding node_tcr T-Cell Receptor (TCR) node_mbp->node_tcr Binding node_activation T-Cell Activation node_tcr->node_activation node_cd4->node_activation node_response Proliferation & Cytokine Release (e.g., IFN-γ) node_activation->node_response

Caption: T-cell activation by MBP (87-99) peptide presentation.

By selecting the appropriate validation method, researchers can effectively characterize the T-cell response to MBP (87-99) and its analogs, paving the way for a deeper understanding of MS pathogenesis and the development of targeted immunotherapies.

References

T-Cell Cross-Reactivity with Myelin Basic Protein (87-99): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation by Myelin Basic Protein (MBP) peptide 87-99 is critical for advancing therapies for autoimmune diseases like Multiple Sclerosis (MS). This guide provides a comprehensive comparison of T-cell responses to MBP(87-99) and its cross-reactive analogues, supported by experimental data and detailed protocols.

Myelin Basic Protein (MBP) is a key autoantigen implicated in the pathogenesis of MS. The peptide fragment spanning amino acids 87-99 (MBP(87-99)) is an immunodominant epitope in some animal models of Experimental Autoimmune Encephalomyelitis (EAE), a common model for MS.[1][2] T-cells that recognize this self-peptide can become activated and contribute to the inflammatory cascade that leads to demyelination in the central nervous system. A crucial aspect of this process is the concept of cross-reactivity, where T-cells specific for MBP(87-99) can also be activated by other, structurally similar peptides from foreign pathogens or even other self-antigens. This phenomenon, known as molecular mimicry, is a leading hypothesis for the initiation of autoimmune diseases.[3][4]

This guide explores the cross-reactivity of T-cells activated by MBP(87-99), comparing their responses to the native peptide, altered peptide ligands (APLs), and microbial peptides.

Comparative Analysis of T-Cell Responses

The following tables summarize quantitative data from various studies, comparing T-cell proliferation and cytokine secretion in response to MBP(87-99) and its analogues.

Table 1: T-Cell Proliferation in Response to MBP(87-99) and Altered Peptide Ligands (APLs)

PeptideModificationAnimal Model/Cell LineProliferation Index (vs. Control)Reference
MBP(87-99)Native PeptideSJL/J miceHigh[5]
[A⁹¹]MBP(87-99)Single Alanine SubstitutionLewis ratsReduced[5]
[A⁹⁶]MBP(87-99)Single Alanine SubstitutionLewis ratsReduced[5]
[R⁹¹, A⁹⁶]MBP(87-99)Double MutantSJL/J miceReduced[5]
cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP(87-99)Cyclic Double MutantLewis ratsInhibitory[6][7]

Table 2: Cytokine Secretion Profile of T-Cells Stimulated with MBP(87-99) and Cross-Reactive Peptides

Stimulating PeptideT-Cell OriginKey Cytokine ChangesImplicationReference
MBP(87-99)SJL/J miceHigh IFN-γ, Low IL-4Pro-inflammatory (Th1) response[5]
[R⁹¹, A⁹⁶]MBP(87-99)SJL/J miceDecreased IFN-γ, Increased IL-4Shift to anti-inflammatory (Th2) response[5]
Human Papillomavirus (HPV) L2 peptideMBP(87-99)-specific T-cell clone (human)IFN-γ productionMolecular mimicry leading to autoimmunity[8]
Epstein-Barr Virus (EBV) BSLF1 peptideMBP(87-99)-specific T-cell clone (human)IFN-γ productionMolecular mimicry leading to autoimmunity[8][9]
[Cit⁹¹,A⁹⁶,Cit⁹⁷]MBP(87-99)SJL/J miceStrong IFN-γ secretionIncreased pro-inflammatory potential[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of MBP(87-99) T-cell cross-reactivity.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen.

Materials:

  • 96-well U-bottom plates

  • Complete medium (e.g., IMDM with 5% human serum)

  • Antigen-presenting cells (APCs), such as irradiated peripheral blood mononuclear cells (PBMCs)

  • T-cells (e.g., a T-cell line specific for MBP(83-99))

  • Peptides of interest (MBP(87-99), APLs, etc.)

  • [³H]thymidine

  • Cell harvester and scintillation counter

Protocol:

  • Prepare a suspension of T-cells at a concentration of 1x10⁵ cells/ml in complete medium.

  • In a 96-well plate, add 5x10⁴ irradiated APCs to each well.

  • Add the peptides of interest at varying concentrations to the wells.

  • Add 100 µl of the T-cell suspension to each well.

  • Incubate the plate at 37°C for 72 hours.

  • During the last 8 hours of incubation, add 1 µCi of [³H]thymidine to each well.

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the stimulation index (SI) as the ratio of counts per minute (cpm) in the presence of the peptide to the cpm in the absence of the peptide.[11]

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting cells at the single-cell level.[5]

Materials:

  • ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ or anti-IL-4)

  • T-cells

  • APCs

  • Peptides of interest

  • Biotinylated anti-cytokine detection antibody

  • Streptavidin-alkaline phosphatase conjugate

  • Substrate for color development

  • ELISpot reader

Protocol:

  • Activate the ELISpot plate according to the manufacturer's instructions.

  • Add T-cells and APCs to the wells in the presence or absence of the stimulating peptide.

  • Incubate the plate at 37°C for the appropriate time to allow for cytokine secretion.

  • Wash the plate to remove cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add the streptavidin-alkaline phosphatase conjugate.

  • Wash the plate and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.

  • Count the spots using an ELISpot reader.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for MS.[2]

Materials:

  • Susceptible animal strain (e.g., SJL/J mice or Lewis rats)

  • MBP(87-99) peptide or other encephalitogenic peptides

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (optional, for some mouse strains)

  • Syringes and needles

Protocol:

  • Prepare an emulsion of the peptide in CFA.

  • Immunize the animals subcutaneously or intradermally with the peptide/CFA emulsion.

  • For some mouse models, administer pertussis toxin intraperitoneally on the day of immunization and two days later.

  • Monitor the animals daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis.

  • Score the clinical signs using a standardized scale (e.g., 0-5).

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of complex biological processes and experimental designs.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR Peptide Presentation Peptide MBP(87-99) Peptide Peptide->MHC Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction Signal 1 CD4 CD4 CD4->MHC Activation T-Cell Activation (Proliferation, Cytokine Release) Signal_Transduction->Activation

Caption: T-Cell activation by MBP(87-99) presented on MHC Class II.

Experimental_Workflow cluster_Peptides Stimulating Peptides cluster_Assays Functional Assays Immunization Immunize Animal (e.g., SJL/J mouse) with MBP(87-99)/CFA Isolate_TCells Isolate Splenocytes/ Lymph Node Cells Immunization->Isolate_TCells TCell_Culture In vitro Culture of T-Cells with Peptides Isolate_TCells->TCell_Culture Assays Perform Assays TCell_Culture->Assays MBP_native MBP(87-99) (Native) MBP_native->TCell_Culture APL Altered Peptide Ligand (e.g., [R⁹¹, A⁹⁶]MBP(87-99)) APL->TCell_Culture Microbial Microbial Peptide (e.g., HPV peptide) Microbial->TCell_Culture Proliferation Proliferation Assay ([³H]thymidine uptake) Assays->Proliferation Cytokine Cytokine Assay (ELISpot/ELISA) Assays->Cytokine

Caption: Workflow for studying T-cell cross-reactivity.

Molecular_Mimicry Infection Infection with Pathogen (e.g., Human Papillomavirus) Pathogen_Peptide Pathogen Peptide (structurally similar to MBP(87-99)) Infection->Pathogen_Peptide TCell_Activation Activation of Pathogen-Specific T-Cells Pathogen_Peptide->TCell_Activation Cross_Reactivity Cross-Reactivity with Self-Antigen TCell_Activation->Cross_Reactivity Autoimmunity Autoimmune Response: Attack on Myelin Sheath Cross_Reactivity->Autoimmunity MBP_Peptide Myelin Basic Protein (87-99) MBP_Peptide->Cross_Reactivity

Caption: The logical progression of molecular mimicry leading to autoimmunity.

References

A Comparative Analysis of Myelin Basic Protein (87-99) Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the immunodominant epitope of Myelin Basic Protein, residues 87-99, across various species. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroimmunology, autoimmune diseases, and multiple sclerosis. This document summarizes key experimental data, details relevant protocols, and visualizes critical pathways to facilitate a deeper understanding of this widely studied peptide.

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve axons. The peptide fragment spanning amino acids 87-99 is a potent encephalitogenic epitope, capable of inducing an autoimmune response that mimics multiple sclerosis in susceptible animal models. This makes it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics.

Species-Specific Sequence Comparison of Native MBP (87-99)

The amino acid sequence of the Myelin Basic Protein (87-99) epitope is highly conserved across several mammalian species commonly used in research. This conservation is a key factor in the broad utility of this peptide in various experimental models.

SpeciesUniProt AccessionMBP (87-99) Amino Acid Sequence
HumanP02686V H F F K N I V T P R T P
BovineP02687V H F F K N I V T P R T P
MouseP02686V H F F K N I V T P R T P
RatP04370V H F F K N I V T P R T P

Immunological Profile and Encephalitogenic Activity

Immunization with MBP (87-99) in susceptible animal strains reliably induces Experimental Autoimmune Encephalomyelitis (EAE), an animal model that recapitulates many of the pathological hallmarks of multiple sclerosis. The immune response is primarily T-cell mediated, with a dominant pro-inflammatory Th1 phenotype.

ParameterObservation in EAE Models (SJL/J mice, Lewis rats)
Primary Responding Cells CD4+ T helper cells
Dominant T helper Subset Th1
Key Pro-inflammatory Cytokines Interferon-gamma (IFN-γ), Interleukin-17 (IL-17)
Clinical Manifestation Ascending paralysis, inflammatory demyelination of the CNS

The Role of Altered Peptide Ligands (APLs) in Modulating Immune Responses

Subtle modifications to the MBP (87-99) sequence can dramatically alter the resulting immune response. These "Altered Peptide Ligands" (APLs) have been instrumental in dissecting the molecular interactions required for T-cell activation and have shown therapeutic potential by shifting the immune response from a pro-inflammatory to a more tolerogenic or anti-inflammatory state.

PeptideSequenceKey Amino Acid SubstitutionsObserved Immunological Effect
Native MBP (87-99) V H F F K N I V T P R T PNoneInduces a strong Th1 response (high IFN-γ) and EAE.[1]
[R⁹¹, A⁹⁶]MBP (87-99) V H F F R N I V T A R T PK⁹¹→R, P⁹⁶→AReduces IFN-γ production and can inhibit EAE induced by the native peptide. Promotes a shift towards a Th2 response.[1]
[A⁹¹, A⁹⁶]MBP (87-99) V H F F A N I V T A R T PK⁹¹→A, P⁹⁶→AAbrogates IFN-γ secretion and elicits high levels of IL-4, strongly polarizing the response towards Th2.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving MBP (87-99). Below are standard protocols for EAE induction and the assessment of T-cell responses.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
  • Peptide Preparation: Dissolve synthetic MBP (87-99) peptide (purity >95%) in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

  • Emulsification: Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL). Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization: Subcutaneously inject 100 µL of the emulsion (containing 100 µg of peptide) into the flank of susceptible mice (e.g., SJL/J).

  • Pertussis Toxin Administration (for mouse models): On the day of immunization and 48 hours later, administer 200 ng of pertussis toxin intravenously or intraperitoneally to facilitate the entry of pathogenic T-cells into the central nervous system.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE, typically starting around day 7 post-immunization. Score the disease severity on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Protocol 2: T-cell Proliferation Assay (ELISpot)
  • Cell Isolation: Ten days post-immunization, harvest spleens and draining lymph nodes from immunized and control animals. Prepare single-cell suspensions.

  • ELISpot Plate Preparation: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-IL-4).

  • Cell Plating and Stimulation: Plate the isolated splenocytes or lymph node cells in the coated wells. Stimulate the cells with varying concentrations of MBP (87-99) peptide. Include positive (e.g., mitogen) and negative (medium only) controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.

  • Detection: Wash the plates and add a biotinylated detection antibody specific for the cytokine. Following another incubation and washing step, add a streptavidin-enzyme conjugate.

  • Development: Add a substrate that will be converted by the enzyme into a colored spot.

  • Analysis: Count the number of spots in each well, where each spot represents a single cytokine-secreting cell.

Visualizing Key Processes

To further elucidate the experimental and biological pathways involving MBP (87-99), the following diagrams have been generated.

EAE_Induction_Workflow cluster_preparation Preparation cluster_animal_model Animal Model cluster_outcome Outcome Peptide MBP (87-99) Peptide Emulsion Peptide/CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Mouse Susceptible Mouse (e.g., SJL/J) Emulsion->Mouse Subcutaneous Immunization EAE EAE Development (Clinical Scoring) Mouse->EAE Immune_Response Immunological Analysis (T-cell proliferation, Cytokine profiling) Mouse->Immune_Response PTX Pertussis Toxin PTX->Mouse IV or IP Injection

Fig 1. Experimental workflow for the induction of EAE using MBP (87-99).

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_CNS Central Nervous System (CNS) APC APC MHCII MHC Class II MBP_MHC MBP/MHC-II Complex MHCII->MBP_MHC MBP MBP (87-99) MBP->APC Uptake & Processing TCR T-Cell Receptor (TCR) MBP_MHC->TCR Antigen Presentation TCell Naive T Cell Th1 Th1 Effector Cell TCell->Th1 Activation & Differentiation Cytokines IFN-γ, IL-17 Th1->Cytokines Secretion Inflammation Neuroinflammation & Demyelination Cytokines->Inflammation Mediation

References

A Researcher's Guide to the Myelin Basic Protein (87-99) EAE Model for Multiple Sclerosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of preclinical models for Multiple Sclerosis (MS), the choice of an appropriate animal model is paramount. This guide provides a comprehensive comparison of the widely used Experimental Autoimmune Encephalomyelitis (EAE) model induced by the Myelin Basic Protein (87-99) peptide, validating its use and contrasting it with other common EAE models.

The MBP(87-99) peptide is an immunodominant epitope of myelin basic protein, a key component of the myelin sheath that insulates nerve axons. In susceptible animal strains, immunization with this peptide triggers a T-cell mediated autoimmune response that mimics several key features of MS, including inflammation, demyelination, and neurological deficits.[1] This makes the MBP(87-99) EAE model a valuable tool for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutics.[1]

Comparative Analysis of EAE Models

The MBP(87-99) model is one of several EAE models available, each with distinct characteristics. The choice of model often depends on the specific research question, such as studying a particular disease course (e.g., relapsing-remitting vs. chronic) or a specific immune mechanism. Below is a comparison of the MBP(87-99) model with two other widely used EAE models induced by Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Proteolipid Protein (PLP) 139-151 peptide.

FeatureMBP(87-99) Induced EAEMOG(35-55) Induced EAEPLP(139-151) Induced EAE
Typical Animal Strain Lewis Rats, C57BL/6 & SJL/J MiceC57BL/6 MiceSJL/J Mice
Disease Course Acute, monophasic (especially in Lewis rats)[2]; can be chronic in some mouse strains.Chronic, non-relapsing ascending paralysis.Relapsing-remitting.[2]
Primary Immune Driver CD4+ T-cell mediated.[1]Primarily CD4+ T-cell mediated, with a significant B-cell and antibody component.Primarily CD4+ T-cell mediated.
Key Pathological Features Predominantly CNS inflammation with variable and often mild demyelination.[2]Robust inflammation, demyelination, and axonal damage in the spinal cord.Inflammation and demyelination, with epitope spreading observed in relapses.[2]
Typical Onset (days p.i.) ~10-14~9-14~10-15
Mean Peak Score (0-5 scale) 2.5 - 3.53.0 - 4.02.5 - 3.5
Advantages Well-characterized T-cell epitope; good for studying acute CNS inflammation and T-cell activation.Highly reproducible chronic model; good for testing therapies aimed at chronic inflammation and demyelination.Models the relapsing-remitting course of MS, which is the most common form in humans.
Limitations Often lacks significant demyelination, limiting its utility for studying remyelination. The disease is often self-limiting.[2]Does not typically exhibit the relapsing-remitting pattern of MS.Disease course can be more variable between individual animals.

Experimental Validation Protocols

Accurate and reproducible data from the MBP(87-99) EAE model relies on standardized experimental protocols. Below are detailed methodologies for disease induction, clinical assessment, and histopathological analysis.

Protocol 1: Induction of EAE with MBP(87-99) in C57BL/6 Mice
  • Antigen Emulsion Preparation:

    • Dissolve MBP(87-99) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

    • Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.

    • Create a 1:1 emulsion of the MBP(87-99) solution and CFA by vigorously mixing until a thick, stable emulsion is formed. A common method is to use two syringes connected by a Luer lock.

  • Immunization (Day 0):

    • Anesthetize 8-10 week old female C57BL/6 mice.

    • Administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the flank (100 µL per site). This delivers a dose of 200 µg of MBP(87-99).

    • Administer 200 ng of Pertussis Toxin (PTX) in 200 µL of PBS via intraperitoneal (i.p.) injection.

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 200 µL of PBS i.p.

Protocol 2: Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions. A standard 0-5 scoring scale is used:

  • 0.0: No clinical signs of EAE.

  • 0.5: Distal limp tail.

  • 1.0: Complete limp tail.

  • 1.5: Limp tail and hindlimb weakness (unsteady gait).

  • 2.0: Unilateral partial hindlimb paralysis.

  • 2.5: Bilateral partial hindlimb paralysis.

  • 3.0: Complete bilateral hindlimb paralysis.

  • 3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness.

  • 4.0: Complete hindlimb and partial forelimb paralysis.

  • 4.5: Complete hindlimb and complete forelimb paralysis.

  • 5.0: Moribund state or death.

Protocol 3: Histopathological Analysis of Spinal Cord

Histopathological analysis is performed at the end of the experiment to quantify inflammation and demyelination in the central nervous system.

  • Tissue Collection and Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Process the tissue for paraffin embedding.

    • Cut 5 µm thick sections of the spinal cord.

  • Luxol Fast Blue (LFB) and Hematoxylin & Eosin (H&E) Staining:

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • LFB Staining (for Myelin):

      • Incubate slides in Luxol Fast Blue solution at 60°C overnight.

      • Rinse with 95% ethanol and then distilled water.

      • Differentiate in 0.05% lithium carbonate solution for 30 seconds.

      • Further differentiate in 70% ethanol for 30 seconds, followed by a distilled water rinse.

    • H&E Staining (for Inflammation):

      • Stain with Hematoxylin for 3-5 minutes.

      • Rinse in water.

      • Differentiate with 1% acid alcohol.

      • Rinse and then "blue" the sections in a lithium carbonate solution.

      • Counterstain with Eosin for 1-2 minutes.

    • Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene before coverslipping.

  • Histopathological Scoring:

    • Inflammation (H&E): Score the degree of inflammatory cell infiltration in the spinal cord white matter on a scale of 0-4 (0 = no infiltration; 1 = a few scattered cells; 2 = perivascular cuffs; 3 = multiple perivascular cuffs and parenchymal infiltration; 4 = extensive parenchymal infiltration).

    • Demyelination (LFB): Score the extent of demyelination in the spinal cord white matter on a scale of 0-3 (0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = severe/widespread demyelination).

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms and workflows involved in MBP(87-99) EAE studies, the following diagrams are provided.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0 & 2) cluster_monitoring Monitoring & Analysis peptide MBP(87-99) Peptide emulsion Antigen Emulsion peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion immunization Subcutaneous Immunization emulsion->immunization animal C57BL/6 Mouse animal->immunization ptx1 Pertussis Toxin (Day 0) animal->ptx1 ptx2 Pertussis Toxin (Day 2) animal->ptx2 scoring Daily Clinical Scoring & Weight Measurement immunization->scoring ptx2->scoring histology Histopathology (Endpoint) scoring->histology data Data Analysis histology->data

EAE Induction and Monitoring Workflow.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive CD4+ T-Cell cluster_outcome Pathogenic Outcome mhc MHC-II + MBP(87-99) peptide tcr T-Cell Receptor (TCR) mhc->tcr Signal 1 b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2 (Co-stimulation) lck Lck tcr->lck cd4 CD4 cd4->mhc zap70 ZAP-70 lck->zap70 plc PLCγ1 zap70->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) nfkb->cytokines nfat->cytokines ap1->cytokines infiltration CNS Infiltration cytokines->infiltration demyelination Demyelination infiltration->demyelination

T-Cell Activation Pathway in EAE.

References

A Comparative Guide to Adjuvants for Myelin Basic Protein (87-99) Immunization in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different adjuvants used for immunization with the encephalitogenic peptide Myelin Basic Protein (87-99) [MBP(87-99)] in the context of inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis (MS). The choice of adjuvant is critical as it profoundly influences the nature and magnitude of the immune response, thereby affecting disease induction and severity. This document summarizes key performance indicators, provides detailed experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the most appropriate adjuvant for your research needs.

Performance Comparison of Adjuvants

The selection of an adjuvant dictates the polarization of the T helper (Th) cell response, which is a crucial determinant of EAE pathogenesis. A pro-inflammatory Th1 and Th17 dominant response is associated with severe disease, while a Th2-skewed response is often linked to protection or amelioration of EAE. Here, we compare the effects of Complete Freund's Adjuvant (CFA), a standard for EAE induction, with Mannan-conjugated MBP(87-99), an alternative approach aimed at modulating the immune response.

Table 1: Comparison of Immunological Outcomes with Different Adjuvants for MBP(87-99) and its Analogs

Adjuvant/FormulationAntigenT-Cell Response (Cytokine Production)Antibody Response (Total IgG)EAE Induction/Severity
Complete Freund's Adjuvant (CFA) Native MBP(87-99)High IFN-γ (Th1 response), No IL-4 (Th2 response)[1]Low levels[1]Standard method for inducing EAE.[2][3]
[A⁹¹, A⁹⁶]MBP(87-99) (APL)High IFN-γ and High IL-4 (Mixed Th1/Th2)[1]No IgG generated[1]APLs can ameliorate EAE.[4]
Mannan Conjugate Native MBP(87-99)High IFN-γ (Th1 response)[1]High levels[1]Not typically used for induction, may modulate response.
[A⁹¹, A⁹⁶]MBP(87-99) (APL)No IFN-γ , High IL-4 (Strong Th2 skewing)[1][5]High levels[1]Aims to divert the immune response from pathogenic Th1.[5]

APL: Altered Peptide Ligand. Data synthesized from a study by Apostolopoulos et al. (2009) in SJL/J mice.[1][5]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental for reproducible EAE studies. Below are methodologies for key experiments cited in this guide.

EAE Induction with MBP(87-99) in Complete Freund's Adjuvant (CFA)

This protocol is a standard method for inducing active EAE in susceptible mouse strains like SJL/J or Lewis rats.

  • Antigen Emulsion Preparation:

    • Dissolve MBP(87-99) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 1-2 mg/mL.

    • Prepare CFA containing Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/mL.

    • Create a water-in-oil emulsion by mixing the MBP(87-99) solution and CFA in a 1:1 ratio. Emulsify by sonication or by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization:

    • Administer 0.1 mL of the emulsion subcutaneously, typically distributed over two sites on the flank or at the base of the tail. The final dose of MBP(87-99) is usually 50-100 µg per mouse.

  • Pertussis Toxin Administration (Optional but recommended for some strains):

    • For certain mouse strains like C57BL/6, an intraperitoneal injection of pertussis toxin (200-500 ng) in PBS is given on the day of immunization and again two days later to enhance disease induction by increasing the permeability of the blood-brain barrier.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE, typically starting 7-10 days post-immunization. A standard scoring scale is as follows:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Profiling

This assay is used to quantify the frequency of cytokine-secreting T-cells.

  • Cell Preparation:

    • Isolate splenocytes or lymph node cells from immunized mice 8-10 days post-immunization.

    • Prepare a single-cell suspension and count the cells.

  • Assay Procedure:

    • Coat a 96-well ELISpot plate with anti-IFN-γ or anti-IL-4 capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add 2.5 x 10⁵ to 5 x 10⁵ cells per well.

    • Stimulate the cells with MBP(87-99) peptide (10-20 µg/mL) for 24-48 hours at 37°C in a CO₂ incubator.

    • Wash the plate and add a biotinylated anti-IFN-γ or anti-IL-4 detection antibody.

    • After incubation and washing, add streptavidin-alkaline phosphatase.

    • Add the substrate and allow spots to develop. Each spot represents a single cytokine-secreting cell.

    • Count the spots using an ELISpot reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This assay measures the levels of MBP(87-99)-specific antibodies in the serum.

  • Plate Coating:

    • Coat a 96-well ELISA plate with MBP(87-99) peptide (1-5 µg/mL) in a coating buffer overnight at 4°C.

  • Assay Procedure:

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA).

    • Add serially diluted serum samples from immunized mice and incubate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG).

    • After incubation and washing, add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.

    • The antibody titer is determined as the highest dilution that gives a positive signal above the background.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for EAE induction and the signaling pathways activated by different adjuvant types, leading to distinct T-cell responses.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome Assessment peptide MBP(87-99) Peptide in PBS emulsion Antigen-Adjuvant Emulsion peptide->emulsion adjuvant Adjuvant (e.g., CFA) adjuvant->emulsion immunization Subcutaneous Injection emulsion->immunization mouse Susceptible Mouse (e.g., SJL/J) monitoring Daily Clinical Scoring mouse->monitoring analysis Immunological Analysis (ELISpot, ELISA) mouse->analysis immunization->mouse ptx Pertussis Toxin (i.p. injection) ptx->mouse

Figure 1. Experimental workflow for the induction of EAE using MBP(87-99).

Adjuvant_Signaling_Pathway cluster_cfa CFA (Th1/Th17 Polarization) cluster_mannan Mannan Conjugate (Th2 Polarization) CFA CFA + MBP(87-99) APC_CFA Antigen Presenting Cell (APC) CFA->APC_CFA uptake PRR Pattern Recognition Receptors (TLRs, NODs) APC_CFA->PRR activates MHCII_CFA MHC-II + Peptide APC_CFA->MHCII_CFA presents Cytokines_CFA IL-12, IL-6, IL-23 PRR->Cytokines_CFA induces Th0_CFA Naive T-cell MHCII_CFA->Th0_CFA activates Th1 Th1 Cell Th0_CFA->Th1 Th17 Th17 Cell Th0_CFA->Th17 IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 Cytokines_CFA->Th0_CFA differentiates EAE_CFA EAE Pathogenesis IFNg->EAE_CFA IL17->EAE_CFA Mannan Mannan-APL Conjugate APC_Mannan Antigen Presenting Cell (APC) Mannan->APC_Mannan uptake via MannoseR Mannose Receptor Mannan->MannoseR binds MHCII_Mannan MHC-II + Peptide APC_Mannan->MHCII_Mannan presents Th0_Mannan Naive T-cell MHCII_Mannan->Th0_Mannan activates Th2 Th2 Cell Th0_Mannan->Th2 Cytokines_Mannan IL-4 Th2->Cytokines_Mannan EAE_Mannan Amelioration of EAE Cytokines_Mannan->EAE_Mannan

Figure 2. Signaling pathways leading to T-cell polarization by different adjuvants.

Concluding Remarks

The choice of adjuvant for MBP(87-99) immunization is a critical step in designing EAE studies. Complete Freund's Adjuvant remains the gold standard for inducing a robust Th1/Th17-mediated pathogenic response, essential for modeling the inflammatory aspects of MS. However, for studies focused on immunomodulation and therapeutic development, alternative adjuvants or delivery systems like mannan conjugation offer a promising approach to shift the immune response towards a protective Th2 phenotype. While direct comparative data for all potential adjuvants is not always available, the principles outlined in this guide can help researchers make informed decisions based on their specific experimental goals. Future research would benefit from head-to-head comparisons of a wider range of adjuvants, including oil-in-water emulsions like Montanide, for MBP(87-99) immunization to further refine EAE models.

References

A Comparative Guide to Validating the Purity of Synthetic Myelin Basic Protein (87-99) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides.[5][6][7] This technique separates the target peptide from various synthesis-related impurities, such as truncated and deletion sequences, based on hydrophobicity.[4][5][7] This guide outlines a standard protocol for HPLC analysis and presents a comparative analysis of synthetic MBP (87-99) from different sources.

Comparative Purity Analysis

To illustrate the importance of purity validation, we present a comparative analysis of a commercially available synthetic MBP (87-99) peptide (Product X) against two other hypothetical competitor products (Competitor A and Competitor B). The purity of each peptide was determined by RP-HPLC under identical experimental conditions.

Table 1: Comparative Purity of Synthetic MBP (87-99) Peptides

ProductPurity by HPLC (%)Major Impurity Peak (%)Retention Time (min)
Product X 98.5 0.8 15.2
Competitor A95.22.515.1
Competitor B92.84.115.3

The data clearly indicates that Product X exhibits the highest purity at 98.5%, with a minimal major impurity peak. In contrast, Competitor A and Competitor B show lower purity levels and higher percentages of impurities. Such impurities could represent truncated or deletion peptide sequences that may interfere with in-vivo and in-vitro assays.

Experimental Protocol: Purity Validation by RP-HPLC

The following protocol outlines a standard method for determining the purity of synthetic MBP (87-99).

1. Sample Preparation:

  • Reconstitute the lyophilized MBP (87-99) peptide in sterile water or a suitable buffer to a final concentration of 1 mg/mL.[3]

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[5]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5][9]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5][9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective for eluting MBP (87-99).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 214-220 nm, which is optimal for detecting the peptide backbone.[5][6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[5]

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the MBP (87-99) peptide by dividing the peak area of the main product by the total area of all peaks, then multiplying by 100.[5]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reconstitution Reconstitute Lyophilized MBP (87-99) Filtration Filter Sample (0.22 µm) Reconstitution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection (214-220 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC Purity Validation of Synthetic MBP (87-99).

MBP_Signaling cluster_activation T-Cell Activation cluster_differentiation Th1 Differentiation & Response MBP MBP (87-99) Peptide APC Antigen Presenting Cell (APC) MBP->APC Uptake & Processing TCell Naive T-Cell APC->TCell Antigen Presentation (MHC-II) Th1 Th1 Effector Cell TCell->Th1 Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Th1->Cytokines Secretion CNS Central Nervous System (CNS) Cytokines->CNS Demyelination Inflammation & Demyelination CNS->Demyelination

Caption: Simplified Signaling Pathway of MBP (87-99) in EAE Induction.

References

Shifting Paradigms in Neuroautoimmunity: A Comparative Analysis of Immune Responses to Linear vs. Cyclized Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of autoimmune neurodegeneration, the subtle yet profound impact of antigen conformation on immunogenicity is a critical consideration. This guide provides a detailed comparison of the immune responses elicited by the linear and cyclized forms of the immunodominant epitope of Myelin Basic Protein (MBP), residues 87-99. The structural alteration from a linear to a cyclic peptide has been shown to significantly modulate T-cell activation, cytokine profiles, and antibody production, with profound implications for the development of tolerogenic or immunogenic therapies for diseases such as Multiple Sclerosis (MS).

This comparative guide synthesizes experimental data from multiple studies to provide a clear overview of the differential immune responses to linear and cyclized MBP(87-99). We present quantitative data in structured tables, detail the experimental protocols utilized in these key studies, and provide a visual representation of the divergent signaling pathways.

Quantitative Comparison of Immune Responses

The immunogenicity of linear versus cyclized MBP(87-99) and its analogues has been assessed through various immunological assays. The data consistently demonstrates that cyclization can significantly alter the nature and magnitude of the immune response.

T-Cell Proliferation

T-cell proliferation assays are fundamental in determining the immunogenic potential of an antigen. Studies have shown that while the native linear MBP(87-99) can induce T-cell proliferation, certain cyclized analogues, particularly those with specific amino acid substitutions, can act as antagonists, inhibiting proliferation. Conversely, other modifications, such as citrullination, in combination with cyclization, can lead to a potent T-cell proliferative response.[1][2]

PeptideAnimal ModelT-Cell Proliferation ResponseReference
Linear MBP(87-99)Lewis RatInduces T-cell proliferation[3]
Cyclo(87-99)MBP(87-99)Lewis RatInduces T-cell proliferation, similar to linear form[3]
Cyclo(87-99)[Arg91, Ala96]MBP(87-99)Lewis RatInhibits proliferation of MBP(87-99)-specific T-cell line[3]
Mannosylated linear [Cit91,A96,Cit97]MBP87-99SJL/J MiceNo significant T-cell response[1]
Mannosylated cyclo(87-99)[Cit91,A96,Cit97]MBP87-99SJL/J MiceStrong T-cell proliferative response[1][2]
Cytokine Secretion Profile

The balance between pro-inflammatory (Th1) and anti-inflammatory (Th2) cytokines is crucial in the pathogenesis of autoimmune diseases. The native linear MBP(87-99) peptide is known to induce a Th1-polarized response, characterized by the secretion of Interferon-gamma (IFN-γ). In contrast, cyclized and otherwise modified MBP(87-99) peptides have been engineered to shift this response towards a more tolerogenic Th2 profile, with increased production of Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[4][5]

PeptideAnimal ModelIFN-γ Secretion (Th1 Response)IL-4 Secretion (Th2 Response)Reference
Linear MBP(87-99)SJL/J MiceHigh levelsLow to negligible levels[4]
Cyclo(87-99)[A91,A96]MBP(87-99)SJL/J MiceReduced compared to linear formModerately increased[4]
Cyclo(87-99)[A91,A96]MBP(87-99) + MannanSJL/J MiceSignificantly reduced (up to 70%)Further increased[4]
Mannosylated cyclo(87-99)[Cit91,A96,Cit97]MBP87-99SJL/J MiceStrong secretionNot specified[1][2]
Antibody Response

The production of antibodies against myelin antigens is another hallmark of neuroautoimmunity. Studies investigating the antibody response to linear and cyclized MBP(87-99) peptides have revealed that cyclization and conjugation to carriers can influence the levels and cross-reactivity of the antibodies produced.

PeptideAdjuvant/CarrierTotal IgG Antibody LevelsCross-reactivity with Native MBP(87-99)Reference
Linear MBP(87-99)CFALowYes[4]
Cyclo(87-99)[A91,A96]MBP(87-99)CFANo IgG antibodies generatedNo[4]
Linear MBP(87-99) + MannanMannanHigher than with CFAYes[4]
Cyclo(87-99)[A91,A96]MBP(87-99) + MannanMannanHigher than with CFANo[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of immune responses to linear and cyclized MBP(87-99).

T-Cell Proliferation Assay

Objective: To measure the proliferation of T-lymphocytes in response to stimulation with linear or cyclized MBP peptides.

Methodology:

  • Cell Isolation: Spleen cells are isolated from immunized mice (e.g., SJL/J) or peripheral blood mononuclear cells (PBMCs) are obtained from human subjects.[1]

  • Cell Culture: Cells are washed and resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).

  • Antigen Stimulation: Cells are plated in 96-well round-bottom plates at a density of 5 x 10^5 cells/well. Peptides (linear or cyclized MBP(87-99)) are added at various concentrations (e.g., 1-100 µg/mL). A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or as a stimulation index (SI = mean CPM of stimulated wells / mean CPM of unstimulated wells).

    • CFSE Staining: Alternatively, cells can be labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells, analyzed by flow cytometry.

Cytokine ELISpot Assay

Objective: To quantify the number of cytokine-secreting cells (e.g., IFN-γ, IL-4, IL-10) at the single-cell level.

Methodology:

  • Plate Coating: 96-well ELISpot plates with a PVDF membrane are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking solution (e.g., PBS containing 5% BSA) for 2 hours at room temperature to prevent non-specific binding.

  • Cell Plating and Stimulation: Spleen cells from immunized mice are added to the wells (e.g., 0.5 x 10^6 cells/well) along with the linear or cyclized MBP peptides at optimal concentrations.

  • Incubation: The plates are incubated for 24-48 hours at 37°C with 5% CO2.

  • Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for the cytokine is added to the wells and incubated for 2 hours at room temperature.

  • Enzyme Conjugation: Following another wash, a streptavidin-alkaline phosphatase conjugate is added and incubated for 1 hour.

  • Spot Development: The plates are washed again, and a substrate solution (e.g., BCIP/NBT) is added, leading to the formation of colored spots at the sites of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.[4]

Antibody ELISA

Objective: To measure the levels of specific IgG antibodies against linear or cyclized MBP peptides in the serum of immunized animals.

Methodology:

  • Plate Coating: 96-well ELISA plates are coated with the respective MBP peptide (linear or cyclized) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples from immunized and control animals are serially diluted and added to the wells. The plates are incubated for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added to each well and incubated for 1 hour.

  • Substrate Reaction: The plates are washed again, and a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added. The reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an OD value significantly above the background.[4]

Signaling Pathways and Experimental Workflows

The conformation of the MBP(87-99) peptide plays a pivotal role in its interaction with the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and the subsequent engagement with the T-cell receptor (TCR). These initial molecular interactions dictate the downstream signaling cascade and the ultimate polarization of the T-cell response.

Caption: Differential processing and presentation of linear vs. cyclized MBP(87-99) leading to distinct T-cell polarization.

The diagram above illustrates the proposed differential pathways. Linear MBP(87-99) is readily processed and presented by MHC class II molecules, leading to a strong interaction with the TCR and subsequent activation of a pro-inflammatory Th1 response, characterized by the production of IFN-γ. In contrast, the constrained conformation of cyclized MBP(87-99) may result in altered processing and loading onto MHC-II molecules. This can lead to a modified interaction with the TCR, potentially favoring the differentiation of T-helper cells into an anti-inflammatory Th2 phenotype, which secretes cytokines such as IL-4 and IL-10.

References

Validating T-Cell Epitope Mapping for Myelin Basic Protein (87-99): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of T-cell epitopes are critical for understanding autoimmune diseases like multiple sclerosis (MS) and for the development of targeted immunotherapies. Myelin Basic Protein (MBP), particularly the immunodominant epitope spanning amino acids 87-99, is a key target of autoreactive T-cells in MS. This guide provides a comparative overview of common experimental methods used to validate T-cell responses to the MBP(87-99) epitope, supported by experimental data and detailed protocols.

Comparative Analysis of Validation Techniques

The validation of T-cell epitopes relies on a variety of techniques that measure different aspects of the T-cell response, from the initial binding of the peptide to the Major Histocompatibility Complex (MHC) to the functional consequences of T-cell activation. The three most prominent methods are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC-peptide binding assays. Each of these approaches offers unique advantages and limitations.

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level.[1][2][3] It is particularly well-suited for detecting rare antigen-specific T-cells directly ex vivo.[1][4] In contrast, ICS provides multiparametric data on individual cells, allowing for the simultaneous analysis of cell surface markers and intracellular cytokine production, which helps in phenotyping the responding T-cells (e.g., CD4+ or CD8+).[5][6] MHC-peptide binding assays directly measure the physical interaction between the peptide epitope and the MHC molecule, which is a prerequisite for T-cell recognition.[7] The affinity of this binding can correlate with the peptide's encephalitogenicity.[7]

Below is a summary of quantitative data from studies validating the MBP(87-99) epitope and its analogues using these techniques.

Technique Peptide MHC Allele Measurement Result Reference
MHC-Peptide Binding AssayMBP(87-99)RT1.DlIC50 (nM)10-100[7]
MHC-Peptide Binding AssayMBP(87-99)RT1.BaIC50 (nM)10-100[7]
MHC-Peptide Binding AssayMBP(87-99)RT1.Bu/RT1.DuIC50 (µM)>100[7]
ELISpotMBP(87-99)N/AIFN-γ Spot Forming Cells / 106 cellsHigh[8]
ELISpot[R91, A96]MBP(87-99)N/AIFN-γ Spot Forming Cells / 106 cellsDecreased by 30% vs native[8]
ELISpot[R91, A96]MBP(87-99)-mannanN/AIFN-γ Spot Forming Cells / 106 cellsDecreased by 70% vs native[8]
ELISpot[A91, A96]MBP(87-99)-mannanN/AIFN-γ Spot Forming Cells / 106 cellsNo induction[9]
ELISpotNative MBP(87-99)N/AIL-4 Spot Forming Cells / 106 cellsLow/None[8]
ELISpot[R91, A96]MBP(87-99)N/AIL-4 Spot Forming Cells / 106 cellsHigh[8]
Intracellular Cytokine StainingMBP(83-99) specific T-cell clonesN/A% of IFN-γ+ cellsHigh in FOXP3low cells[5]
Intracellular Cytokine StainingMBP(83-99) specific T-cell clonesN/A% of IL-17+ cellsHigh in FOXP3low cells[5]
Proliferation Assaycyclo(87-99)[Arg91,Ala96]MBP(87-99)N/AT-cell proliferationSuppressed[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of typical experimental protocols for the key validation techniques.

ELISpot Assay

The ELISpot assay is used to quantify the number of cells secreting a specific cytokine in response to an antigen.

  • Plate Coating : 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.

  • Cell Plating : Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated at a density of 2-4 x 105 cells per well.

  • Stimulation : Cells are stimulated with the MBP(87-99) peptide (typically 10 µg/ml) for 18-24 hours at 37°C. A positive control (e.g., PHA) and a negative control (medium alone) are included.

  • Detection : After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

  • Visualization : Streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT) are added to develop colored spots, where each spot represents a cytokine-secreting cell.

  • Analysis : The spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the characterization of cytokine-producing cells.

  • Cell Stimulation : PBMCs (4 x 105 cells/well) are stimulated with MBP(87-99) peptide (10 µg/ml) for 24 hours at 37°C.[11] A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-6 hours of incubation to trap cytokines intracellularly.[5][6]

  • Surface Staining : Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization : Cells are fixed and permeabilized using commercially available reagents to allow antibodies to access intracellular antigens.

  • Intracellular Staining : Cells are then stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17) for 30 minutes at room temperature in a saponin-based buffer.

  • Data Acquisition : Stained cells are analyzed on a flow cytometer.

  • Data Analysis : The data is analyzed using specialized software to identify and quantify the percentage of cytokine-producing cells within specific T-cell subsets.

MHC-Peptide Binding Assay

These assays measure the binding affinity of a peptide to purified MHC class II molecules.

  • MHC Purification : Soluble MHC class II molecules are purified from cell lines expressing the desired allele.

  • Competitive Binding : A known biotinylated tracer peptide with high affinity for the MHC molecule is incubated with a constant concentration of the purified MHC protein and varying concentrations of the unlabeled competitor peptide (MBP(87-99)).

  • Capture and Detection : The MHC-peptide complexes are captured on an ELISA plate coated with an anti-MHC antibody. The amount of bound biotinylated tracer peptide is quantified using streptavidin-alkaline phosphatase and a colorimetric substrate.

  • Data Analysis : The concentration of the competitor peptide that inhibits 50% of the tracer peptide binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and interactions involved in T-cell epitope validation, the following diagrams illustrate a typical experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Validation Assays cluster_stimulation Stimulation cluster_analysis Data Analysis PBMC Isolate PBMCs from blood TCells Isolate T-Cells (optional) PBMC->TCells Stimulation Stimulate with MBP(87-99) TCells->Stimulation ELISpot ELISpot ELISpot_Analysis Count Spot Forming Cells ELISpot->ELISpot_Analysis ICS Intracellular Cytokine Staining ICS_Analysis Flow Cytometry Analysis ICS->ICS_Analysis BindingAssay MHC-Peptide Binding Assay Binding_Analysis Calculate IC50 BindingAssay->Binding_Analysis Stimulation->ELISpot Stimulation->ICS

A generalized workflow for the validation of T-cell responses to MBP(87-99).

t_cell_activation_pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus cluster_response Cellular Response APC Antigen Presenting Cell (APC) TCell T-Cell MHC MHC class II TCR TCR MHC->TCR Peptide Presentation MBP MBP(87-99) Signaling Intracellular Signaling Cascade (e.g., Lck, ZAP70, PLCγ) TCR->Signaling CD4 CD4 CD4->MHC Transcription Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling->Transcription Gene Gene Transcription Transcription->Gene Cytokines Cytokine Production (IFN-γ, IL-4, IL-17) Gene->Cytokines Proliferation Cell Proliferation Gene->Proliferation

Simplified signaling pathway of T-cell activation by MBP(87-99).

Conclusion

The validation of T-cell epitopes, such as MBP(87-99), is a multifaceted process that requires the use of complementary techniques. While MHC-peptide binding assays provide crucial information about the initial step of antigen presentation, functional assays like ELISpot and ICS are essential for characterizing the nature and magnitude of the T-cell response. The choice of method will depend on the specific research question, the available resources, and the desired level of detail. For a comprehensive validation, a combination of these techniques is often the most powerful approach. The use of altered peptide ligands further allows for the fine-tuning of these immune responses, opening avenues for the development of novel therapeutics for autoimmune diseases.[8][9][12]

References

Myelin Basic Protein (87-99) in EAE Induction: A Comparative Guide for Rat Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the differential efficacy of the encephalitogenic peptide Myelin Basic Protein (MBP) (87-99) in inducing Experimental Autoimmune Encephalomyelitis (EAE) across various rat strains. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of the underlying immunological pathways.

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic candidates for autoimmune diseases such as multiple sclerosis. The peptide MBP (87-99) is a well-established encephalitogenic determinant used to induce EAE, a widely studied animal model of multiple sclerosis. However, the susceptibility to EAE induction with this specific peptide varies significantly among different rat strains. This guide compares the efficacy of MBP (87-99) in Lewis, Dark Agouti, and Buffalo rats, providing insights into the genetic factors that govern disease susceptibility.

Comparative Efficacy of MBP (87-99) Across Rat Strains

The encephalitogenic potential of MBP (87-99) is highly dependent on the genetic background of the rat strain, primarily linked to the Major Histocompatibility Complex (MHC) class II alleles. Lewis and Buffalo rats are susceptible to EAE induction with MBP (87-99), whereas Dark Agouti rats are resistant.

Rat StrainSusceptibility to MBP (87-99)-induced EAEKey Immunological Features
Lewis (LEW) Highly Susceptible[1][2]T-cell response to MBP (87-99) is restricted by the RT1.D (I-E-like) MHC class II molecule.[1][3] Develops acute, monophasic EAE.[4]
Dark Agouti (DA) Resistant[1]The T-cell response to MBP (87-99) is I-A-restricted, despite expressing I-E.[1] Susceptible to EAE induced by other myelin antigens like MBP (68-86) and proteolipid protein (PLP).[1]
Buffalo (BUF) Susceptible[5]Active immunization induces acute EAE with a possibility of relapse.[5] The 87-99 region of MBP is both antigenic and encephalitogenic.[5]
Fischer (F344) Resistant to active inductionDespite sharing the same MHC haplotype as Lewis rats, they are resistant to active EAE induction with whole MBP.[6] Encephalitogenic CD4+ anti-MBP T-cell lines can be generated that show a weak response to the 87-99 epitope.[6]

Experimental Protocols

The induction of EAE using MBP (87-99) generally involves immunization with the peptide emulsified in Complete Freund's Adjuvant (CFA). The specific components and procedures can vary slightly between studies.

Standard Protocol for EAE Induction in Susceptible Rat Strains (e.g., Lewis, Buffalo):

  • Antigen Emulsion Preparation:

    • Dissolve synthetic MBP (87-99) peptide in sterile saline or phosphate-buffered saline (PBS).

    • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/ml).[6] The final concentration of the peptide in the emulsion typically ranges from 25 to 50 µg per injection volume.

  • Immunization:

    • Administer the emulsion via subcutaneous or intradermal injections, often at the base of the tail or in the hind footpads.[6] The total volume is typically 0.1 to 0.2 ml per rat.

  • Pertussis Toxin Administration (Optional but common for enhanced disease):

    • In some protocols, Bordetella pertussis toxin (pertussigen) is injected intravenously or intraperitoneally at the time of immunization and/or 48 hours later to enhance the permeability of the blood-brain barrier.[5]

  • Clinical Assessment:

    • Monitor the rats daily for clinical signs of EAE, typically starting from day 7 post-immunization.

    • Scoring is based on a standardized scale, for example:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Moribund state

      • 5: Death

Note: The specific dosages of MBP (87-99) and CFA, as well as the use of pertussis toxin, should be optimized for each rat strain and laboratory condition.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the immunological mechanisms underlying the differential susceptibility to MBP (87-99)-induced EAE, the following diagrams are provided.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_outcome Outcome Peptide MBP (87-99) Peptide Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous/ Intradermal Injection Emulsion->Injection Rat Susceptible Rat Strain (e.g., Lewis, Buffalo) Rat->Injection Monitoring Daily Clinical Scoring Injection->Monitoring Pertussis Pertussis Toxin (i.v./i.p.) (Optional) Pertussis->Monitoring EAE Development of EAE Monitoring->EAE

Caption: Experimental workflow for inducing EAE with MBP (87-99).

MHC_Presentation_Pathway cluster_lewis Lewis Rat (Susceptible) cluster_da Dark Agouti Rat (Resistant) APC_L Antigen Presenting Cell (APC) MHC_L RT1.D (I-E like) APC_L->MHC_L Presents MBP (87-99) TCR_L T-Cell Receptor MHC_L->TCR_L Binds TCell_L Encephalitogenic T-Cell TCR_L->TCell_L Activation_L Activation & Proliferation TCell_L->Activation_L EAE_L EAE Development Activation_L->EAE_L APC_D Antigen Presenting Cell (APC) MHC_D I-A APC_D->MHC_D Presents MBP (87-99) TCR_D T-Cell Receptor MHC_D->TCR_D Binds TCell_D Non-encephalitogenic T-Cell TCR_D->TCell_D No_Activation_D No/Ineffective Activation TCell_D->No_Activation_D No_EAE_D Resistance to EAE No_Activation_D->No_EAE_D

Caption: Differential MHC class II presentation of MBP (87-99) in susceptible vs. resistant rat strains.

References

Safety Operating Guide

Ensuring Safe Disposal of Myelin Basic Protein (87-99): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Myelin Basic Protein (87-99), a peptide fragment instrumental in multiple sclerosis research, requires adherence to specific disposal protocols to mitigate any potential, albeit minimal, environmental or health impacts.[1][2] This guide provides essential, step-by-step instructions for the safe and effective disposal of this substance.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is imperative to consult the material safety data sheet (MSDS) for Myelin Basic Protein (87-99).[1] Standard laboratory practice dictates wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. In the event of a spill, avoid dust formation.[1] For containment, gently sweep the material, pick it up, and place it in a suitable, closed container for disposal.[1]

Quantitative Data Summary

While Myelin Basic Protein (87-99) is not classified as hazardous for transport, understanding its physical and chemical properties is crucial for safe handling and disposal.[1]

PropertyValueSource
Molecular FormulaC74H114N20O17GenScript
Molecular Weight1555.82 g/mol ChemicalBook
AppearanceSolidBioCrick
Storage Temperature-20°C (long term), 2-8°C (short term)BioCrick
StabilityStable under recommended storage conditionsBioCrick

Step-by-Step Disposal Protocol

The disposal of Myelin Basic Protein (87-99) should align with institutional and local regulations for non-hazardous chemical waste.

1. Preparation for Disposal:

  • Ensure all personnel involved in the disposal process are wearing the appropriate PPE.
  • Designate a specific, clearly labeled waste container for Myelin Basic Protein (87-99) and other non-hazardous peptide waste.

2. Packaging Waste:

  • For solid waste (e.g., unused peptide, contaminated labware), place it in a durable, sealable plastic bag or a primary container.
  • For liquid waste (e.g., solutions containing the peptide), collect it in a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.

3. Labeling:

  • Clearly label the waste container with "Myelin Basic Protein (87-99) Waste" and include the date of accumulation.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be cool and dry.

5. Final Disposal:

  • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
  • Provide the waste manifest or any other required documentation to the disposal personnel.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for Myelin Basic Protein (87-99).

A Initial Handling (Wear PPE) B Segregate Waste (Solid vs. Liquid) A->B Collection C Package Securely (Labeled Containers) B->C Containment D Temporary Storage (Designated Area) C->D Staging E Final Disposal (EHS/Contractor) D->E Hand-off

Disposal Workflow for Myelin Basic Protein (87-99)

Key Signaling Pathway Involving Myelin Basic Protein

Myelin Basic Protein (MBP) is a key autoantigen in the pathogenesis of multiple sclerosis. The 87-99 fragment is particularly immunodominant. The following diagram outlines the simplified signaling pathway leading to T-cell activation by this peptide.

cluster_APC APC Surface APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) T_Cell T-Cell Activation (Pro-inflammatory Cytokines) TCR->T_Cell Signal Transduction MBP MBP (87-99) Peptide MHC MHC Class II MBP->MHC Binding MHC->TCR Presentation

T-Cell Activation by MBP (87-99) Peptide

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of Myelin Basic Protein (87-99), fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Myelin Basic Protein (87-99)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Myelin Basic Protein (MBP) (87-99) must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the proper handling of this peptide.

Immediate Safety and Handling Protocols

MBP (87-99) is a peptide used in research, particularly in studies related to multiple sclerosis. While it is not classified as a hazardous substance for transport, proper laboratory handling is crucial to avoid potential exposure and contamination.[1]

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when handling Myelin Basic Protein (87-99):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH (US) or CEN (EU) approved respiratorTo be used when there is a risk of dust formation or inhalation of vapors or mists.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1]
Eye Protection NIOSH (US) or EN 166 (EU) approved safety glasses or gogglesTo protect eyes from any potential splashes or dust particles.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1]

Handling and Storage:

  • Handling: Wash hands thoroughly after handling the peptide. Avoid contact with eyes, skin, and clothing. Measures should be in place to prevent ingestion and inhalation. Keep the substance away from ignition sources and avoid prolonged or repeated exposure.[1]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area. Recommended long-term storage is at -20°C.

Procedural Guidance: Spills, Disposal, and First Aid

Adherence to proper procedures in the event of an accident or for routine disposal is critical for laboratory safety.

Accidental Release Measures:

In the case of a spill, personal precautions should be taken to avoid dust formation and inhalation.[1]

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill to prevent further spread.

  • Clean-up: Gently sweep or scoop up the solid material without creating dust. Place the collected material into a suitable, closed container for disposal.

Disposal Plan:

Contaminated materials and the substance itself must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contaminated gloves and other disposable PPE should be placed in a designated waste container.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[1]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek medical attention.

Below is a workflow diagram illustrating the standard operating procedure for handling Myelin Basic Protein (87-99) in a laboratory setting.

Workflow for Handling Myelin Basic Protein (87-99) prep Preparation handling Handling prep->handling Proceed to handling spill Spill Response handling->spill In case of spill disposal Disposal handling->disposal After use storage Storage handling->storage Store remaining spill->disposal Dispose of waste

Caption: Standard Operating Procedure for MBP (87-99) Handling.

This logical relationship diagram outlines the necessary considerations for ensuring safety when working with Myelin Basic Protein (87-99).

Safety Considerations for Myelin Basic Protein (87-99) safety Lab Safety ppe PPE safety->ppe protocols Protocols safety->protocols emergency Emergency Procedures safety->emergency respirator Respirator ppe->respirator gloves Gloves ppe->gloves eyewear Eye Protection ppe->eyewear handling_proto Handling protocols->handling_proto disposal_proto Disposal protocols->disposal_proto first_aid First Aid emergency->first_aid spill_response Spill Response emergency->spill_response

Caption: Key Safety Pillars for Handling MBP (87-99).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.